molecular formula C11H11BBrNO4 B1528076 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 943552-25-8

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1528076
CAS No.: 943552-25-8
M. Wt: 311.93 g/mol
InChI Key: OTMWVBFJNBHZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS 1257531-11-5 / 1257649-55-0 ) is a macrocyclic dioxazaborocane compound with a molecular formula of C11H11BBrNO4 and a molecular weight of 311.92 g/mol . This chemical is supplied as a high-purity solid for research applications and should be stored under an inert atmosphere at 2-8°C . The compound features a unique boron-containing heterocyclic structure, which is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of macrocyclic inhibitors for enzymes such as peptidylarginine deaminases (PADs) . Its structural framework suggests potential as a key intermediate or precursor for synthesizing more complex molecules aimed at modulating protein-protein interactions . Researchers value this compound for exploring novel therapeutic strategies in areas including oncology and autoimmune diseases . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BBrNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMWVBFJNBHZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746272
Record name 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943552-25-8
Record name 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 943552-25-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a member of the N-methyliminodiacetic acid (MIDA) boronates. These compounds have emerged as exceptionally stable and versatile surrogates for volatile boronic acids in organic synthesis. This guide will delve into the synthesis, structural characteristics, and key applications of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. The inherent stability of the MIDA boronate protecting group allows for a "slow-release" of the active boronic acid, a feature that has revolutionized iterative cross-coupling strategies in the synthesis of complex molecules.

Introduction: The Rise of MIDA Boronates

Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the utility of many boronic acids is hampered by their inherent instability, often leading to decomposition and challenging purification. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution to this problem. By complexing the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from sp² to sp³, rendering it significantly more stable and unreactive under standard anhydrous conditions.[2] This protective framework allows for the convenient handling, purification, and storage of these valuable synthetic intermediates.

This compound, hereafter referred to as 3-bromophenyl MIDA boronate, is a prime example of this class of reagents. Its structure incorporates a synthetically valuable bromophenyl moiety, making it a key building block for the construction of complex biaryl structures prevalent in pharmaceuticals and materials science.

Core Physicochemical Properties

The defining characteristic of 3-bromophenyl MIDA boronate is its exceptional stability. Unlike its corresponding boronic acid, this compound is a free-flowing, crystalline solid that is stable to air and moisture, making it suitable for long-term storage on the benchtop.[3] This stability extends to its compatibility with silica gel chromatography, a significant advantage for purification.[4]

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₁₁BBrNO₄[2]
CAS Number 1257649-55-0[2]
Appearance White to off-white crystalline solidInferred from related compounds
Stability Indefinitely stable under ambient conditions[3]
Chromatography Compatible with silica gel chromatography[4]
Solubility Generally soluble in a range of organic solvents. Exhibits different solubility profiles compared to the corresponding boronic acid, aiding in purification.[4][4]

Acidity and pKa: Direct experimental pKa data for 3-bromophenyl MIDA boronate is not readily available in the literature. However, the pKa of the parent boronic acids can be influenced by substituents on the aromatic ring. Aryl boronic acids typically have pKa values in the range of 4-10.[5] The MIDA boronate itself is not acidic in the Brønsted-Lowry sense. The crucial aspect is the pH at which the MIDA group is hydrolyzed to release the boronic acid. This deprotection is readily achieved under mild aqueous basic conditions, such as with sodium bicarbonate or potassium phosphate.[6]

Synthesis and Characterization

The synthesis of aryl MIDA boronates is typically a straightforward condensation reaction between the corresponding arylboronic acid and N-methyliminodiacetic acid. A well-documented procedure for the synthesis of the isomeric 4-bromophenyl MIDA boronate provides a reliable template for the preparation of the 3-bromo derivative.[7]

General Synthetic Protocol

The following is an adapted, step-by-step methodology for the synthesis of this compound:

Reaction Scheme:

G reactant1 3-Bromophenylboronic Acid plus + reactant1->plus reactant2 N-Methyliminodiacetic Acid arrow Toluene/DMSO, reflux (Dean-Stark) reactant2->arrow plus->reactant2 product This compound arrow->product

Caption: General synthesis of 3-bromophenyl MIDA boronate.

Materials:

  • 3-Bromophenylboronic acid

  • N-Methyliminodiacetic acid (MIDA)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Diethyl ether

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add equimolar amounts of 3-bromophenylboronic acid and N-methyliminodiacetic acid.

  • Add a solvent mixture, such as 5% (v/v) DMSO in toluene.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue for several hours, monitoring the collection of water in the Dean-Stark trap.

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Triturate the crude solid with acetone, followed by the addition of diethyl ether to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Characterization

The structure and purity of the synthesized 3-bromophenyl MIDA boronate can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the 3-bromophenyl group and the MIDA backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Key Applications in Organic Synthesis

The primary application of 3-bromophenyl MIDA boronate is as a stable and reliable precursor for 3-bromophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The "slow-release" of the boronic acid under mild basic conditions is a key advantage, particularly in iterative cross-coupling sequences for the synthesis of complex molecules.[8]

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, 3-bromophenyl MIDA boronate can be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The MIDA protecting group remains intact under anhydrous coupling conditions, allowing for chemoselective reactions. The subsequent deprotection and coupling can be performed in a stepwise manner.

Experimental Workflow for Iterative Cross-Coupling:

G A Start with Aryl-MIDA Boronate B Anhydrous Suzuki-Miyaura Coupling with Aryl Halide A->B Pd Catalyst C Purify Biaryl-MIDA Boronate Intermediate B->C D Mild Basic Hydrolysis (Deprotection) C->D aq. Base E In situ Suzuki-Miyaura Coupling with another Aryl Halide D->E Pd Catalyst F Final Product E->F

Caption: Iterative Suzuki-Miyaura cross-coupling workflow.

Advantages in Drug Discovery and Development

The stability and ease of use of 3-bromophenyl MIDA boronate make it a valuable tool in drug discovery. The 3-bromophenyl motif is present in numerous bioactive molecules. The ability to perform iterative cross-couplings allows for the rapid generation of libraries of complex compounds for biological screening. While specific biological activities for 3-bromophenyl MIDA boronate have not been extensively reported, related MIDA boronates have shown promise as anticancer agents by inhibiting tubulin polymerization.[9]

Conclusion

This compound is a highly stable and versatile reagent that serves as an excellent surrogate for the corresponding boronic acid. Its ease of synthesis, handling, and purification, combined with its unique reactivity profile in Suzuki-Miyaura cross-coupling, makes it an invaluable tool for organic chemists in both academic and industrial settings. The principles of MIDA boronate chemistry outlined in this guide provide a solid foundation for its application in the synthesis of complex molecules and in the advancement of drug discovery programs.

References

  • Organic Syntheses. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Available at: [Link]

  • Lee, S. J., et al. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 133(14), 5438–5441. Available at: [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(93), 13298-13316. Available at: [Link]

  • Close, A. J., et al. (2016). Regioselective Routes to Orthogonally-Substituted Aromatic MIDA Boronates. European Journal of Organic Chemistry, 2016(20), 3345-3354. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Small Molecules. Journal of the American Chemical Society, 129(21), 6716–6717. Available at: [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Knapp, D. M., et al. (2018). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 10(6), 643–649. Available at: [Link]

  • Spencer, J., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. Available at: [Link]

  • Liu, W.-B., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(24), 12094–12102. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromophenyl MIDA Boronate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, prized for their exceptional stability and capacity for controlled, slow release of boronic acids. This unique combination of properties enables iterative cross-coupling strategies, allowing for the streamlined construction of complex molecules.[1][2] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of 3-bromophenyl MIDA boronate, a key bifunctional building block. We will delve into the mechanistic rationale behind the synthetic protocol, offer field-tested experimental procedures, and discuss the compound's strategic importance for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of MIDA Boronates

Boronic acids are cornerstones of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, their utility is often hampered by inherent instability, leading to decomposition via processes like protodeboronation or oxidation, which complicates storage and can diminish coupling efficiency.[3]

The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provided a transformative solution. By chelating the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable, tetrahedral sp³ state. This structural change effectively "masks" the boronic acid's reactivity.

Key Advantages of MIDA Boronates:

  • Benchtop Stability: MIDA boronates are typically crystalline, air-stable solids that can be stored for extended periods (>60 days) without significant degradation, in stark contrast to many of their parent boronic acids.

  • Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are stable to silica gel chromatography, allowing for high purity isolation.[4][5]

  • Controlled Deprotection: The MIDA group is robust under anhydrous cross-coupling conditions but can be easily cleaved to release the active boronic acid using mild aqueous base (e.g., NaOH, NaHCO₃, or K₃PO₄).[2] This "slow-release" mechanism is crucial for reactions involving unstable boronic acids, ensuring their concentration remains low and constant, minimizing decomposition pathways.[1][3]

The subject of this guide, 3-bromophenyl MIDA boronate , is a particularly valuable building block. It possesses two orthogonal reactive sites: the MIDA boronate, which can act as a nucleophile in Suzuki-Miyaura coupling after deprotection, and the bromo-substituent, which serves as an electrophilic handle for a subsequent cross-coupling reaction. This bifunctionality is the cornerstone of iterative cross-coupling (ICC), a powerful strategy for the modular and systematic synthesis of complex small molecules.[2][6]

Synthetic Strategy and Mechanistic Insights

The synthesis of 3-bromophenyl MIDA boronate is achieved through the dehydrative condensation of 3-bromophenylboronic acid and N-methyliminodiacetic acid (MIDA).


Figure 1. Overall synthetic transformation for 3-bromophenyl MIDA boronate.

The Reaction Mechanism

The formation of the MIDA boronate is an esterification process involving the loss of two molecules of water. The mechanism proceeds via a dative bond formation between the nitrogen of MIDA and the Lewis acidic boron atom of the boronic acid, followed by two subsequent intramolecular condensation steps to form the stable, bicyclic structure.


Figure 2. Simplified mechanistic pathway of MIDA boronate formation.

Rationale for Reagent and Condition Selection
  • Starting Materials : 3-Bromophenylboronic acid is the logical precursor, providing the required aryl bromide functionality. N-methyliminodiacetic acid (MIDA) is the chosen ligand for its proven ability to form exceptionally stable, crystalline boronates.[5]

  • Solvent System : A common and effective method involves refluxing in a mixture of toluene and dimethyl sulfoxide (DMSO) under Dean-Stark conditions.[2][7]

    • Toluene serves as the bulk solvent and forms an azeotrope with water, which is essential for driving the reaction to completion by physically removing water via the Dean-Stark trap.

    • DMSO is used as a co-solvent to ensure the solubility of the MIDA ligand, which is often poorly soluble in toluene alone.[2]

  • Alternative Methods : For sensitive boronic acids that may decompose under high-temperature Dean-Stark conditions, milder methods have been developed. One notable alternative involves using pre-formed MIDA anhydride in a solvent like dioxane at a lower temperature (e.g., 70 °C).[4][5] This method avoids the high temperatures and acidic conditions of traditional dehydrative condensation.[4] More recently, rapid synthesis using conventional sealed heating reactors has also been demonstrated.[8][9]

Detailed Experimental Protocol

This protocol is a standard Dean-Stark procedure adapted from established literature methods.[7]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-Bromophenylboronic acid200.822.01 g10.0May contain boroxine anhydride.
N-Methyliminodiacetic acid (MIDA)147.131.47 g10.0Dry before use if necessary.
Toluene-80 mL-Anhydrous grade.
DMSO-20 mL-Anhydrous grade.
Ethyl Acetate (EtOAc)-~200 mL-For washing/trituration.
Diethyl Ether (Et₂O)-~100 mL-For washing.

Equipment : 250 mL round-bottom flask, magnetic stirrer, heating mantle, Dean-Stark apparatus, condenser, nitrogen/argon inlet, filtration apparatus (Büchner funnel).

Step-by-Step Procedure
  • Setup : Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and ensure it is dry. Fill the Dean-Stark trap with toluene.

  • Charging Flask : To the round-bottom flask, add 3-bromophenylboronic acid (10.0 mmol), N-methyliminodiacetic acid (10.0 mmol), toluene (80 mL), and DMSO (20 mL).

  • Reaction : Heat the mixture to reflux under a nitrogen or argon atmosphere. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected and the reaction appears complete by TLC analysis.

  • Cooling & Concentration : Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The high boiling point of DMSO may require heating the water bath to 60-70 °C under high vacuum.

  • Workup & Purification :

    • To the crude residue, add ethyl acetate (~100 mL) and stir or sonicate vigorously. This step helps to precipitate the product while dissolving many organic impurities.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid sequentially with additional ethyl acetate (2 x 50 mL) and diethyl ether (2 x 50 mL) to remove residual DMSO and other impurities.

  • Drying : Dry the resulting white to off-white crystalline solid under high vacuum to a constant weight. A typical yield is 80-95%.


Figure 3. Step-by-step experimental workflow for synthesis and purification.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ ~7.7-7.2 (m, 4H, Ar-H), 4.3-4.0 (pair of d, 4H, -CH₂-), 2.5 (s, 3H, N-CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ ~169 (C=O), ~135-120 (Ar-C), ~62 (-CH₂-), ~48 (N-CH₃).
¹¹B NMR (128 MHz, DMSO-d₆)δ ~12 ppm (broad singlet, characteristic of sp³ boron).
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₁H₁₂BBrNO₄: 312.00.
Melting Point Typically >200 °C with decomposition.

Applications in Sequential Cross-Coupling

The true power of 3-bromophenyl MIDA boronate lies in its ability to undergo selective, sequential cross-coupling reactions. The MIDA boronate is stable to the anhydrous conditions used for Suzuki-Miyaura, Heck, or Sonogashira coupling at the aryl bromide position.[7] Following this initial transformation, the MIDA group can be cleaved with a mild aqueous base to unmask the boronic acid, which is then ready to participate in a second cross-coupling reaction.[2][7]


Figure 4. Logic of sequential cross-coupling using 3-bromophenyl MIDA boronate.

This iterative approach is a foundational technology for automated small molecule synthesis, enabling the rapid assembly of libraries of complex structures from a set of bifunctional building blocks.[10]

Conclusion

The synthesis of 3-bromophenyl MIDA boronate via dehydrative condensation is a robust and scalable process that yields a highly valuable, bifunctional building block. Its exceptional stability, compatibility with chromatography, and predictable reactivity make it an essential reagent for any research program focused on the synthesis of complex aromatic compounds. By mastering the principles and protocols outlined in this guide, researchers can effectively leverage the power of iterative cross-coupling to accelerate discovery in materials science and drug development.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Ballmer, S. G., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 97, 92-110. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

  • McGown, A., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. [Link]

  • Richardson, A. D., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • Gray, D. L., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(18), 7117-7121. [Link]

  • Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
  • PubMed. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. [Link]

  • Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-110. [Link]

  • Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar. [Link]

  • Richardson, A. D., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8, 1067–1075. [Link]

  • Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14623–14625. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Burke Lab. (2009). Publications. University of Illinois. [Link]

  • Gillis, E. P., et al. (2009). A Simple and General Platform for the Suzuki-Miyaura Cross-Coupling of B-Protected Haloboronic Acids. Organic Syntheses, 86, 162-177. [Link]

  • Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. CORE. [Link]

  • McGown, A., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. MDPI. [Link]

  • McGown, A., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Semantic Scholar. [Link]

  • Gray, D. L., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Aich, D., & Kumar, P. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(67), 8299-8316. [Link]

  • El-Garf, Y. A., et al. (2017). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 55(14), 2411-2419. [Link]

  • ResearchGate. (2018). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. [Link]

  • Lipp, A., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Reviews in Inorganic Chemistry, 37(1), 1-33. [Link]

  • Guntupalli, P., et al. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 23(10), 2465. [Link]

Sources

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic and medicinal chemistry. This compound belongs to the class of N-methyliminodiacetic acid (MIDA) boronates, which serve as exceptionally stable, crystalline, and manageable precursors to otherwise unstable boronic acids. We will delve into its synthesis, physicochemical properties, and critical applications, particularly its role in facilitating iterative cross-coupling reactions for the synthesis of complex molecules. The discussion is framed from the perspective of a senior application scientist, emphasizing the practical rationale behind its use in drug discovery and development workflows.

Introduction: The Challenge of Boronic Acids and the MIDA Solution

Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, a fundamental process in the construction of new pharmaceutical candidates.[1][2] However, free boronic acids often suffer from significant drawbacks; they can be prone to dehydration to form cyclic boroxines and are often unstable under common laboratory conditions, including silica gel chromatography and exposure to air or moisture.

This instability presents a significant bottleneck in complex, multi-step syntheses. To address this, the concept of protecting groups for boronic acids was developed. Among the most successful of these are the N-methyliminodiacetic acid (MIDA) boronates.[1][3] These bicyclic structures effectively shield the reactive boronic acid moiety, rendering the compound a robust, free-flowing crystalline solid that is stable to a wide range of reaction conditions.[3] The compound this compound is a prime example of this class, providing a stable and reliable source of the 3-bromophenylboronic acid fragment for advanced chemical synthesis.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are paramount for its effective use in research. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1257649-55-0[4]
Molecular Formula C₁₁H₁₁BBrNO₄[4]
Molecular Weight 311.93 g/mol [5][6]
IUPAC Name This compound[4]
Common Synonyms 3-Bromophenylboronic acid MIDA ester[6][7]
Appearance Typically a white to off-white crystalline solid[3]
Stability Stable to air, moisture, and silica gel chromatography[3]

Synthesis Protocol and Mechanistic Rationale

The synthesis of MIDA boronates is a straightforward and high-yielding condensation reaction. The process involves the reaction of the corresponding boronic acid with N-methyliminodiacetic acid (MIDA). The driving force for this reaction is the formation of the stable bicyclic dioxazaborocane ring system.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-bromophenylboronic acid in a suitable solvent system, typically a mixture that allows for azeotropic removal of water, such as toluene or a dual-solvent system with DMSO.

  • Addition of MIDA: Add 1.0 to 1.1 equivalents of N-methyliminodiacetic acid to the solution.

  • Dehydration and Cyclization: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the two equivalents of water formed during the condensation. In systems using DMSO, the polar aprotic nature of the solvent facilitates the nucleophilic attack by the MIDA nitrogen onto the boron center.[1]

  • Isolation and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction mixture. The MIDA boronate product often crystallizes directly from the solution. The solid can be collected by filtration. If necessary, the product can be purified via silica gel column chromatography, a key advantage of the MIDA boronate's stability.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry.

Causality and Rationale

The choice of an azeotropic solvent system is critical for driving the equilibrium of the condensation reaction towards the product by removing water. The stability of the resulting MIDA ester is conferred by the tetracoordinate boron center, which is less Lewis acidic and less prone to protodeboronation than its trigonal boronic acid precursor.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product BoronicAcid 3-Bromophenylboronic Acid Condensation Condensation Reaction (Toluene, Reflux) BoronicAcid->Condensation MIDA N-Methyliminodiacetic Acid (MIDA) MIDA->Condensation Dehydration Water Removal (Dean-Stark) Condensation->Dehydration - 2 H₂O Target 2-(3-Bromophenyl)-6-methyl- 1,3,6,2-dioxazaborocane-4,8-dione Condensation->Target Forms Stable Tetracoordinate Boron Center Dehydration->Target

Caption: Synthetic workflow for the formation of the target MIDA boronate.

Core Application: A Gateway to Iterative Cross-Coupling

The primary utility of this compound is its function as a robust building block in Suzuki-Miyaura cross-coupling reactions.[1][3] The MIDA group acts as a protecting group that can be removed under mild conditions to liberate the reactive boronic acid in situ.

Experimental Workflow: Deprotection and Coupling
  • Setup: To a reaction vessel containing the MIDA boronate and the desired aryl/vinyl halide coupling partner, add a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd₂(dba)₃ with a suitable ligand) and a solvent (e.g., THF, dioxane, or DMF).

  • Deprotection (Hydrolysis): Add a mild aqueous base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This hydrolyzes the MIDA ester, releasing the free 3-bromophenylboronic acid into the reaction medium.

  • Catalytic Cycle: Heat the mixture to initiate the Suzuki-Miyaura catalytic cycle, which involves oxidative addition, transmetalation (where the newly formed boronic acid transfers its organic group to the palladium center), and reductive elimination to form the new C-C bond and regenerate the catalyst.

  • Workup and Purification: After the reaction is complete, perform a standard aqueous workup to remove the inorganic salts and MIDA byproduct. The desired biaryl product is then purified, typically by chromatography.

Suzuki_Workflow MIDA_Boronate 2-(3-Bromophenyl)-MIDA Boronate (Stable Precursor) Deprotection In Situ Deprotection (Aqueous Base, e.g., NaOH) MIDA_Boronate->Deprotection Boronic_Acid 3-Bromophenylboronic Acid (Active Species) Deprotection->Boronic_Acid Releases Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle (Pd Catalyst, Aryl Halide) Boronic_Acid->Suzuki_Cycle Enters Cycle Final_Product Coupled Biaryl Product Suzuki_Cycle->Final_Product

Caption: Workflow for using MIDA boronates in Suzuki-Miyaura coupling.

Significance in Drug Discovery and Development

The stability and reliability of MIDA boronates like this compound are not mere conveniences; they are enabling features for drug discovery.

  • Library Synthesis: The ability to use this building block in iterative cross-coupling allows for the systematic and predictable synthesis of large libraries of related compounds. A researcher can couple the "3-bromophenyl" unit and then use the bromo-handle for a subsequent diversification reaction, rapidly generating molecular complexity.

  • Access to Novel Chemical Space: Many approved drugs and clinical candidates contain boronic acid moieties, which often act as inhibitors of serine proteases or other enzymes.[2][8] For example, Bortezomib (Velcade®) is a proteasome inhibitor used to treat multiple myeloma.[2][8] The development of such drugs relies on the precise and efficient synthesis of various boronic acid derivatives. MIDA boronates are instrumental in this process.

  • Process Development: For scaling up the synthesis of a drug candidate, the use of stable, crystalline intermediates is highly desirable. MIDA boronates meet this requirement, simplifying handling, purification, and storage, thereby contributing to a more robust and reproducible manufacturing process.

Conclusion

This compound is more than just a chemical reagent; it is a problem-solving tool for the modern medicinal and synthetic chemist. By converting a reactive boronic acid into a stable, user-friendly solid, it overcomes a significant hurdle in organic synthesis. Its application in iterative cross-coupling reactions provides an elegant and powerful pathway for the construction of the complex molecular architectures required for the discovery and development of new therapeutics. Its adoption in research and industrial settings underscores its value as a key enabling technology in the advancement of chemical science.

References

  • This compound - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-1FWLIWVfuGWNckfa5MaitgSMIsVe2SN2xAJXVWq8Bg464n2GKgVW4kzGq-Pcwi3G5aoBFwhpPVaQNAljxFx5IIa-2IdR_RhVu4wlSKMl72AtRFSFhbDssa88DL4Anuszl4K04VaEY0O7m_AZQrfI0KgZeNhCYvMQiRazBAoX2kpqaXe6-0xNOspXVbLGAWcBIlfEefYtPF5_NzzllQY9PKt7pTki3PxR]
  • 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione synthesis - chemicalbook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzlMqRksHFANB6k_67txMFbK51fpHmfB1VTifjIjaUcuK3tR4hwss6vWUAh9S6WNBcsKILGcH0mknLGt4fkxFP9ApCfCa7uvkgrmTlxIDOj6xWrHgslJjWFu-JtBFx3N1v4i8UqsFW-SNlU31EXftX2Q==]
  • 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - Oakwood Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnm8C4AfE6Pmlyk5lHKuZeWOAlW7K-lXD8y9JpZaSuKt5A3lruvAPj4mIzxIfODmYIcD6mSlN_U9WSWtV17ujDyyLWpC4ltUMMsQ5cix4U7fmHq2K0Tu5DrwQiP3mVPW_6p5OiMKCDb5Ybn11bzn2cdlPmLyI0FU7QiTvPl54HI46QfpSNcSpJuacXxHYv6wJ0T6eB67wQJHIj]
  • 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaboracane-4,8-dione | 1257649-57-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlvY7x7XIC7Ikv1cu-Ip0UL1AptDFXvabTtP4bMmBD907O3T-I78OxZK8UOvSjRNTUrM4cpM6u04AU8u7cmSlHkgo-rl4zRev-gHufJtZXKH-CALmCaWfDuv4yYJXsIUUzMKERRZBly0XAPeGpfIBrTe0irF23kJoM5AwLTYlJkpc=]
  • 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44542259]
  • 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione - Benchchem. [URL: https://www.benchchem.com/product/b5673]
  • 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane - Lead Sciences. [URL: https://www.leadsciences.com/product/bd00931313.html]
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4323]
  • 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71310573]
  • MIDA Boronate: A New Organo-boron Reagent - BLDpharm. [URL: https://www.bldpharm.
  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. [URL: https://www.researchgate.net/publication/329550731_Synthesis_of_2-4-6-bromo-3-nitroquinolin-4-ylaminophenyl-2-methylpropanenitrile]
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945415/]
  • Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids - TSpace. [URL: https://tspace.library.utoronto.ca/handle/1807/124296]
  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/26/13/3820]
  • 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. [URL: https://www.3wpharm.com/cas/943552-04-3.html]

Sources

An In-Depth Technical Guide to 3-Bromophenyl MIDA Boronate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide on 3-bromophenyl MIDA boronate has been released, offering critical data and field-proven insights for researchers, scientists, and professionals in drug development. This guide details the core physical and chemical properties, advanced characterization, and strategic applications of this versatile reagent, positioning it as a cornerstone in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Core Compound Characteristics

3-Bromophenyl MIDA boronate, a member of the N-methyliminodiacetic acid (MIDA) boronate family, is a white to off-white crystalline solid.[1] Its defining feature is the MIDA ligand that forms a stable dative bond with the boron atom. This structural attribute renders the boron center sp³-hybridized, effectively "protecting" it and preventing premature reaction under standard anhydrous cross-coupling conditions.[2] This stability is a significant advantage over traditional boronic acids, which are often prone to decomposition.[3]

The key physical and chemical properties of 3-bromophenyl MIDA boronate are summarized below:

PropertyValueSource(s)
Chemical Formula C₁₁H₁₁BBrNO₄[1]
Molecular Weight 311.92 g/mol [1]
CAS Number 943552-25-8[1]
Appearance White to off-white crystalline solid[4][5]
Melting Point High, expected in the range of 230-260 °C (by analogy)[6][]
Solubility Soluble in various organic solvents (THF, dioxane, DMF, CH₂Cl₂)[3]
Stability Exceptionally stable to air and moisture; compatible with silica gel chromatography[4][5]

Structural Elucidation and Spectroscopic Data

The unique structure of 3-bromophenyl MIDA boronate is central to its function. The tetrahedral boron center, coordinated to the tridentate MIDA ligand, is the key to its stability and controlled reactivity.

Caption: Structure of 3-bromophenyl MIDA boronate.

Spectroscopic Characterization: While specific spectra for 3-bromophenyl MIDA boronate are proprietary to manufacturers, extensive data from analogous compounds provide a clear blueprint for its analytical profile.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the MIDA ligand, including two diastereotopic doublets between 3.8 and 4.4 ppm corresponding to the CH₂ protons, and a singlet for the N-CH₃ group around 2.5 ppm. The aromatic protons of the 3-bromophenyl group will appear in the region of 7.2 to 7.8 ppm.[6]

  • ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons of the MIDA ligand around 169 ppm, the methylene carbons near 62 ppm, and the methyl carbon around 48 ppm. The aromatic carbons will resonate in the typical downfield region, with the carbon attached to bromine showing a characteristic shift.[6]

  • ¹¹B NMR: The boron-11 NMR spectrum is a key indicator of the boron's coordination state. For MIDA boronates, a signal between δ 10 and 13 ppm is indicative of the tetracoordinate, sp³-hybridized boron center.[6][8]

Chemical Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 3-bromophenyl MIDA boronate lies in its application as a stable and reliable precursor in Suzuki-Miyaura cross-coupling reactions. The MIDA protecting group allows for the sequential and controlled formation of C-C bonds, a strategy known as iterative cross-coupling.[9]

Mechanism of Action: The process involves two key stages:

  • Deprotection (Slow Release): Under mild aqueous basic conditions (e.g., using K₃PO₄), the MIDA ligand is hydrolyzed, releasing the reactive sp²-hybridized 3-bromophenylboronic acid in situ. This "slow-release" mechanism is crucial as it maintains a low concentration of the often-unstable boronic acid, minimizing side reactions like protodeboronation.

  • Catalytic Cross-Coupling: The liberated boronic acid then enters the palladium-catalyzed Suzuki-Miyaura cycle, reacting with an aryl or vinyl halide/triflate to form the desired biaryl product.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 3-Bromophenyl MIDA Boronate G MIDA Deprotection (Slow Release of Boronic Acid) A->G B Aryl Halide (Ar-X) H Suzuki-Miyaura Catalytic Cycle B->H C Pd Catalyst (e.g., Pd(OAc)₂) C->H D Ligand (e.g., SPhos) D->H E Aqueous Base (K₃PO₄) E->G F Solvent (e.g., Dioxane/H₂O) F->G G->H 3-Bromophenyl- boronic acid I Quench & Extraction H->I J Chromatography I->J K Product (3-Aryl-bromobenzene) J->K

Caption: Generalized Suzuki-Miyaura workflow.

Experimental Protocol: Synthesis of 3-Aryl-bromobenzene

The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of 3-bromophenyl MIDA boronate with a generic aryl halide.

Materials:

  • 3-Bromophenyl MIDA boronate (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • SPhos (10 mol%)

  • Potassium phosphate (K₃PO₄, 7.5 equiv)

  • Dioxane and Water (5:1 v/v)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add 3-bromophenyl MIDA boronate, the aryl halide, palladium(II) acetate, and SPhos.

  • Add the degassed dioxane/water solvent mixture, followed by potassium phosphate.

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-bromobenzene.

This protocol leverages the "slow-release" principle, ensuring a high yield of the cross-coupled product while minimizing the formation of impurities.[10][11]

Safety and Handling

3-Bromophenyl MIDA boronate is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

3-Bromophenyl MIDA boronate stands out as a robust and versatile building block in modern organic synthesis. Its exceptional stability, coupled with its capacity for controlled, slow release of the corresponding boronic acid, makes it an invaluable tool for constructing complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for its effective implementation in research and development, empowering chemists to push the boundaries of small molecule synthesis.

References

  • BLDpharm. (n.d.). 3-Bromophenylboronic acid MIDA ester.
  • Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Org. Synth. Procedure.
  • BLDpharm. (2021, October 25). MIDA Boronate: A New Organo-boron Reagent. BLD Insights.
  • Sigma-Aldrich. (n.d.). MIDA Boronates.
  • MIDA Boronate: A New Organo-boron Reagent. (2021). BLDpharm.
  • BOC Sciences. (n.d.). 3-Bromo-5-chlorophenylboronic acid MIDA ester.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). (3-Bromophenyl)boronic acid.
  • The Royal Society of Chemistry. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.
  • Organic Syntheses. (2022, May 25). Preparation of MIDA Anhydride and Reaction with Boronic Acids.
  • National Institutes of Health. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
  • ResearchGate. (n.d.).
  • Journal of the American Chemical Society. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Sigma-Aldrich. (n.d.). MIDA-protected Boronate Esters.
  • Sigma-Aldrich. (n.d.). MIDA-protected Boronate Esters.

Sources

The Advent of MIDA Boronates: A Technical Guide to a Transformative Tool in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inherent instability of many boronic acids has long presented a significant hurdle in organic synthesis, complicating purification, storage, and controlled reactivity, especially within complex, multi-step sequences. The discovery of N-methyliminodiacetic acid (MIDA) boronates has provided a powerful solution to this long-standing challenge. By forming a stable, crystalline, and chromatographically robust chelate with the boronic acid, the MIDA ligand effectively masks its reactivity. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of MIDA boronates, offering field-proven insights and detailed protocols for their use in modern synthetic chemistry and drug development.

The Challenge with Boronic Acids: A Precursor to Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly in the pharmaceutical and materials science industries. However, the utility of this powerful reaction has been historically hampered by the often-problematic nature of its key reagent: the boronic acid. Many boronic acids suffer from instability, being susceptible to decomposition, which complicates their long-term storage and can lead to diminished efficiency in coupling reactions.[1] This instability necessitates that the boronic acid functional group is often introduced just before its use in a cross-coupling reaction, a strategy that is not always feasible, especially in the synthesis of complex molecules.[2]

The core of the issue lies in the Lewis acidic character of the boron atom.[3] The vacant p-orbital on the sp² hybridized boron atom is susceptible to interactions that can lead to undesired side reactions, such as protodeboronation and homocoupling.[4] This inherent reactivity makes purification by standard methods like silica gel chromatography challenging, if not impossible, for many boronic acids.[2][3]

The MIDA Boronate Solution: Discovery and Mechanistic Underpinnings

Recognizing these limitations, the Burke research group envisioned that a trivalent heteroatomic ligand could chelate the boron atom, rehybridizing it from a reactive sp² state to a more stable sp³ state.[1] This change in hybridization would effectively "protect" the boron center, attenuating its reactivity towards transmetalation under standard cross-coupling conditions.[1] N-methyliminodiacetic acid (MIDA) proved to be an ideal ligand for this purpose.[1]

The resulting MIDA boronates are exceptionally stable, air- and moisture-tolerant, free-flowing crystalline solids.[5] This stability allows them to be handled on the benchtop without special precautions and, crucially, they are compatible with silica gel column chromatography, enabling straightforward purification.[2][5] Despite this remarkable stability, the MIDA ligand can be readily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃) at room temperature to regenerate the active boronic acid in situ.[1][6]

This "on-demand" release of the reactive boronic acid is a key feature of MIDA boronate chemistry, allowing for controlled, iterative cross-coupling reactions analogous to the solid-phase synthesis of peptides and oligonucleotides.[2][3]

Caption: Protection and deprotection of boronic acids using MIDA.

Synthesis and Purification of MIDA Boronates: A Practical Guide

The synthesis of MIDA boronates is generally straightforward, with several methods available depending on the nature of the starting boronic acid.

Dehydrative Condensation

The most common method involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid, often under Dean-Stark conditions at elevated temperatures.[3] While effective for many simple boronic acids, these conditions can be too harsh for more sensitive substrates.[3]

MIDA Anhydride Method: A Milder Approach

A significant advancement in the synthesis of MIDA boronates was the development of a method utilizing MIDA anhydride.[7] This reagent serves as both the MIDA ligand source and an in situ desiccant, allowing for the conversion of boronic acids to their MIDA boronate counterparts under milder conditions and often in higher yields, particularly for sensitive substrates.[8]

Experimental Protocol: Synthesis of a MIDA Boronate using MIDA Anhydride [8]

  • Reagents and Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv) in anhydrous dioxane.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The crude MIDA boronate can be purified by silica gel chromatography. A unique "catch-and-release" purification strategy has been developed for MIDA boronates.[8][9] The crude reaction mixture is loaded onto a silica gel column and washed with a non-polar solvent system (e.g., Et₂O/MeOH) to elute impurities, while the MIDA boronate remains adsorbed to the silica ("catch").[8] Subsequently, switching to a more polar solvent like tetrahydrofuran (THF) elutes the pure MIDA boronate ("release").[8][9]

Caption: General workflow for MIDA boronate synthesis and purification.

Applications in Iterative Cross-Coupling and Complex Molecule Synthesis

The true power of MIDA boronates lies in their application in iterative cross-coupling (ICC), a strategy that enables the systematic and controlled assembly of complex molecules from bifunctional building blocks.[2][10] This approach is particularly valuable in drug discovery and natural product synthesis, where the modular construction of molecules allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.[11][12]

The process involves the use of halo-boronic acid building blocks, where the boronic acid is protected as its MIDA ester. A Suzuki-Miyaura coupling is performed, reacting the halide with an unprotected boronic acid. The MIDA boronate remains intact during this step.[2] Following the coupling, the MIDA group is cleaved under mild basic conditions to reveal a new boronic acid, which is then ready for the next coupling cycle. This iterative process has been successfully employed in the synthesis of a variety of complex natural products, including ratanhine and peridinin.[10]

Experimental Protocol: Iterative Suzuki-Miyaura Cross-Coupling

  • Coupling Step: In a reaction vessel, combine the halo-MIDA boronate (1.0 equiv), the boronic acid coupling partner (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos), and a base (e.g., K₃PO₄) in an appropriate anhydrous solvent (e.g., toluene or THF).[1] The reaction is typically run at room temperature or with gentle heating.[1]

  • Purification: After the reaction is complete, the coupled MIDA boronate product is purified using the "catch-and-release" silica gel method described previously.

  • Deprotection Step: The purified MIDA boronate is dissolved in a suitable solvent (e.g., THF) and treated with an aqueous base (e.g., 1M NaOH) at room temperature for a short period (typically 10-30 minutes).[1][13]

  • Next Coupling: The resulting boronic acid can be extracted into an organic solvent and used directly in the next coupling reaction.

Iterative_Cross_Coupling Start Halo-MIDA Boronate Building Block A Coupling1 Suzuki-Miyaura Coupling with Boronic Acid B Start->Coupling1 Intermediate1 Coupled Product (MIDA protected) Coupling1->Intermediate1 Deprotection1 MIDA Deprotection (Aqueous Base) Intermediate1->Deprotection1 Intermediate2 New Boronic Acid Deprotection1->Intermediate2 Coupling2 Suzuki-Miyaura Coupling with Halo-MIDA Boronate C Intermediate2->Coupling2 FinalProduct Elongated Product Coupling2->FinalProduct

Caption: The iterative cross-coupling cycle using MIDA boronates.

Stability and Reactivity Profile of MIDA Boronates

The utility of MIDA boronates extends beyond their role in iterative cross-coupling. They are remarkably stable to a wide range of common synthetic reagents and conditions, making them ideal protecting groups for the boronic acid moiety during multi-step syntheses.[13] This allows for the synthesis of complex boronic acid building blocks that would be difficult or impossible to prepare otherwise.[2]

Table 1: Compatibility of MIDA Boronates with Common Reagents and Conditions [13]

Reagent/ConditionCompatibility
Silica Gel ChromatographyYes
Air and MoistureYes
Anhydrous Cross-CouplingYes
Mild Aqueous Base (e.g., NaHCO₃)No (Deprotection)
Strong Aqueous Base (e.g., NaOH)No (Rapid Deprotection)
LiAlH₄, DIBALNo
TBAFNo
Metal AlkoxidesNo

The Future of MIDA Boronates in Drug Discovery and Beyond

The discovery of MIDA boronates has fundamentally changed the landscape of small molecule synthesis.[11] The ability to handle, purify, and controllably react boronic acids has accelerated the synthesis of complex molecules and enabled the development of automated synthesis platforms.[14][15] This has profound implications for drug discovery, where the rapid and reliable synthesis of compound libraries is essential for identifying and optimizing new therapeutic agents.[12][15] As our understanding of the reactivity and applications of MIDA boronates continues to grow, they are poised to become an even more indispensable tool for chemists in all fields of research.

References

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH. Available at: [Link]

  • A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - NIH. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. Available at: [Link]

  • General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids - ResearchGate. Available at: [Link]

  • MIDA boronate | Chem-Station Int. Ed. Available at: [Link]

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. Available at: [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing). Available at: [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates | Journal of the American Chemical Society. Available at: [Link]

  • From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks - the grillo lab. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of MIDA Boronates - ResearchGate. Available at: [Link]

  • A Mild Method for Making MIDA Boronates | Organic Letters - ACS Publications. Available at: [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates - RSC Publishing. Available at: [Link]

  • Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents.
  • Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC - NIH. Available at: [Link]

  • Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv. Available at: [Link]

  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Available at: [Link]

  • From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - NIH. Available at: [Link]

  • From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed. Available at: [Link]

  • Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions | Macromolecules - ACS Publications. Available at: [Link]

  • MIDA boronate library synthesized and screened for biological activity.... - ResearchGate. Available at: [Link]

Sources

The Strategic Role of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary organic synthesis, the demand for robust, versatile, and precisely reactive building blocks is paramount. 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a member of the N-methyliminodiacetic acid (MIDA) boronate family, has emerged as a pivotal tool in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and unique reactivity profile. We will delve into the foundational principles that make MIDA boronates, and this compound specifically, exceptionally stable yet readily deployable in high-yield cross-coupling reactions. This guide will further present detailed experimental protocols, characterization data, and explore its strategic applications in iterative cross-coupling (ICC) for the synthesis of natural products, pharmaceutical precursors, and advanced materials.

Introduction: The Challenge of Boronic Acids and the MIDA Solution

Boronic acids are indispensable reagents in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their inherent instability, propensity for protodeboronation, and challenging purification often hinder their application in complex, multi-step syntheses. The development of N-methyliminodiacetic acid (MIDA) boronates has provided an elegant solution to these challenges.[2] The MIDA ligand chelates the boron atom, forming a stable, bicyclic structure that masks the reactivity of the boronic acid.[3] This protection strategy renders the molecule remarkably stable to a wide range of reaction conditions, including chromatography, yet allows for the controlled release of the reactive boronic acid under mild basic conditions.[2][4]

This compound is a bifunctional building block that perfectly embodies the advantages of the MIDA platform. It possesses a stable MIDA-protected boronic acid at one position and a reactive bromophenyl group at another, making it an ideal substrate for iterative cross-coupling strategies.[5]

Molecular Structure and Key Features

The core of this compound is the dioxazaborocane ring system, formed by the condensation of 3-bromophenylboronic acid with N-methyliminodiacetic acid.

Diagram 1: Molecular Structure of this compound

A 2D representation of the title compound.

Key Structural Attributes:

  • Trivalent Boron Center: The boron atom is coordinated to two oxygen atoms from the MIDA ligand and the carbon atom of the bromophenyl group. This coordination leads to a tetrahedral geometry, which imparts significant stability.

  • Orthogonal Reactivity: The molecule possesses two distinct reactive sites: the MIDA boronate, which is unreactive under anhydrous cross-coupling conditions, and the C-Br bond, which readily participates in reactions like Suzuki-Miyaura coupling.

  • Benchtop Stability: As a free-flowing crystalline solid, it exhibits excellent tolerance to air and moisture, allowing for convenient handling and storage without special precautions.[6]

Synthesis and Characterization

The synthesis of this compound is a straightforward condensation reaction between its two commercially available precursors: 3-bromophenylboronic acid and N-methyliminodiacetic acid (MIDA).

Diagram 2: Synthesis Pathway

Synthesis_Pathway 3-Bromophenylboronic_Acid 3-Bromophenylboronic Acid Product 2-(3-Bromophenyl)-6-methyl- 1,3,6,2-dioxazaborocane-4,8-dione 3-Bromophenylboronic_Acid->Product Condensation MIDA N-Methyliminodiacetic Acid (MIDA) MIDA->Product

A simplified schematic of the synthesis.

Detailed Experimental Protocol: Synthesis
  • To a solution of 3-bromophenylboronic acid (1.0 eq) in a suitable solvent (e.g., toluene or DMSO) is added N-methyliminodiacetic acid (1.05 eq).[7][8]

  • The reaction mixture is heated to reflux with azeotropic removal of water, typically using a Dean-Stark apparatus if toluene is the solvent.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or silica gel column chromatography to afford the desired this compound as a crystalline solid.

Characterization Data
Technique Expected Observations
¹H NMR Aromatic protons of the 3-bromophenyl group, singlets for the N-CH₃ group, and diastereotopic protons of the CH₂ groups of the MIDA backbone.
¹³C NMR Resonances corresponding to the carbonyl carbons of the MIDA ligand, aromatic carbons, the N-CH₃ carbon, and the CH₂ carbons.
Mass Spec. The molecular ion peak corresponding to the calculated mass of C₁₁H₁₁BBrNO₄.
FT-IR Characteristic stretching frequencies for C=O (ester), C-N, C-Br, and B-O bonds.

Core Application: Iterative Cross-Coupling (ICC)

The primary utility of this compound lies in its application as a building block in iterative cross-coupling (ICC).[2] This powerful strategy allows for the systematic and controlled assembly of complex organic molecules.

Diagram 3: Iterative Cross-Coupling Workflow

ICC_Workflow cluster_0 Cycle 1 cluster_1 Cycle 2 Start 2-(3-Bromophenyl)-MIDA Couple1 Suzuki-Miyaura Coupling (with R¹-B(OH)₂) Start->Couple1 Intermediate1 R¹-(3-Phenyl)-MIDA Couple1->Intermediate1 Deprotect1 MIDA Deprotection (aq. base) Intermediate1->Deprotect1 Boronic_Acid1 R¹-(3-Phenyl)-B(OH)₂ Deprotect1->Boronic_Acid1 Couple2 Suzuki-Miyaura Coupling (with R²-X) Boronic_Acid1->Couple2 Final_Product R¹-(3-Phenyl)-R² Couple2->Final_Product

A generalized workflow for iterative cross-coupling.

Step-by-Step ICC Protocol
  • Initial Coupling: this compound is subjected to a Suzuki-Miyaura cross-coupling reaction with a desired boronic acid (or its equivalent). The reaction selectively occurs at the C-Br bond, leaving the MIDA boronate intact.

  • Purification: The resulting MIDA-protected product is easily purified via standard chromatographic techniques.

  • Deprotection: The MIDA group is cleaved under mild aqueous basic conditions (e.g., NaHCO₃, NaOH) to unmask the boronic acid functionality.[2][4]

  • Second Coupling: The newly formed boronic acid is then used in a subsequent cross-coupling reaction with a different aryl or vinyl halide, extending the molecular chain.

  • This cycle of coupling, purification, and deprotection can be repeated to systematically build complex molecular frameworks.[5]

Applications in Drug Discovery and Materials Science

The ability to construct intricate molecular architectures with high precision makes MIDA boronates, including the title compound, highly valuable in fields beyond synthetic methodology.

  • Drug Discovery: Boron-containing compounds have shown significant potential as therapeutic agents.[10][11][12] The unique Lewis acidity of boron allows for reversible covalent interactions with biological targets.[13] The iterative nature of synthesis using building blocks like this compound enables the rapid generation of libraries of complex molecules for screening and lead optimization.[14][15]

  • Materials Science: The precise control over oligomer and polymer chain length and composition afforded by ICC is highly desirable in the synthesis of functional organic materials.[6] Dioxazaborocane chemistry has also been explored in the functionalization of polymers.[16]

Conclusion

This compound is a testament to the power of strategic molecular design. By combining the stability of the MIDA boronate protecting group with the reactivity of a bromophenyl moiety, it serves as an exceptionally versatile and reliable building block for advanced organic synthesis. Its ease of handling, purification, and predictable reactivity in iterative cross-coupling protocols empower chemists to tackle the synthesis of increasingly complex and functionally diverse molecules, accelerating innovation in both medicinal chemistry and materials science.

References

  • BLDpharm. MIDA Boronate: A New Organo-boron Reagent.
  • Ballmer, S. G., Gillis, E. P., & Burke, M. D. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure.
  • (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH.
  • (2015-08-18). From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed.
  • Wikipedia. N-Methyliminodiacetic acid.
  • (n.d.). Synthesis of N-Methyliminodiacetic Acid Boryl Heteroaryls.
  • (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing).
  • (2010-04-29). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates | Organic Letters - ACS Publications.
  • (n.d.). iterative cross-coupling with mida boronates - CORE.
  • (2021-10-25). BLD Insights | MIDA Boronate: A New Organo-boron Reagent - BLDpharm.
  • (n.d.). 3-Bromophenylboronic acid = 95 89598-96-9.
  • (n.d.). 3-Bromophenylboronic acid synthesis - ChemicalBook.
  • (n.d.). The Role of 3-Bromophenylboronic Acid in Organic Synthesis and Cross-Coupling Reactions - NINGBO INNO PHARMCHEM CO.,LTD.
  • (n.d.). 3-Bromophenylboronic acid = 95 89598-96-9 - Sigma-Aldrich.
  • (n.d.). Mastering Organic Synthesis with 3-Bromophenylboronic Acid: A Versatile Chemical Building Block - NINGBO INNO PHARMCHEM CO.,LTD.
  • (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - PubChem.
  • (n.d.). 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione - Benchchem.
  • (2025-10-13). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry.
  • (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile - MDPI.
  • (n.d.). Recent Advances in the Synthesis and Applications of Oxaborole Derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI.
  • (2023-01-12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI.
  • (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - Oakwood Chemical.
  • (n.d.). 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - BLDpharm.
  • (2025-01-27). 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaboracane-4,8-dione | 1257649-57-2.
  • (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC.
  • (n.d.). Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation - Polymer Chemistry (RSC Publishing).
  • (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI.
  • (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.
  • (n.d.). 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione - PubChem.
  • (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI.
  • (n.d.). 6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione - PubChem.
  • (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.

Sources

The Stability of MIDA Boronates in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of MIDA Boronates in Modern Synthesis

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in organic synthesis, offering a robust and versatile platform for the construction of complex small molecules.[1][2][3] Unlike their often-unstable boronic acid counterparts, MIDA boronates provide a unique combination of stability and controlled reactivity, enabling iterative cross-coupling strategies and the synthesis of previously inaccessible molecular architectures.[4][5] This guide provides a comprehensive overview of the stability of MIDA boronates in the context of organic solvents, offering insights into the underlying chemical principles and practical guidance for their effective use in research and development.

The enhanced stability of MIDA boronates stems from the coordination of the N-methyliminodiacetic acid ligand to the boron center, which induces a change in hybridization from the reactive sp2 state of boronic acids to a more stable sp3 configuration.[6] This structural modification effectively "masks" the reactivity of the boronic acid, rendering the MIDA boronate inert to a wide range of reaction conditions, including anhydrous cross-coupling, chromatography, and long-term benchtop storage under air.[4][6][7][8]

Understanding the Stability Profile of MIDA Boronates

The utility of MIDA boronates is intrinsically linked to their predictable stability and selective deprotection. This section delves into the key factors governing their stability in organic solvents.

General Stability and Solvent Compatibility

MIDA boronates exhibit remarkable stability in a variety of common organic solvents, making them highly compatible with a broad spectrum of synthetic transformations.[4] They are readily soluble in solvents such as:

  • Tetrahydrofuran (THF)

  • Dioxane

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Acetone

  • 1,2-Dichloroethane (DCE)

This broad solvent compatibility allows for their seamless integration into diverse reaction setups. Furthermore, MIDA boronates are universally compatible with silica gel chromatography, a significant advantage for purification and reaction monitoring.[3][4][5][9]

The Critical Role of Water: Hydrolytic Stability and Deprotection

While generally stable, the presence of water, particularly in combination with a base, is the primary factor leading to the deprotection of MIDA boronates to their corresponding boronic acids.[1][4] This hydrolysis is not a limitation but rather a key design feature that allows for the controlled release of the reactive boronic acid when desired.

There are two distinct mechanisms for the hydrolysis of MIDA boronates: a "fast" base-mediated pathway and a "slow" neutral pathway.[1] The interplay between these mechanisms is dictated by pH, water activity, and mass-transfer rates between phases.[1]

  • Fast, Base-Mediated Hydrolysis: In the presence of aqueous bases like 1M NaOH or even milder bases such as NaHCO3, MIDA boronates undergo rapid hydrolysis, typically at room temperature.[6][7][8][10] This process is often complete within minutes.[11]

  • Slow, Neutral Hydrolysis: Under neutral or mildly basic conditions with a controlled amount of water, MIDA boronates can undergo a much slower hydrolysis. This "slow-release" is particularly advantageous in Suzuki-Miyaura cross-coupling reactions, where the gradual generation of the boronic acid can prevent its decomposition and improve reaction yields, especially for unstable boronic acids like 2-pyridyl derivatives.[11]

The stability of MIDA boronates in anhydrous solvents, even in the presence of inorganic bases, is a cornerstone of their utility in iterative coupling sequences.[1]

G cluster_fast Fast Hydrolysis Pathway cluster_slow Slow Hydrolysis Pathway MIDA_B_fast MIDA Boronate Transition_State_fast Base-Mediated Transition State MIDA_B_fast->Transition_State_fast OH_ion OH- (aq. Base) OH_ion->Transition_State_fast Boronic_Acid_fast Boronic Acid Transition_State_fast->Boronic_Acid_fast MIDA_ligand_fast MIDA Ligand Transition_State_fast->MIDA_ligand_fast MIDA_B_slow MIDA Boronate Transition_State_slow Neutral Water Addition MIDA_B_slow->Transition_State_slow H2O H2O (neutral/mildly basic) H2O->Transition_State_slow Boronic_Acid_slow Boronic Acid Transition_State_slow->Boronic_Acid_slow MIDA_ligand_slow MIDA Ligand Transition_State_slow->MIDA_ligand_slow

Figure 1. Simplified representation of the fast and slow hydrolysis pathways for MIDA boronates.

Stability Towards Other Reagents

A significant advantage of MIDA boronates is their compatibility with a wide array of common synthetic reagents, which allows for the elaboration of the organic fragment without affecting the boronate moiety.[2][7][8] However, they are generally not stable to strong nucleophiles.

Table 1: Summary of MIDA Boronate Stability Towards Common Reagents

Reagent ClassStabilityNotes
Oxidizing Agents Generally StableCompatible with Swern, PDC, TPAP/NMO, Dess-Martin periodinane, and even Jones oxidation under specific conditions.
Reducing Agents IncompatibleGenerally incompatible with strong hydride sources like LiAlH4 and DIBAL.[7][8]
Acids Generally StableTolerant of aqueous acids (e.g., HCl, NH4Cl) during workup.[4] Stable to even harsh acids like triflic acid in some cases.
Bases Stable (Anhydrous)Stable to anhydrous inorganic bases used in cross-coupling reactions.[1]
Fluoride Sources IncompatibleGenerally incompatible with reagents like TBAF.[7][8]
Organometallics Generally StableCompatible with conditions for Suzuki-Miyaura, Stille, and Heck couplings on other parts of the molecule.[4]
Alcohols Limited StabilityProlonged exposure to alcoholic solvents, especially with heating, can lead to hydrolysis.[4]

Quantitative Stability Assessment

Studies have quantitatively demonstrated the superior benchtop stability of MIDA boronates compared to their corresponding boronic acids.

Table 2: Comparative Benchtop Stability of Boronic Acids vs. MIDA Boronates

Compound% Boronic Acid Remaining (15 days, air)% MIDA Boronate Remaining (≥60 days, air)
2-Furan<5%>95%
2-Pyrrole<5%>95%
2-Indole<5%>95%
Vinyl<5%>95%
Cyclopropyl<5%>95%
2-Thiophene~30%>95%
3-Thiophene~70%>95%
Phenyl~85%>95%
(Data synthesized from reference[11])

Experimental Protocol: Assessing the Stability of a MIDA Boronate in a Given Solvent

This protocol provides a general workflow for determining the stability of a specific MIDA boronate under desired solvent and temperature conditions.

G start Start: Define Test Conditions (Solvent, Temp, Additives) prep Prepare Stock Solution of MIDA Boronate in Test Solvent start->prep aliquot Aliquot Samples into Separate Vials prep->aliquot incubate Incubate Samples at Desired Temperature aliquot->incubate sample Withdraw Aliquots at Defined Time Points (t=0, 1h, 4h, 24h, etc.) incubate->sample quench Quench Reaction (if necessary) and Prepare for Analysis sample->quench analyze Analyze by HPLC or NMR (vs. Internal Standard) quench->analyze data Plot % MIDA Boronate Remaining vs. Time analyze->data end End: Determine Stability Profile data->end

Figure 2. Workflow for assessing MIDA boronate stability.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh the MIDA boronate and a suitable internal standard (a stable compound that does not react under the test conditions and has a distinct signal in the analytical method).

    • Dissolve the MIDA boronate and internal standard in the organic solvent to be tested to create a stock solution of known concentration (e.g., 0.05 M).

  • Sample Incubation:

    • Dispense aliquots of the stock solution into several vials.

    • If testing the effect of an additive (e.g., water, base, acid), add the specified amount to each vial.

    • Seal the vials and place them in a temperature-controlled environment (e.g., oil bath, heating block) set to the desired temperature.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial from the heating source.

    • If necessary, quench any ongoing reaction by cooling the sample rapidly and/or adding a quenching agent.

    • Prepare the sample for analysis. This may involve dilution or filtration.

  • Analytical Measurement:

    • Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • For HPLC analysis, monitor the peak area of the MIDA boronate relative to the internal standard.

    • For NMR analysis, integrate the characteristic peaks of the MIDA boronate and the internal standard.

  • Data Interpretation:

    • Calculate the percentage of the MIDA boronate remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining MIDA boronate against time to visualize the stability profile.

Conclusion and Future Outlook

MIDA boronates represent a significant advancement in the field of organic synthesis, largely due to their exceptional stability and controlled reactivity. Their robustness in a wide range of organic solvents and toward many common reagents allows for their use as reliable building blocks in complex synthetic sequences.[7] The key to their effective application lies in understanding that their stability is not absolute but is rationally controlled by the presence of aqueous base. This feature enables their selective deprotection and participation in powerful bond-forming reactions. As research continues to uncover new applications and reaction methodologies, a thorough understanding of the stability of MIDA boronates will remain paramount for their successful implementation in the synthesis of novel therapeutics, materials, and natural products.

References

  • Sigma-Aldrich.
  • Gallou, F., et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
  • Denmark, S. E., et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Burke, M. D., et al. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • Sigma-Aldrich.
  • Aich, D., et al. Recent advances in the synthesis and reactivity of MIDA boronates.
  • Lipshutz, B. H., et al. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.
  • BLDpharm.
  • BLDpharm.
  • Gillis, E. P.
  • Chem-Station. Protecting Groups for Boronic Acids.
  • Burke, M. D., et al. Organic Syntheses Procedure.
  • Burke, M. D., et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates.
  • Burke, M. D., et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.
  • Burke, M. D., et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.

Sources

The Strategic Application of 3-Bromophenylboronic Acid MIDA Ester in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, pivotal in the construction of carbon-carbon bonds. However, the inherent instability of many boronic acids presents a significant bottleneck, complicating their storage, handling, and efficient utilization in complex synthetic sequences. The advent of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this long-standing challenge. This in-depth technical guide focuses on a particularly versatile building block, 3-bromophenylboronic acid MIDA ester, offering a comprehensive exploration of its synthesis, unique properties, and strategic deployment in iterative cross-coupling methodologies. We will delve into the mechanistic underpinnings of its controlled reactivity, provide detailed experimental protocols, and illustrate its application in the rational design of multi-step synthetic pathways.

Introduction: Overcoming the Achilles' Heel of Boronic Acids

The utility of boronic acids in palladium-catalyzed cross-coupling reactions is unparalleled. Yet, for many practitioners, their lability—susceptibility to protodeboronation, oxidation, and trimerization into boroxines—is a familiar frustration. This instability not only compromises reaction yields but also precludes the use of many standard synthetic transformations in the presence of a free boronic acid moiety. Consequently, chemists have often been forced to introduce the boronic acid functionality late in a synthetic sequence, a strategy that curtails synthetic flexibility.

N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution to these challenges. By complexing the boronic acid with the tridentate MIDA ligand, the boron center is transformed from a reactive sp²-hybridized state to a more stable sp³-hybridized state.[1] This structural modification renders the boronate ester remarkably stable to a wide range of reaction conditions, including chromatography, yet allows for the controlled release of the active boronic acid under specific, mild basic conditions.[2] This "slow-release" mechanism is the key to their utility in iterative cross-coupling, enabling the sequential and controlled formation of multiple C-C bonds.[3]

This guide will provide a detailed examination of 3-bromophenylboronic acid MIDA ester, a bifunctional building block that combines the stability of the MIDA boronate with the reactivity of an aryl bromide, opening the door to a wide array of synthetic possibilities.

Physicochemical Properties and Handling of 3-Bromophenylboronic Acid MIDA Ester

3-Bromophenylboronic acid MIDA ester is a white, crystalline solid that is indefinitely stable to air and moisture at room temperature, making it a convenient and reliable reagent for routine laboratory use.[3][4]

PropertyValueReference
CAS Number 943552-25-8[4]
Molecular Formula C₁₁H₁₁BBrNO₄[4]
Molecular Weight 311.92 g/mol [4]
Appearance White crystalline solid
Storage Sealed in a dry environment at room temperature[4]

Unlike its parent boronic acid, 3-bromophenylboronic acid MIDA ester is compatible with silica gel chromatography, a significant advantage for purification. Its stability extends to a broad range of synthetic reagents and conditions, allowing for chemical modifications at other sites of a molecule without disturbing the protected boronic acid functionality.[2][5][6][7]

Synthesis and Characterization

The synthesis of 3-bromophenylboronic acid MIDA ester is a straightforward and high-yielding procedure, typically achieved through the condensation of 3-bromophenylboronic acid with N-methyliminodiacetic acid.

Experimental Protocol: Synthesis of 3-Bromophenylboronic Acid MIDA Ester

Materials:

  • 3-Bromophenylboronic acid (1.0 eq.)

  • N-Methyliminodiacetic acid (MIDA) (1.0 eq.)

  • Dioxane

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

Procedure:

  • To a round-bottom flask is added 3-bromophenylboronic acid (e.g., 100 mg, 0.5 mmol, 1.0 eq.) and N-methyliminodiacetic acid.

  • Dioxane is added, and the mixture is heated to reflux with azeotropic removal of water until the reaction is complete (typically monitored by NMR or LC-MS).

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel chromatography. A typical elution gradient would be from hexanes to a mixture of hexanes and ethyl acetate.

  • The fractions containing the pure product are combined and the solvent is evaporated to yield 3-bromophenylboronic acid MIDA ester as a white solid. A reported yield for this procedure is 93% (145 mg).[2]

Characterization Data: [2]

  • ¹H NMR (500 MHz, DMSO-d₆): δ 2.55 (s, 3H), 4.15 (d, J = 17.2 Hz, 2H), 4.35 (d, J = 17.2 Hz, 2H), 7.43 (d, J = 7.4 Hz, 1H), 7.54 – 7.62 (m, 2H).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 47.7, 62.0, 121.9, 130.0, 131.4, 131.7, 134.9, 169.2.

  • ¹¹B NMR (161 MHz, DMSO-d₆): δ 10.4.

  • HRMS (ESI, M+H⁺): C₁₁H₁₂B⁷⁹BrNO₄ Found 312.0055, Calc. 312.0043.

The Mechanism of Controlled Boronic Acid Release

The remarkable utility of MIDA boronates stems from their tunable deprotection, which can be categorized into "fast" and "slow" release mechanisms.[3] This control is dictated by the choice of base and reaction conditions.

  • Fast Release: Strong aqueous bases, such as sodium hydroxide (NaOH), promote rapid hydrolysis of the MIDA ester, typically within minutes at room temperature. This is a base-mediated mechanism involving nucleophilic attack at a MIDA carbonyl carbon.[3]

  • Slow Release: In contrast, milder bases like potassium phosphate (K₃PO₄) in an aqueous/organic solvent mixture at elevated temperatures lead to a gradual and sustained release of the boronic acid over several hours.[3] This "slow-release" is crucial for reactions involving unstable boronic acids, as it maintains a low, steady concentration of the reactive species, minimizing decomposition while allowing the desired cross-coupling to proceed efficiently.

The ability to rationally tune the release rate by adjusting the base, temperature, and solvent system provides a powerful tool for optimizing cross-coupling reactions.[3]

MIDA_Release_Mechanism MIDA_Boronate 3-Bromophenylboronic Acid MIDA Ester (Stable, sp³) Fast_Release Fast Release (aq. NaOH, rt) MIDA_Boronate->Fast_Release Slow_Release Slow Release (aq. K₃PO₄, heat) MIDA_Boronate->Slow_Release Boronic_Acid 3-Bromophenylboronic Acid (Reactive, sp²) Fast_Release->Boronic_Acid Rapid Hydrolysis Slow_Release->Boronic_Acid Gradual Hydrolysis Cross_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Cross_Coupling

Caption: Controlled release of boronic acid from its MIDA ester.

Application in Suzuki-Miyaura Cross-Coupling

3-Bromophenylboronic acid MIDA ester is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of a wide range of biaryl compounds. The following is a representative protocol.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromophenylboronic Acid MIDA Ester with 4-Methoxyphenylboronic Acid

Materials:

  • 3-Bromophenylboronic acid MIDA ester (1.0 eq.)

  • 4-Methoxyphenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk tube is added 3-bromophenylboronic acid MIDA ester (e.g., 156 mg, 0.5 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (91 mg, 0.6 mmol, 1.2 eq.), palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%), SPhos (16.4 mg, 0.02 mmol, 4 mol%), and potassium phosphate (318 mg, 1.5 mmol, 3.0 eq.).

  • The tube is evacuated and backfilled with argon three times.

  • Degassed 1,4-dioxane and water (in a 5:1 ratio, e.g., 5 mL dioxane, 1 mL water) are added.

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired biaryl product.

Iterative Cross-Coupling: A Strategy for Complex Molecule Synthesis

The true power of 3-bromophenylboronic acid MIDA ester lies in its application in iterative cross-coupling (ICC). The stability of the MIDA boronate allows for a Suzuki-Miyaura reaction to occur at the aryl bromide position without affecting the protected boronic acid. The resulting product, now a more complex MIDA boronate, can then be subjected to a second Suzuki-Miyaura reaction under conditions that promote the slow release of the boronic acid. This strategy enables the programmed and sequential synthesis of complex molecular architectures.

Iterative_Cross_Coupling Start 3-Bromophenylboronic Acid MIDA Ester Step1 Step 1: Suzuki-Miyaura Coupling (at C-Br bond) Start->Step1 Intermediate Intermediate MIDA Boronate Step1->Intermediate Step2 Step 2: Suzuki-Miyaura Coupling (at C-B(MIDA) bond via slow release) Intermediate->Step2 Product Complex Biaryl Product Step2->Product

Caption: Workflow for iterative cross-coupling.

This approach has been successfully employed in the synthesis of a variety of natural products and other complex organic molecules, demonstrating its broad applicability and power.[5][6][7]

Conclusion

3-Bromophenylboronic acid MIDA ester represents a significant advancement in the field of synthetic organic chemistry. Its exceptional stability, coupled with the ability to undergo controlled, slow release of the corresponding boronic acid, makes it an invaluable tool for modern synthetic chemists. The principles and protocols outlined in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the unique advantages of this versatile building block in their own synthetic endeavors, paving the way for the efficient and rational construction of complex molecules.

References

  • 3-Bromophenylboronic acid MIDA ester. Porphyrin Systems. [Link]

  • A Mild and Simple Method for Making MIDA Boronates. (2020). Amazon S3. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Link]

  • Gillis, E. P., & Burke, M. D. (2010). Iterative cross-coupling with mida boronates. Aldrichimica Acta, 42(1), 17-27. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. Illinois Experts. [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. (2008). National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Preliminary Investigation of Dioxazaborocane Compounds for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Resurgence of a Versatile Scaffold

Dioxazaborocanes, boronic acid adducts formed through the condensation of boronic acids with diethanolamine derivatives, have transitioned from being mere curiosities for isolation and characterization to becoming pivotal players in modern synthetic chemistry and drug development.[1][2] First described in the mid-1950s, their unique structural and chemical properties, including a characteristic transannular dative bond between the nitrogen and boron atoms, offer significant stability and novel reactivity.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the preliminary investigation of these promising compounds. We will delve into the causality behind experimental choices, providing a robust framework for their synthesis, characterization, and initial biological evaluation.

The Dioxazaborocane Core: Structural and Electronic Considerations

The defining feature of the 1,3,6,2-dioxazaborocane framework is the intramolecular coordination between the nitrogen and boron atoms, which results in a bicyclic structure.[3] This B-N dative bond significantly influences the geometry of the boron center, shifting it from a trigonal planar to a more tetrahedral configuration, thereby imparting enhanced stability compared to their parent boronic acids.[3] The strength of this bond and the overall properties of the molecule can be finely tuned by modifying the substituents on both the boron and nitrogen atoms, which in turn dictates their chemical reactivity and physical characteristics.[3] This tunability is a key reason for their growing interest in medicinal chemistry.[4][5]

Synthesis and Purification: A Deliberate Approach

The preparation of dioxazaborocanes is generally a straightforward and scalable process, often achievable through the condensation of a boronic acid or its ester with a diethanolamine derivative.[1] This facile synthesis allows for wide access from a plethora of starting materials.[1]

General Synthesis Protocol

A typical synthesis involves the reaction of a boronic acid with diethanolamine in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of a Generic Aryl Dioxazaborocane

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the aryl boronic acid (1.0 eq) and diethanolamine (1.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Diethanolamine Excess: A slight excess of diethanolamine is used to ensure the complete conversion of the boronic acid.

  • Azeotropic Removal of Water: The removal of water is crucial as the reaction is an equilibrium process. Eliminating water shifts the equilibrium towards the product, ensuring a high yield.

  • Solvent Choice: Toluene is a common choice due to its ability to form an azeotrope with water and its suitable boiling point.

Purification and Handling Considerations

Dioxazaborocanes, like other boronic esters, can be sensitive to moisture and may undergo hydrolysis back to the boronic acid and diethanolamine.[3] Therefore, meticulous handling and storage are paramount to maintain their integrity.

Protocol for Handling and Storage:

  • Dry Conditions: All glassware and solvents must be thoroughly dried before use. Reactions and transfers should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard air-sensitive techniques.[3]

  • Storage: Store the purified compounds in tightly sealed containers in a dry, well-ventilated area.[3] For long-term stability, storage at low temperatures is recommended.[3]

Physicochemical and Structural Characterization

A thorough characterization of newly synthesized dioxazaborocane compounds is essential to confirm their identity, purity, and structural features. A combination of spectroscopic and analytical techniques is employed for this purpose.[6][7]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts and coupling constants of the protons on the diethanolamine backbone and the substituents on the boron atom are diagnostic.

  • ¹³C NMR: Reveals the carbon framework of the compound.

  • ¹¹B NMR: This is a particularly powerful technique for studying boron compounds.[8] The chemical shift of the ¹¹B nucleus provides insight into the coordination state of the boron atom. A tetracoordinate boron in a dioxazaborocane will have a characteristic chemical shift that is distinct from a tricoordinate boron in a boronic acid.[8][9]

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the presence of specific functional groups.[6] Key vibrational bands to look for in dioxazaborocanes include B-O, B-N, C-N, and C-O stretching frequencies.

Mass Spectrometry (MS):

MS is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can aid in structural elucidation.[6][10] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule.[11][12] For dioxazaborocanes, this technique can definitively confirm the presence and geometry of the B-N dative bond and the overall conformation of the bicyclic system.[3] Obtaining suitable crystals is a critical and often challenging step in this process.[13]

Experimental Workflow: Structural Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Structural Characterization Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Molecular Weight XRay X-ray Crystallography Purification->XRay 3D Structure (if crystalline)

Caption: Workflow for the synthesis and characterization of dioxazaborocane compounds.

Preliminary Biological Evaluation: Assessing Therapeutic Potential

For drug development purposes, the preliminary biological evaluation of novel dioxazaborocane compounds is crucial to identify promising candidates for further investigation. This typically involves a series of in vitro assays to assess their cytotoxic effects and potential mechanisms of action.[14][15]

In Vitro Cytotoxicity Assays

The initial step is to evaluate the cytotoxic potential of the synthesized compounds against a panel of human cancer cell lines.[14] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability.[14]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dioxazaborocane compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Dioxazaborocane Derivatives

CompoundCell LineIC₅₀ (µM)
Dioxazaborocane-1A549 (Lung)15.2 ± 1.8
Dioxazaborocane-1MCF-7 (Breast)22.5 ± 2.5
Dioxazaborocane-2A549 (Lung)8.7 ± 0.9
Dioxazaborocane-2MCF-7 (Breast)12.1 ± 1.3
Positive ControlDoxorubicin0.5 ± 0.1
Mechanistic Studies

Compounds that exhibit significant cytotoxicity are then subjected to further assays to elucidate their mechanism of action.

Apoptosis Assays:

  • Acridine Orange/Ethidium Bromide (AO/EB) Staining: This fluorescence-based assay can distinguish between live, apoptotic, and necrotic cells based on membrane integrity.[14]

  • DCFDA Staining: This assay measures the generation of intracellular reactive oxygen species (ROS), which is often associated with apoptosis induction.[14]

Cell Cycle Analysis:

Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution.[15] This can reveal if a compound induces cell cycle arrest at a particular phase (e.g., G2/M), which is a common mechanism for anticancer agents.[15]

Logical Flow of Preliminary Biological Evaluation

G cluster_invitro In Vitro Biological Evaluation Cytotoxicity Cytotoxicity Screening (MTT Assay) Apoptosis Apoptosis Assays (AO/EB, DCFDA) Cytotoxicity->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Active Compounds

Caption: Logical progression of in vitro assays for biological evaluation.

Stability and Degradation Pathways

Understanding the stability of dioxazaborocane compounds under physiological conditions is critical for their development as drugs.[16][17] Hydrolysis of the B-O bonds can lead to the release of the parent boronic acid and diethanolamine, which may have different biological activities and toxicities.

Preliminary Stability Assessment:

A preliminary assessment of stability can be conducted by incubating the compound in buffered solutions at physiological pH (7.4) and analyzing its degradation over time by HPLC or LC-MS.[18] The main degradation pathways for boronic acid derivatives are often oxidative or hydrolytic.[16][18]

Future Directions: From Preliminary Data to Drug Candidate

The preliminary investigation outlined in this guide provides a solid foundation for identifying promising dioxazaborocane-based drug candidates. Compounds that demonstrate potent and selective anticancer activity with a favorable initial stability profile can be advanced to more complex studies, including:

  • Target Identification and Validation: Elucidating the specific molecular target(s) of the active compounds.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity in animal models.

  • Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds.

  • Drug Delivery Systems: Exploring the use of nano-drug delivery systems to improve the therapeutic index of dioxazaborocane-based drugs.[19][20][21]

The unique chemistry and tunable properties of dioxazaborocanes make them a highly attractive scaffold for the development of novel therapeutics.[4][5][22][23] A systematic and rigorous preliminary investigation, as detailed in this guide, is the essential first step in unlocking their full potential.

References

  • Dioxazaborocanes: old adducts, new tricks – Organic & Biomolecular Chemistry Blog. (2011-06-17). Organic & Biomolecular Chemistry Blog.
  • Dioxazaborocanes: Old Adducts, New Tricks | Request PDF. (2025-08-06).
  • Dioxazaborocanes: old adducts, new tricks.Organic & Biomolecular Chemistry.
  • 2-Butyl-1,3,6,2-dioxazaborocane.Benchchem.
  • Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers. (2025-09-11). PMC - NIH.
  • Synthesis of dioxazaborinanes 104 from β-hydroxylaminoalcohols.
  • Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation | Request PDF.
  • ¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored.NIH.
  • Tuning the Viscoelastic Properties of Dioxazaborocane Vitrimers via Chemical Design of the Functional Groups. (2026-01-15). Synthical.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.[No Source Found].
  • Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry.[No Source Found].
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).[No Source Found].
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2025-10-13). [No Source Found].
  • Facile dynamic one-step modular assembly based on boronic acid-diol for construction of a micellar drug delivery system.
  • Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors.Semantic Scholar.
  • Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation.Polymer Chemistry (RSC Publishing).
  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform
  • Tuning the Viscoelastic Properties of Dioxazaborocane Vitrimers via Chemical Design of the Functional Groups. (2025-11-19). Polymer Science | ChemRxiv | Cambridge Open Engage.
  • Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents. (2019-07-15). PubMed.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Understanding the chemical basis of drug stability and degrad
  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules.memtein.com.
  • X-Ray Crystallography: Explaining the Enigmas of Molecular Struct.Longdom Publishing.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.[No Source Found].
  • Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether deriv
  • The Use of Carboranes in Cancer Drug Development.
  • X-ray Crystallography. (2023-08-29). Chemistry LibreTexts.
  • Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. (2020-07-31). PubMed.
  • Spectral Data Interpretation for Organic Structure Determin
  • Potential applications of boron nitride nanotubes as drug delivery systems.PubMed.
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025-10-31).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Polymer-Based Drug Delivery Systems for Cancer Therapeutics.MDPI.
  • An analysis of the physicochemical properties of oral drugs
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.PMC - NIH.
  • X-ray crystallography in drug discovery.PubMed.
  • Drug Delivery.Sigma-Aldrich.
  • Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review.PubMed Central.
  • Drug Stability and Minimized Acid-/Drug-Catalyzed Phospholipid Degradation in Liposomal Irinotecan. (2022-12-01). PubMed.
  • Advancing oral drug development with in vitro dissolution and absorption tools. (2025-12-08). YouTube.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling with 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Bifunctional MIDA Boronates in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with unparalleled efficiency and functional group tolerance.[1] However, the advancement of complex molecular architectures, particularly in pharmaceutical and materials science, demands a more sophisticated approach than a single coupling event. This has led to the development of iterative cross-coupling (ICC) strategies, which, analogous to nature's biosynthetic pathways like peptide synthesis, assemble complex molecules from modular, bifunctional building blocks.[2][3]

At the heart of this strategy lies the need for a "protecting group" for the boronic acid moiety—one that is robust enough to withstand a coupling reaction at another site on the molecule, yet can be cleaved under mild conditions to reveal the reactive boronic acid for the next iterative step.[4] The N-methyliminodiacetic acid (MIDA) ligand provides an elegant and powerful solution to this challenge.[4][5]

The subject of this guide, 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione , is a quintessential example of such a bifunctional building block. It contains both an aryl bromide, ready for immediate Suzuki-Miyaura coupling, and a MIDA-protected boronic acid. MIDA boronates are exceptionally stable, crystalline solids that are compatible with air, moisture, and silica gel chromatography.[3][6][7] This stability is conferred by the MIDA ligand, which coordinates to the boron atom, changing its hybridization from a reactive, trigonal planar sp² state to a stable, tetrahedral sp³ state. This renders the boron center unreactive to the transmetalation step of the Suzuki-Miyaura catalytic cycle under anhydrous conditions.[2][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this bifunctional reagent. We will detail two core protocols:

  • Protocol 1: A Suzuki-Miyaura coupling engaging the aryl bromide functionality while the MIDA boronate remains inert.

  • Protocol 2: The subsequent deprotection of the MIDA boronate to unmask the boronic acid, preparing the molecule for a second, iterative coupling step.

Part 1: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting and optimizing any catalytic reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPd Ar-Pd(II)L₂-Ar' Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronate Ar'-B(OR)₂ (Boronic Ester/Acid) + Base Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the electrophile, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boron species by a base. Critically, sp³-hybridized MIDA boronates do not readily participate in this step under anhydrous conditions.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Part 2: Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of the Aryl Bromide

This protocol is designed to couple a nucleophilic partner (a boronic acid or ester) with the 3-bromophenyl moiety of the title compound, while preserving the MIDA boronate for future transformations. The key to this selectivity is the use of anhydrous conditions , which prevent the hydrolysis of the MIDA ester and keep the boron center in its protected, unreactive sp³ state.[1][6]

Rationale for Reagent Selection:

  • Catalyst System (Pd(OAc)₂ / SPhos): Palladium(II) acetate is a common, air-stable precatalyst. It is reduced in situ to the active Pd(0) species. SPhos (a Buchwald ligand) is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of aryl bromides and facilitates the overall catalytic cycle, often leading to high yields under mild conditions.

  • Base (K₃PO₄): Potassium phosphate is an effective base for the Suzuki-Miyaura coupling. In this anhydrous protocol, it is crucial to use a finely powdered and thoroughly dried base to activate the coupling partner without introducing water that could prematurely deprotect the MIDA boronate.

  • Solvent (Anhydrous Toluene): Toluene is a common non-polar solvent for Suzuki couplings. It is essential to use a high-purity, anhydrous grade and to degas it thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add them to the Schlenk flask.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous, degassed toluene via cannula to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Lower the flask into a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product, now a biaryl MIDA boronate, can be purified by silica gel column chromatography. MIDA boronates are notably stable to silica gel.[4][7]

ParameterConditionRationale
Limiting Reagent 2-(3-Bromophenyl) MIDA BoronateThe bifunctional core building block.
Coupling Partner Arylboronic Acid / Ester (1.2 equiv)Slight excess ensures complete consumption of the limiting reagent.
Catalyst Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Efficient catalyst system for C-Br bond activation.
Base Anhydrous K₃PO₄ (3.0 equiv)Activates the boronic acid for transmetalation. Must be anhydrous.
Solvent Anhydrous, Degassed ToluenePrevents MIDA deprotection and catalyst oxidation.
Temperature 80 °CProvides thermal energy to drive the reaction without MIDA decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: MIDA Boronate Deprotection to Unmask the Boronic Acid

Once the first coupling is complete, the MIDA group can be readily cleaved to reveal the boronic acid, setting the stage for a second Suzuki-Miyaura reaction. This deprotection is achieved through hydrolysis under mild aqueous basic conditions.[3][6]

Rationale for Reagent Selection:

  • Base (1 M NaOH or aq. NaHCO₃): A simple aqueous base is sufficient to hydrolyze the ester-like bonds of the MIDA complex, liberating the boronic acid. Sodium bicarbonate offers a milder alternative if the substrate is sensitive to stronger bases.

  • Solvent System (THF/Water): Tetrahydrofuran (THF) is a water-miscible organic solvent that ensures the solubility of the biaryl MIDA boronate, allowing for efficient access of the aqueous base to the reaction site.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified biaryl MIDA boronate (from Protocol 1) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio) in a round-bottom flask with a stir bar.

  • Base Addition: Add an aqueous solution of sodium hydroxide (1 M NaOH, ~2-3 equivalents) or a saturated solution of sodium bicarbonate (NaHCO₃).

  • Reaction Execution: Stir the biphasic or homogeneous mixture vigorously at room temperature (23 °C).

  • Monitoring: The hydrolysis is typically rapid, often completing within 1-4 hours. Monitor by TLC by observing the disappearance of the starting MIDA boronate spot and the appearance of a more polar spot for the boronic acid.

  • Work-up and Use:

    • Once the reaction is complete, carefully acidify the mixture to a pH of ~7 with 1 M HCl.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Crucially, the resulting boronic acid is often unstable and should be used immediately in the next Suzuki-Miyaura coupling step without purification.

ParameterConditionRationale
Substrate Biaryl MIDA BoronateThe product from the first coupling step.
Base 1 M aq. NaOH or sat. aq. NaHCO₃Mild aqueous base to hydrolyze the MIDA ester.
Solvent THF / WaterCo-solvent system to ensure solubility and facilitate hydrolysis.
Temperature Room Temperature (23 °C)Hydrolysis is efficient under mild conditions.
Work-up Neutralization & ExtractionIsolates the boronic acid for immediate use.

Part 3: The Iterative Cross-Coupling (ICC) Workflow

The true power of this compound is realized when these two protocols are combined in an iterative sequence to rapidly build molecular complexity.

Iterative_Cross_Coupling Start Start: Bifunctional Building Block (Bromo-Aryl MIDA Boronate) Coupling1 Protocol 1: Anhydrous Suzuki Coupling (Reacts at C-Br site) Start->Coupling1 + Partner A (Boronic Acid) Intermediate1 Intermediate 1: Biaryl MIDA Boronate Coupling1->Intermediate1 Deprotection Protocol 2: Aqueous Base Deprotection (Unmasks Boronic Acid) Intermediate1->Deprotection Intermediate2 Intermediate 2: Biaryl Boronic Acid (Ready for next coupling) Deprotection->Intermediate2 Coupling2 Protocol 1 (Modified): Suzuki Coupling (Reacts at Boronic Acid site) Intermediate2->Coupling2 + Partner B (Aryl Halide) FinalProduct Final Product: Complex Poly-Aromatic System Coupling2->FinalProduct Repeat Repeat Cycle... FinalProduct->Repeat

Figure 2: Workflow for Iterative Cross-Coupling (ICC).

This iterative process allows for the controlled, sequential addition of different aryl or vinyl fragments, making it a powerful tool for building libraries of complex molecules for drug discovery or creating precisely defined oligomers for materials science.[8]

Part 4: Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Protocol 1 1. Inactive catalyst (Pd(0) oxidation).2. Insufficiently anhydrous conditions.3. Poor quality of boronic acid partner.1. Ensure thorough degassing of solvent; use fresh, high-quality catalyst.2. Flame-dry glassware; use anhydrous solvents and powdered, dried base.3. Use a freshly opened bottle of boronic acid or purify before use.
Premature deprotection of MIDA boronate in Protocol 1 Presence of water in the reaction mixture.Rigorously follow anhydrous procedures. Dry base in a vacuum oven. Use a solvent drying system.
Incomplete deprotection in Protocol 2 1. Insufficient base.2. Poor solubility of the MIDA boronate intermediate.1. Add additional equivalents of aqueous base.2. Increase the proportion of THF or add a co-solvent like dioxane to improve solubility.
Protodeboronation (loss of boron) 1. During Protocol 2 work-up (acidic conditions).2. During the subsequent coupling step.1. Neutralize carefully and avoid strongly acidic conditions. Use the crude boronic acid immediately.2. For the subsequent coupling, ensure efficient catalysis to consume the boronic acid faster than it decomposes.

References

  • Gillis, E. P.; Burke, M. D. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]

  • Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Li, J., Grillo A., Burke, M. (2021). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]

  • Gillis, E. P.; Burke, M. D. (2010). Iterative cross-coupling with MIDA boronates. IDEALS. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. (2009). Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling. National Institutes of Health. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Kassel, D. B., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Close, A. J., et al. (2016). Regioselective routes to orthogonally-substituted aromatic MIDA boronates. Royal Society of Chemistry. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Suginome, M., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • Li, J., et al. (2022). Automated iterative cross-coupling. Organic Syntheses. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Application Notes and Protocols for 3-Bromophenyl MIDA Boronate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of MIDA Boronates in Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent. While traditional boronic acids are widely used, their inherent instability—susceptibility to protodeboronation, oxidation, and polymerization—can compromise reaction yields and limit their shelf-life, posing significant challenges for complex, multi-step syntheses.[3]

N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful solution to these challenges.[4][5][6] Developed by the Burke group, these air-stable, crystalline solids offer a robust and versatile platform for cross-coupling.[3][7] The MIDA ligand forms a tridentate complex with the boron atom, rehybridizing it from a reactive sp² state to a stable sp³ state.[3] This "protection" renders the boronate unreactive to standard anhydrous cross-coupling conditions, even at elevated temperatures.[3][8] Crucially, the boronic acid can be unmasked in situ under mild aqueous basic conditions, providing a slow and controlled release of the active coupling partner.[2][3] This slow-release mechanism is particularly advantageous for notoriously unstable boronic acids, ensuring their concentration remains low, thereby favoring productive cross-coupling over decomposition pathways.[2][3]

This document provides a detailed protocol and technical guide for the use of 3-bromophenyl MIDA boronate as a bifunctional building block in Suzuki-Miyaura cross-coupling, designed for researchers in synthetic chemistry and drug development.

Core Principle: Controlled Deprotection and Slow Release

The utility of MIDA boronates hinges on their conditional reactivity. Under anhydrous conditions, the MIDA group remains firmly coordinated, allowing chemists to perform reactions on other parts of the molecule (e.g., the aryl bromide) without disturbing the boronate. The magic happens upon the introduction of an aqueous base. Hydrolysis cleaves the B-N dative bond, releasing the free boronic acid into the reaction medium where it can engage in the palladium catalytic cycle.

There are two distinct, parallel mechanisms for this hydrolysis: a rapid, base-mediated pathway and a slower, neutral pathway involving a small cluster of water molecules.[9] The choice of base allows for tunable release rates; strong bases like NaOH promote fast hydrolysis, while milder bases such as potassium phosphate (K₃PO₄) or even sodium bicarbonate (NaHCO₃) facilitate a more gradual release, which is optimal for preventing the decomposition of sensitive boronic acids.[3]

MIDA_Deprotection cluster_hydrolysis Hydrolysis Step MIDA_Boronate 3-Bromophenyl MIDA Boronate (Stable) Boronic_Acid 3-Bromophenyl Boronic Acid (Active) MIDA_Boronate->Boronic_Acid Aqueous Base (e.g., K₃PO₄, H₂O) Slow Release Catalytic_Cycle Pd Catalytic Cycle Boronic_Acid->Catalytic_Cycle Transmetalation Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-Ar' L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product center reagent_ArX Ar-X (Coupling Partner) reagent_ArX->pd_complex reagent_Boronic Ar'-B(OH)₂ (from MIDA) reagent_Boronic->pd_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromophenyl MIDA Boronate

This protocol describes a general procedure for coupling 3-bromophenyl MIDA boronate with a generic aryl or heteroaryl halide. Optimization may be required based on the specific coupling partner.

Materials and Reagents:

  • 3-Bromophenyl MIDA boronate

  • Aryl/Heteroaryl Halide (e.g., Iodide, Bromide, or Chloride)

  • Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or a suitable Pd(II) precatalyst with a ligand

  • Base: Anhydrous K₃PO₄ or K₂CO₃; for aqueous systems, Triethylamine (Et₃N) can also be effective. [10]* Solvent: A mixture such as 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or THF/H₂O.

  • Anhydrous, degassed solvents are required.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add 3-bromophenyl MIDA boronate (1.0 - 1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

    • Causality: Using a slight excess of the MIDA boronate can help drive the reaction to completion, especially if the corresponding boronic acid has limited stability. [10]The choice of catalyst and ligand is critical; electron-rich, bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps.

  • Atmosphere Control: Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Causality: This degassing step is crucial to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive state and promote undesirable side reactions like the homocoupling of boronic acids. [1]3. Solvent Addition: Add the degassed solvent mixture via syringe.

    • Causality: The presence of water is necessary to facilitate the hydrolysis of the MIDA boronate. [3]The organic solvent (e.g., dioxane, THF) ensures the solubility of the organic reagents and the palladium complex. [1]4. Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-100 °C).

    • Causality: Heat is generally required to overcome the activation barriers for the oxidative addition and reductive elimination steps, particularly for less reactive aryl chlorides or bromides. [4]5. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. c. Separate the organic layer. Wash with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Insight: One of the key advantages of MIDA boronates is their stability to silica gel, which simplifies purification if the reaction is part of an iterative cross-coupling sequence where the MIDA group is retained. [3][7]

Parameter Optimization and Considerations

The success of the Suzuki-Miyaura coupling with 3-bromophenyl MIDA boronate depends on the careful selection of reaction parameters.

ParameterOptionsRationale & Expert Insights
Coupling Partner Aryl/Heteroaryl Iodides, Bromides, Chlorides, TriflatesReactivity order is generally I > Br > OTf > Cl. Aryl chlorides are the most challenging and may require higher catalyst loadings (up to 4 mol%) or more specialized catalyst systems. [4]
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos)For simple couplings, Pd(PPh₃)₄ is often sufficient. For challenging substrates (e.g., sterically hindered or electron-rich halides), using a Pd(II) source with a bulky, electron-rich phosphine ligand is recommended to promote efficient oxidative addition.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Et₃NK₃PO₄ is a good general choice for slow-release of the boronic acid. [3]Carbonates are also widely effective. In some aqueous, room-temperature protocols, organic bases like triethylamine have proven superior to inorganic bases. [10]
Solvent Dioxane/H₂O, THF/H₂O, Toluene/H₂O, Water with SurfactantThe solvent must solubilize all components and facilitate MIDA boronate hydrolysis. Greener protocols using only water with a surfactant like TPGS-750-M at room temperature have been successfully developed, offering a significant environmental advantage. [4][10]
Temperature Room Temperature to 110 °CWhile many couplings require heat, some highly reactive partners can couple at room temperature, especially with optimized catalysts. [10]Sluggish reactions, such as those involving certain indole MIDA boronates, may require mild heating to 40 °C. [4]
Stoichiometry 1.0 - 1.2 equiv. MIDA BoronateA slight excess of the MIDA boronate can compensate for any potential protodeboronation or homocoupling of the released boronic acid, maximizing the yield of the desired product. [10]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Inappropriate base/solvent.Ensure proper degassing to protect the catalyst. Screen different, more active catalysts/ligands. Increase temperature. Verify that the chosen base is sufficient to promote hydrolysis.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) source without complete reduction to Pd(0). [1]Improve degassing technique. Use a Pd(0) source directly or ensure pre-catalyst is fully activated.
Protodeboronation Boronic acid is released too quickly and is quenched by protons before transmetalation.Use a milder base (e.g., switch from Cs₂CO₃ to K₃PO₄) to slow the release of the boronic acid. Ensure the reaction medium is not acidic.
Stalled Reaction Catalyst deactivation; Product inhibition.Increase catalyst loading. [4]Consider a different ligand that is more stable under the reaction conditions.

Conclusion

3-Bromophenyl MIDA boronate is a highly valuable and robust building block for Suzuki-Miyaura cross-coupling reactions. Its benchtop stability and capacity for controlled in situ release of the active boronic acid overcome many of the limitations associated with traditional organoboron reagents. By understanding the principles of MIDA boronate activation and carefully selecting the catalyst, base, and solvent system, researchers can reliably and efficiently construct complex molecular architectures for applications ranging from materials science to pharmaceutical drug discovery.

References

  • B. H. Lipshutz, A. R. Abela, "Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents," Journal of the American Chemical Society, 2013. [Link]

  • B. H. Lipshutz, A. R. Abela, "Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents," National Institutes of Health, 2013. [Link]

  • J. Yoneda, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]

  • S. D. Sharma, P. P. Singh, "Recent advances in the synthesis and reactivity of MIDA boronates," Chemical Communications, 2021. [Link]

  • A. S. Batsanov, et al., "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2014. [Link]

  • G. C. Lloyd-Jones, "Boron Reagent Activation in Suzuki–Miyaura Coupling," Boron Reagents in Synthesis, 2014. [Link]

  • A. Z. Abboud, et al., "MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons," Macromolecules, 2024. [Link]

  • E. P. Gillis, "Iterative cross-coupling with MIDA boronates," CORE. [Link]

  • A. S. Batsanov, et al., "Selection of boron reagents for Suzuki–Miyaura coupling," ResearchGate, 2013. [Link]

  • E. P. Gillis, M. D. Burke, "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates," Journal of the American Chemical Society, 2009. [Link]

  • J. A. Gonzalez, et al., "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms," ResearchGate, 2016. [Link]

  • A. C. Shaikh, et al., "Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings," Molecules, 2020. [Link]

Sources

Application Notes and Protocols: 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of MIDA Boronates in Drug Discovery

Boron-containing compounds, once viewed with caution in medicinal chemistry, have emerged as a pivotal class of molecules, largely due to the success of drugs like the proteasome inhibitor bortezomib (Velcade®).[1][2][3] Boronic acids and their derivatives are particularly valued for their ability to form reversible covalent bonds with biological nucleophiles, such as the catalytic serine residues in proteases, and their utility as versatile intermediates in carbon-carbon bond formation.[4]

However, the inherent instability of many free boronic acids—their propensity for dehydration to form cyclic boroxine anhydrides—complicates their handling, purification, and stoichiometry in reactions.[5] This challenge has been elegantly addressed by the development of N-methyliminodiacetic acid (MIDA) boronates.[6][7] These bicyclic boron complexes act as robust protecting groups, rendering the boronic acid moiety stable to air, moisture, and silica gel chromatography.[7][8]

The compound 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione , hereafter referred to as (3-Br-Ph)B(MIDA), is a prime example of such a reagent. It provides a bench-stable, crystalline source of 3-bromophenylboronic acid that can be unmasked in situ or used directly in cross-coupling reactions.[7][9] Its dual functionality—a stable yet reactive boronic acid surrogate and a bromo-functionalized aromatic ring—makes it a powerful building block for synthesizing complex molecular architectures central to modern drug discovery programs.

Compound Profile and Key Properties

(3-Br-Ph)B(MIDA) is valued for its exceptional stability and ease of use compared to its free boronic acid counterpart. This stability is conferred by the dative B-N bond within the dioxazaborocane ring system.[10][11]

PropertyValue
Chemical Name This compound
Synonym 3-Bromophenylboronic acid MIDA ester
CAS Number 1257649-55-0[12]
Molecular Formula C₁₁H₁₁BBrNO₄
Molecular Weight 311.93 g/mol [13]
Appearance Typically a white to off-white crystalline solid[7]
Stability Bench-stable; tolerant to air, moisture, and silica gel chromatography[7][8]
Solubility Soluble in many organic solvents such as THF, Dioxane, DMF

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of (3-Br-Ph)B(MIDA) in medicinal chemistry is as a coupling partner in Suzuki-Miyaura reactions.[14] This reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages, which are common structural motifs in pharmacologically active molecules. The MIDA boronate serves as a slow-release precursor for the active boronic acid, which can improve reaction yields and reproducibility, especially when dealing with unstable coupling partners.[9]

Principle of "Slow-Release" Cross-Coupling

Under aqueous basic conditions, the MIDA ligand is slowly hydrolyzed to release the free boronic acid.[9] This free boronic acid then enters the palladium catalytic cycle to undergo transmetalation and subsequent reductive elimination, forming the new C-C bond. This controlled release minimizes the concentration of the potentially unstable boronic acid in the reaction mixture at any given time, suppressing decomposition pathways like protodeboronation.[5][9]

G cluster_0 Reagent Preparation cluster_1 Reaction Vessel cluster_2 Workup & Purification A (3-Br-Ph)B(MIDA) E In Situ MIDA Hydrolysis (Slow Release) A->E B Aryl/Heteroaryl Halide (Ar-X) F Suzuki-Miyaura Catalytic Cycle B->F C Pd Catalyst & Ligand C->F D Aqueous Base D->E E->F 3-Bromophenyl- boronic acid G Product Formation (3-Br-Ph)-Ar F->G H Extraction G->H I Chromatography H->I J Final Product I->J

Figure 1: General workflow for Suzuki-Miyaura coupling using (3-Br-Ph)B(MIDA).

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (3-Br-Ph)B(MIDA) with a generic aryl halide (Ar-X).

Materials:

  • This compound [(3-Br-Ph)B(MIDA)]

  • Aryl or heteroaryl halide/triflate (Ar-X)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add (3-Br-Ph)B(MIDA) (1.2 equiv.), the aryl halide (Ar-X, 1.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent (Ar-X).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 2-18 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Expert Causality:

  • Excess MIDA Boronate (1.2 equiv.): Using a slight excess of the boronic acid partner helps drive the reaction to completion and compensates for any potential protodeboronation or homocoupling side reactions.

  • Degassed Solvents: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvents is critical for maintaining catalytic activity.

  • Aqueous Base: The presence of water and base is essential for the hydrolysis of the MIDA boronate to the active boronic acid and for the base-mediated steps within the catalytic cycle.[9][14]

Advanced Application: Iterative Cross-Coupling (ICC) for Library Synthesis

The stability of MIDA boronates makes them ideal building blocks for automated, iterative cross-coupling (ICC) platforms.[6] In this strategy, bifunctional building blocks (e.g., a haloaryl MIDA boronate) are coupled sequentially to assemble complex molecules in a programmable fashion, analogous to solid-phase peptide synthesis.[6]

(3-Br-Ph)B(MIDA) can be used as a terminal building block or as a scaffold. For instance, it can be coupled with another MIDA boronate-containing aryl halide. The resulting product retains a bromine "handle" for further diversification and a MIDA boronate for a subsequent coupling reaction, enabling the rapid generation of compound libraries for high-throughput screening.

G A (3-Br-Ph)B(MIDA) C Suzuki Coupling 1 (Deprotect B(MIDA) on A) A->C B X-Ar'-B(MIDA) B->C D Br-Ar-Ar'-B(MIDA) (Intermediate 1) C->D F Suzuki Coupling 2 (Deprotect B(MIDA) on D) D->F E X-Ar''-B(MIDA) E->F G Br-Ar-Ar'-Ar''-B(MIDA) (Intermediate 2) F->G I Final Coupling / Functionalization (Reacts with Br) G->I H R-Y H->I J R-Y-Ar-Ar'-Ar''-B(MIDA) (Final Product) I->J

Figure 2: Conceptual workflow for Iterative Cross-Coupling (ICC) using a bromophenyl MIDA boronate.

Protocol: MIDA Group Deprotection to Free Boronic Acid

While (3-Br-Ph)B(MIDA) is often used directly in one-pot coupling reactions, it may be necessary to generate the free 3-bromophenylboronic acid. This is achieved through simple hydrolysis.

Figure 3: Reaction scheme for the deprotection of (3-Br-Ph)B(MIDA).

Procedure:

  • Dissolution: Dissolve (3-Br-Ph)B(MIDA) (1.0 equiv.) in a suitable organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Hydrolysis: Add an aqueous solution of a mild base (e.g., 1 M NaHCO₃ or 1 M NaOH). Stir the biphasic mixture vigorously at room temperature. The hydrolysis rate is dependent on pH and solvent.[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Workup:

    • Separate the layers.

    • Acidify the aqueous layer to a pH of ~2 with 1 M HCl. The free boronic acid is often less soluble at acidic pH.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-bromophenylboronic acid. Use immediately or store under inert gas.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its exceptional benchtop stability overcomes the practical limitations of free boronic acids, enabling more reliable, reproducible, and scalable synthesis of complex molecules.[5][7] Its primary role as a robust partner in Suzuki-Miyaura cross-coupling reactions and its suitability for modern automated synthesis platforms firmly establish it as a key tool for the rapid assembly of compound libraries and the development of novel therapeutic agents.

References

  • Santos, M. A. R., & Marques, F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH. [Link]

  • Al-Zoubi, R. M., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC - NIH. [Link]

  • (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. CIIMAR. [Link]

  • (2022). MIDA boronate library synthesized and screened for biological activity. ResearchGate. [Link]

  • (2024). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Kumar, A., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Knapp, D. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]

  • (2023). The mono- and di-boronic esters prepared for reactivity and miscibility. ResearchGate. [Link]

  • Vedejs, E., & Chapman, R. W. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]

  • (2011). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Liu, C., et al. (2016). Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates. PMC - NIH. [Link]

  • Das, B. C., et al. (2016). Boron Chemistry for Medical Applications. MDPI. [Link]

  • (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. PubChem. [Link]

  • Stochel-Gaudyn, A., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC - NIH. [Link]

  • Santos, M. A. R., & Marques, F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • (2017). Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate. [Link]

  • (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane. Lead Sciences. [Link]

  • (2022). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. TSpace. [Link]

  • Len, C., & Postel, D. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

Sources

Application Notes & Protocols: Leveraging MIDA Boronates for the Strategic Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise and efficient construction of complex molecular architectures is a cornerstone of modern pharmaceutical development. Traditional organoboron chemistry, particularly the Suzuki-Miyaura cross-coupling reaction, is a powerful tool, yet it is often hampered by the inherent instability of many boronic acids.[1][2] This guide provides an in-depth exploration of N-methyliminodiacetic acid (MIDA) boronates, a class of exceptionally stable and versatile boronic acid surrogates that have revolutionized the synthesis of complex small molecules. We will detail the fundamental principles governing their stability and reactivity, showcase their application in iterative cross-coupling (ICC) strategies, and provide validated, step-by-step protocols for their synthesis, purification, and use in the construction of advanced pharmaceutical intermediates.

The Challenge with Boronic Acids in Drug Discovery

Boronic acids are central to C-C bond formation, but their utility in multi-step syntheses is often compromised by several factors:

  • Instability: Many boronic acids are prone to decomposition via protodeboronation or trimerization to form boroxines, making their long-term storage and handling difficult.[1]

  • Purification Difficulties: The polar nature of the boronic acid functional group often complicates purification by standard silica gel chromatography.[3]

  • Reactivity Incompatibility: The Lewis acidic boron center is incompatible with a wide range of common synthetic reagents, necessitating that the boronic acid moiety be installed late in a synthetic sequence.[3][4]

These limitations create significant bottlenecks in developing robust and scalable synthetic routes to complex pharmaceutical candidates.

MIDA Boronates: A Paradigm Shift in Boron Chemistry

The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provided an elegant solution to these challenges. Complexation of the boronic acid with the trivalent MIDA ligand rehybridizes the boron center from a reactive, sp²-hybridized state to a stable, tetrahedral sp³-hybridized state.[1][2] This structural change effectively "masks" the reactivity of the boron center.

Figure 1: MIDA complexation masks the reactive Lewis acidity of boronic acids.

The resulting MIDA boronates are exceptionally robust, exhibiting several key properties that make them ideal for pharmaceutical synthesis:

  • Bench-Top Stability: They are typically free-flowing, crystalline solids that are stable to air and moisture indefinitely.[5][6]

  • Chromatographic Compatibility: Unlike free boronic acids, MIDA boronates are compatible with standard silica gel chromatography, enabling straightforward purification of intermediates.[3][7]

  • Broad Reagent Compatibility: The protected boron center is inert to a wide range of common and even harsh synthetic reagents, allowing for multi-step elaboration of the MIDA boronate building blocks themselves.[3]

  • Controlled Deprotection: The MIDA group is readily cleaved under mild aqueous basic conditions to regenerate the reactive boronic acid in situ, allowing its participation in subsequent reactions.[1][8]

PropertyFree Boronic AcidsPinacol BoronatesMIDA Boronates
Air/Moisture Stability Often poor; decompositionGoodExcellent, indefinitely stable[1][5]
Chromatography ChallengingGenerally compatibleUniversally compatible[3]
Reagent Compatibility PoorModerateExcellent[3]
Deprotection Conditions N/AOften harsh (e.g., NaIO₄)Mild aqueous base (e.g., NaOH, NaHCO₃)[1][9]
Physical Form VariableOften oils or low-melting solidsCrystalline solids[10]

Table 1: Comparison of Boronic Acid Species.

Application: Iterative Cross-Coupling (ICC) for Modular Synthesis

The unique properties of MIDA boronates enable a powerful strategy analogous to solid-phase peptide synthesis: Iterative Cross-Coupling (ICC) . This approach allows for the sequential, controlled assembly of molecular fragments.[7][10] The core of this strategy relies on using bifunctional building blocks, typically halo-MIDA boronates.

The workflow is a robust cycle of coupling and deprotection, which can be automated for high-throughput synthesis.[10]

ICC_Workflow start Start: Halo-Aryl-MIDA couple1 1. Suzuki Coupling (with R¹-B(OH)₂) start->couple1 purify1 2. Purification (Chromatography) couple1->purify1 Crude Mixture deprotect 3. MIDA Deprotection (aq. Base) purify1->deprotect Pure Intermediate (R¹-Aryl-MIDA) couple2 4. Suzuki Coupling (with Halo-Aryl-R²) deprotect->couple2 In situ generation of R¹-Aryl-B(OH)₂ product Final Product: R¹-Aryl-R² couple2->product

Figure 2: A simplified workflow for iterative cross-coupling using a MIDA boronate.

This modular approach is exceptionally powerful in drug discovery for several reasons:

  • Rapid Library Generation: By simply changing the coupling partners at each step, large libraries of analogues can be synthesized from a common intermediate.

  • Late-Stage Functionalization: Complex cores can be built and then diversified at the final step.

  • Access to Complex Molecules: The ICC platform has been used to synthesize complex natural products and drug candidates that were previously difficult to access.[5][6][10]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Synthesis of a MIDA Boronate

This protocol describes the condensation of a boronic acid with N-methyliminodiacetic acid. The key to success is the azeotropic removal of water.

Materials:

  • Aryl or Alkyl Boronic Acid (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.1 eq)

  • Toluene or a suitable solvent for azeotropic distillation

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To the round-bottom flask, add the boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

  • Add toluene to the flask (concentration approx. 0.1 M).

  • Heat the mixture to reflux using the Dean-Stark apparatus to azeotropically remove water. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction to cool to room temperature. Remove the toluene in vacuo.

  • To the resulting solid, add a minimal amount of anhydrous DMSO to dissolve, followed by a large excess of a solvent in which the MIDA boronate is insoluble (e.g., diethyl ether or ethyl acetate) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with the precipitating solvent, and dry under high vacuum.

  • Validation: The product should be a crystalline solid. Purity can be confirmed by ¹H NMR, ¹¹B NMR, and LC-MS. The MIDA boronate should be stable to storage on the benchtop.[5]

Protocol 2: MIDA Boronate Deprotection and In Situ Cross-Coupling ("Slow Release")

This protocol is ideal for coupling with sensitive or unstable boronic acids, as the MIDA boronate serves as a stable precursor that slowly releases the reactive species.[11]

Materials:

  • MIDA Boronate (e.g., 2-Pyridyl MIDA boronate) (1.2 eq)

  • Aryl or Vinyl Halide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base: Potassium Phosphate (K₃PO₄), aqueous solution (3.0 eq)

  • Solvent: Tetrahydrofuran (THF) or Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the MIDA boronate (1.2 eq), aryl halide (1.0 eq), palladium catalyst (2 mol%), and ligand (4 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed organic solvent (e.g., THF) via syringe.

  • Add the degassed aqueous K₃PO₄ solution (typically 1-2 M). The biphasic mixture is critical for the slow release mechanism.[12]

  • Stir the reaction vigorously at the desired temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Causality: The use of aqueous K₃PO₄ facilitates a slow, controlled hydrolysis of the MIDA boronate.[12] This prevents the accumulation of the often-unstable free boronic acid in the reaction mixture, minimizing side reactions like protodeboronation.[11]

Protocol 3: Rapid Deprotection for Iterative Cross-Coupling

This protocol is used after a coupling step to prepare the molecule for the next iteration. It involves a "catch-and-release" purification followed by fast, complete hydrolysis.

Materials:

  • Crude reaction mixture containing the MIDA boronate product from a previous coupling step.

  • Silica gel cartridge.

  • Solvents for purification: Diethyl ether (Et₂O), Methanol (MeOH), Tetrahydrofuran (THF).

  • Deprotection Reagents: 1 M Sodium Hydroxide (NaOH) aqueous solution, THF.

Procedure:

Part A: "Catch-and-Release" Purification [8]

  • Concentrate the crude reaction mixture onto a small amount of silica gel.

  • Load the dry silica onto a larger silica gel cartridge.

  • Catch & Wash: Elute the cartridge with a non-polar solvent mixture (e.g., Et₂O/MeOH) to wash away non-polar impurities. The polar MIDA boronate product remains bound ("caught") on the silica gel.

  • Release: Switch the elution solvent to pure THF. This will mobilize and elute the pure MIDA boronate product.

  • Collect the THF fractions containing the product and concentrate in vacuo.

Part B: Fast Hydrolysis [12]

  • Dissolve the purified MIDA boronate intermediate in THF.

  • Add 1 M aqueous NaOH (approx. 3-5 equivalents) and stir vigorously at room temperature for 15-30 minutes.

  • Validation: Deprotection can be monitored by TLC or LC-MS by observing the disappearance of the MIDA boronate starting material.

  • The resulting solution containing the free boronic acid can be used directly in the next cross-coupling step after neutralization or partitioning, as described in Protocol 2.

  • Causality: The use of a strong base like NaOH ensures rapid and complete cleavage of the MIDA ligand, fully exposing the boronic acid for the subsequent reaction cycle. This "fast" hydrolysis is kinetically distinct from the "slow" release mechanism.[12]

Conclusion and Outlook

MIDA boronates have transitioned from a niche academic discovery to a mainstream platform for the synthesis of complex molecules.[10] Their exceptional stability, ease of handling, and predictable reactivity provide a robust solution to the long-standing challenges of working with boronic acids. For researchers in pharmaceutical and medicinal chemistry, the adoption of MIDA boronate building blocks and the iterative cross-coupling strategy offers a powerful, modular, and often automatable path to rapidly access novel chemical matter, accelerating the discovery and development of next-generation therapeutics.[5][6]

References

  • Li, J., et al. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health (NIH). [Link]

  • Gillis, E. P., et al. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health (NIH). [Link]

  • Knapp, D. M., et al. Mild and simple method for making MIDA boronates. Morressier. [Link]

  • Uno, B. E., et al. (2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)-MIDA boronate. Organic Syntheses. [Link]

  • Kumar, A., et al. Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). [Link]

  • MIDA boronate. Chem-Station International Edition. [Link]

  • Gillis, E. P. iterative cross-coupling with mida boronates. CORE. [Link]

  • MIDA boronate library synthesized and screened for biological activity.... ResearchGate. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Coombs, J. R., et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health (NIH). [Link]

  • Gillis, E. P., Burke, M. D. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health (NIH). [Link]

  • Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks. OUCI. [Link]

Sources

Application Note & Protocol Guide: Leveraging the Bifunctional Nature of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in Iterative Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of MIDA Boronates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the utility of this powerful reaction is often hampered by the inherent instability of many boronic acid building blocks, which can be prone to decomposition upon storage or during the reaction itself, leading to diminished yields and complex purification challenges.[3]

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a member of the N-methyliminodiacetic acid (MIDA) boronate family, a class of reagents developed to overcome these limitations. MIDA boronates serve as exceptionally stable, crystalline, and readily handled surrogates for boronic acids.[4][5] The MIDA ligand protects the boronic acid functionality by rehybridizing the boron center from sp² to sp³, rendering it inert to a wide range of synthetic conditions, including anhydrous Suzuki-Miyaura cross-coupling.[6][7] This protection is reversible; under mild aqueous basic conditions, the MIDA group is cleaved to slowly release the free boronic acid in situ, ready to engage in the catalytic cycle.[3][6]

This unique combination of a reactive aryl bromide and a protected boronic acid within the same molecule makes this compound a powerful bifunctional linchpin for Iterative Cross-Coupling (ICC) . It allows for the sequential, chemoselective formation of two different C-C bonds, providing a streamlined pathway to complex molecular architectures.[4][7][8] This guide provides the foundational principles and detailed experimental protocols for harnessing this reagent in synthetic workflows.

Physicochemical Properties and Handling

The reagent is a free-flowing, crystalline solid that exhibits remarkable stability. Unlike many boronic acids, it is stable to benchtop storage under air for extended periods and is fully compatible with silica gel chromatography.[4][5][9]

PropertyValue
IUPAC Name This compound
Synonym 3-Bromophenylboronic acid MIDA ester
Molecular Formula C₁₁H₁₁BBrNO₄
Molecular Weight 311.93 g/mol [10]
Appearance White to off-white crystalline powder
Storage Store at room temperature, desiccated.

Core Application: A Strategy for Iterative Cross-Coupling

The primary application for this reagent is a two-stage iterative cross-coupling strategy. This approach leverages the differential reactivity of the two functional sites: the "ready-to-react" aryl bromide and the "protected" MIDA boronate.

  • Stage 1: Coupling at the Aryl Bromide. The C-Br bond is reacted first via a standard Suzuki-Miyaura coupling under anhydrous conditions. The MIDA boronate remains intact throughout this transformation.

  • Stage 2: Coupling at the Boronate. The product from Stage 1, which now contains a new substituent and the intact MIDA boronate, is subjected to a second Suzuki-Miyaura coupling. This time, aqueous basic conditions are employed to facilitate the in situ hydrolysis of the MIDA ester, releasing the boronic acid for subsequent cross-coupling with a different aryl halide.

This strategic workflow enables the controlled and directional assembly of unsymmetrical bi- and terphenyls, or other complex scaffolds, from a single, stable starting material.

G cluster_0 Stage 1: Anhydrous Suzuki Coupling cluster_1 Stage 2: Slow-Release Suzuki Coupling A 2-(3-Bromophenyl) MIDA Boronate B Aryl Boronic Acid (R¹-B(OH)₂) C Intermediate Product (R¹-Aryl-MIDA Boronate) A->C Pd Catalyst Anhydrous Base (e.g., K₃PO₄) B->C D Aryl Halide (R²-X) E Final Product (R¹-Aryl-R²) C->E Pd Catalyst Aqueous Base (e.g., K₂CO₃(aq)) D->E

Figure 1: Workflow for Iterative Cross-Coupling.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at the Aryl Bromide Site (Stage 1)

This protocol details the reaction of the C-Br bond while preserving the MIDA boronate functionality. The use of anhydrous conditions is critical for selectivity.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Anhydrous Base (e.g., Potassium Phosphate, K₃PO₄, 3.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

  • Nitrogen or Argon source for inert atmosphere

  • Schlenk flask or equivalent reaction vessel

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the chosen aryl boronic acid (1.2 eq), and anhydrous K₃PO₄ (3.0 eq).

    • Scientist's Note: The use of a robust, anhydrous base like K₃PO₄ is crucial. It is sufficiently basic to drive the catalytic cycle but does not promote the hydrolysis of the MIDA ester, ensuring the boronic acid remains protected.

  • Catalyst Addition: Add the palladium catalyst (3 mol%) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting MIDA boronate.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

    • Scientist's Note: Thorough degassing is essential to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and the formation of homocoupling byproducts.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. c. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄. d. Concentrate the solvent in vacuo. The crude product can be purified by silica gel column chromatography.[5][6][9]

    • Scientist's Note: The compatibility of MIDA boronates with silica gel is a significant advantage, allowing for high purity of the intermediate product, which is critical for the success of the subsequent step.

Protocol 2: In Situ Deprotection and Coupling at the Boronate Site (Stage 2)

This protocol uses the product from Stage 1 and couples it with a second, different aryl halide. The key is the use of an aqueous base to trigger the slow, in situ release of the boronic acid.[3]

Materials:

  • Intermediate Product (R¹-Aryl-MIDA Boronate from Protocol 1)

  • Aryl or heteroaryl halide (e.g., Aryl Bromide, 1.1 equivalents)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Aqueous Base (e.g., 2 M aqueous Potassium Carbonate, K₂CO₃, 3.0 equivalents)

  • Solvent (e.g., Acetonitrile or THF)

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the R¹-Aryl-MIDA Boronate (1.0 eq), the chosen aryl halide (1.1 eq), and the palladium catalyst (3 mol%).

  • Solvent Addition: Add the organic solvent (e.g., Acetonitrile) to the flask (to ~0.1 M).

  • Base Addition: Add the 2 M aqueous K₂CO₃ solution (3.0 eq).

    • Scientist's Note: The presence of water is mandatory for this step. It facilitates the hydrolysis of the MIDA ester, slowly liberating the free boronic acid. This "slow-release" mechanism maintains a low steady-state concentration of the potentially unstable boronic acid, minimizing decomposition while ensuring efficient participation in the catalytic cycle.[3]

  • Degassing: Degas the biphasic mixture thoroughly with several vacuum-backfill cycles.

  • Reaction: Heat the mixture to 80 °C with very vigorous stirring. The reaction progress can be monitored by the disappearance of the starting materials via LC-MS. Typical reaction time is 6-18 hours.

  • Workup and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Separate the organic layer and wash it with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. The final product can be purified via silica gel column chromatography or recrystallization.

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition R-X\n(Aryl Halide) R-X (Aryl Halide) R-X\n(Aryl Halide)->Oxidative\nAddition L-Pd(II)(R)-X L-Pd(II)(R)-X Oxidative\nAddition->L-Pd(II)(R)-X Transmetalation Transmetalation L-Pd(II)(R)-X->Transmetalation Ar-B(OH)₂\n(from MIDA deprotection) Ar-B(OH)₂ (from MIDA deprotection) Ar-B(OH)₂\n(from MIDA deprotection)->Transmetalation Base\n(OH⁻) Base (OH⁻) Base\n(OH⁻)->Transmetalation L-Pd(II)(R)-Ar L-Pd(II)(R)-Ar Transmetalation->L-Pd(II)(R)-Ar Reductive\nElimination Reductive Elimination L-Pd(II)(R)-Ar->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Catalyst Regeneration R-Ar\n(Coupled Product) R-Ar (Coupled Product) Reductive\nElimination->R-Ar\n(Coupled Product)

Sources

Protecting Group Strategies with MIDA Boronates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Boronic Acid Chemistry

In the realm of synthetic organic chemistry, and particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] Central to this reaction is the boronic acid functional group, a versatile linchpin for molecular assembly. However, the inherent instability of many boronic acids presents a significant bottleneck.[1] Issues such as protodeboronation, oxidation, and the formation of boroxine anhydrides often lead to poor reaction efficiency, limited substrate scope, and challenges in purification and storage.[1][2]

To circumvent these limitations, the concept of protecting groups for boronic acids has been a focal point of methodological development.[3] Among the various strategies, the use of N-methyliminodiacetic acid (MIDA) as a protecting group has emerged as a transformative approach.[4] MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with a wide range of reaction conditions and are readily purified by silica gel chromatography.[5][6] This unique stability profile, coupled with a mild and efficient deprotection protocol, has established MIDA boronates as indispensable tools for modern organic synthesis, enabling complex multi-step sequences and the powerful strategy of iterative cross-coupling.[7][8] This guide provides an in-depth exploration of the chemistry of MIDA boronates, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The MIDA Boronate Advantage: Mechanism of Protection and Deprotection

The remarkable stability of MIDA boronates stems from the formation of a tetracoordinate boron center upon complexation of a boronic acid with N-methyliminodiacetic acid.[4] This structural change from a trigonal planar, sp²-hybridized boron in the free boronic acid to a tetrahedral, sp³-hybridized center in the MIDA boronate effectively shields the vacant p-orbital of the boron atom.[2][4] This shielding attenuates the Lewis acidity of the boron and its propensity to engage in transmetalation, the key step in the Suzuki-Miyaura catalytic cycle.[4]

The formation of the MIDA boronate is a reversible condensation reaction, typically achieved by heating the boronic acid with MIDA in a suitable solvent with azeotropic removal of water.[9] Deprotection is readily accomplished under mild basic conditions, such as treatment with aqueous sodium hydroxide or sodium bicarbonate at room temperature, which hydrolyzes the ester linkages and releases the free boronic acid.[1][10]

MIDA_Mechanism cluster_protection Protection cluster_deprotection Deprotection BoronicAcid R-B(OH)₂ (sp² hybridized) MIDA_Boronate MIDA Boronate (sp³ hybridized, stable) BoronicAcid->MIDA_Boronate - 2 H₂O (Heat) MIDA MIDA (N-methyliminodiacetic acid) MIDA->MIDA_Boronate MIDA_Boronate_Deprotect MIDA Boronate Free_BoronicAcid R-B(OH)₂ (Reactive) MIDA_Salt MIDA Salt MIDA_Boronate_Deprotect->Free_BoronicAcid + 2 H₂O (aq. base, RT) MIDA_Boronate_Deprotect->MIDA_Salt

Figure 1: Mechanism of MIDA Boronate Protection and Deprotection.

Stability Profile of MIDA Boronates

A key advantage of MIDA boronates is their exceptional stability across a wide range of chemical environments, which allows for the functionalization of other parts of the molecule while the boronic acid moiety remains protected.[11] This stability is not absolute, and understanding its limits is crucial for successful synthetic planning.

Reagent/ConditionStability of MIDA BoronateReference
Air and MoistureHighly Stable (indefinitely on the benchtop)[1][5]
Silica Gel ChromatographyStable[6][7]
Anhydrous Suzuki-Miyaura ConditionsStable[1][4]
Heck, Stille, and Negishi CouplingsStable[1][12]
Jones OxidationStable[1]
Triflic AcidStable[1]
Reductive AminationStable[1]
Evans Aldol ReactionStable[1]
Horner-Wadsworth-Emmons OlefinationStable[1]
Takai OlefinationStable[1]
Mild Aqueous Base (e.g., 1M NaOH, NaHCO₃)Unstable (Deprotection)[1][10]
Strongly Acidic Conditions (pH=0)Modest rate of hydrolysis[10]

Protocols for the Synthesis and Use of MIDA Boronates

The following protocols provide a general framework for the preparation and deprotection of MIDA boronates. Optimization may be required for specific substrates.

Protocol 1: Synthesis of a MIDA Boronate

This protocol describes the general procedure for the condensation of a boronic acid with N-methyliminodiacetic acid.

MIDA_Synthesis_Workflow cluster_workflow MIDA Boronate Synthesis Workflow Start Start Combine Combine Boronic Acid, MIDA, and Solvent Start->Combine Heat Heat to Reflux (with Dean-Stark trap) Combine->Heat Monitor Monitor Reaction (e.g., by TLC or LC-MS) Heat->Monitor Workup Cool and Concentrate Monitor->Workup Reaction Complete Purify Purify by Chromatography or Recrystallization Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Figure 2: Experimental Workflow for MIDA Boronate Synthesis.

Materials:

  • Boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Toluene or another suitable azeotroping solvent

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the boronic acid and N-methyliminodiacetic acid.

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap. The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by silica gel column chromatography or recrystallization.[7] For highly polar MIDA boronates, solvent mixtures such as ethyl acetate/acetone or THF/diethyl ether are often effective for chromatography.[7]

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Protocol 2: Deprotection of a MIDA Boronate

This protocol outlines the mild basic hydrolysis of a MIDA boronate to regenerate the corresponding boronic acid.

MIDA_Deprotection_Workflow cluster_workflow MIDA Boronate Deprotection Workflow Start Start Dissolve Dissolve MIDA Boronate in an Organic Solvent (e.g., THF) Start->Dissolve AddBase Add Aqueous Base (e.g., 1M NaOH) Dissolve->AddBase Stir Stir at Room Temperature AddBase->Stir Monitor Monitor Reaction (e.g., by TLC or LC-MS) Stir->Monitor Acidify Acidify the Aqueous Layer Monitor->Acidify Reaction Complete Extract Extract with an Organic Solvent Acidify->Extract Dry Dry Organic Layer and Concentrate Extract->Dry End End Dry->End

Figure 3: Experimental Workflow for MIDA Boronate Deprotection.

Materials:

  • MIDA boronate (1.0 equiv)

  • Tetrahydrofuran (THF) or another suitable organic solvent

  • 1 M aqueous sodium hydroxide (NaOH) or saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Ethyl acetate or another suitable extraction solvent

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the MIDA boronate in THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add the aqueous base (e.g., 1 M NaOH) and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the layers.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to afford the crude boronic acid, which can be used in the next step without further purification.

Application in Iterative Cross-Coupling: A Powerful Synthetic Strategy

The unique properties of MIDA boronates have enabled the development of iterative cross-coupling (ICC), a powerful strategy for the systematic and controlled assembly of complex molecules from bifunctional building blocks.[7][8] In an ICC sequence, a halo-MIDA boronate is coupled with a boronic acid under anhydrous Suzuki-Miyaura conditions. The resulting product, which still contains the MIDA-protected boronic acid, can then be deprotected to unveil a new boronic acid, ready for the next coupling cycle.[13] This process mimics the iterative nature of peptide and oligonucleotide synthesis and has been successfully applied to the total synthesis of numerous natural products and in the creation of molecular libraries for drug discovery.[5][8]

Iterative_Cross_Coupling cluster_cycle Iterative Cross-Coupling Cycle BuildingBlock1 Halo-MIDA Boronate (Building Block 1) Coupling Suzuki-Miyaura Coupling (Anhydrous) BuildingBlock1->Coupling BuildingBlock2 Boronic Acid (Building Block 2) BuildingBlock2->Coupling CoupledProduct Coupled Product (with MIDA boronate) Coupling->CoupledProduct Deprotection Deprotection (aq. base) CoupledProduct->Deprotection NewBoronicAcid New Boronic Acid Deprotection->NewBoronicAcid NextCoupling Couple with next Halo-MIDA Boronate NewBoronicAcid->NextCoupling

Figure 4: The Iterative Cross-Coupling Strategy using MIDA Boronates.

Conclusion and Future Outlook

MIDA boronates have fundamentally changed the landscape of boronic acid chemistry. Their exceptional stability, ease of handling, and predictable reactivity have transformed them from mere protected boronic acids into versatile building blocks for complex molecule synthesis.[14] The continued development of new MIDA-like ligands and the expansion of the MIDA boronate building block library will undoubtedly fuel further innovations in organic synthesis, from the automated synthesis of small molecules to the discovery of new therapeutics.[15]

References

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27. [Link]

  • Li, J., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 6(3), 220–225. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(94), 13298–13316. [Link]

  • Chem-Station. (2014). MIDA boronate. Retrieved from [Link]

  • Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297-2307. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]

  • Damon Runyon Cancer Research Foundation. (2022). New molecular building kit “blows door wide open” for drug development. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2010). Iterative cross-coupling with MIDA boronates. IDEALS. [Link]

  • Aich, D., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]

  • Zhang, L., & Wang, J. (2015). Synthesis of Natural Products and New Development with Stabilized Boronate. ResearchGate. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

  • Bull, J. A., et al. (2017). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 8(3), 1930–1935. [Link]

  • Knights, C. R., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-113. [Link]

  • Bull, J. A., et al. (2017). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. National Institutes of Health. [Link]

  • Knights, C. R., et al. (2022). PREPARATION OF MIDA ANHYDRIDE AND REACTION WITH BORONIC ACIDS. Organic Syntheses, 99, 92-113. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZALDEHYDE. Organic Syntheses, 85, 223-233. [Link]

  • N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. ResearchGate. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • MIDA boronate library synthesized and screened for biological activity.... ResearchGate. [Link]

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]

Sources

A Practical Guide to the Handling, Storage, and Application of MIDA Boronates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Advantage of MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, primarily addressing the inherent instability of many boronic acids.[1] Boronic acids, while central to pivotal reactions like the Suzuki-Miyaura cross-coupling, are often susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, complicating their long-term storage and reducing their efficiency in coupling reactions.[1] The complexation of the boronic acid with the trivalent N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron center from sp² to a more stable sp³ state. This structural change imparts remarkable stability, rendering MIDA boronates as typically free-flowing, crystalline solids that are indefinitely stable on the benchtop under air.[2][3][4] This enhanced stability allows for their purification via silica gel chromatography, a technique often incompatible with their boronic acid counterparts.[2][3][4][5]

The utility of MIDA boronates lies in their ability to serve as a robust protecting group for the boronic acid functionality. They remain unreactive under standard anhydrous cross-coupling conditions, yet can be readily deprotected to release the corresponding boronic acid under mild aqueous basic conditions.[3] This controlled release is the cornerstone of their application in iterative cross-coupling strategies for the synthesis of complex molecules.[2][3][4]

Storage and Handling: Preserving the Integrity of MIDA Boronates

The exceptional stability of MIDA boronates simplifies their storage and handling requirements compared to many sensitive organic reagents.

  • Long-Term Storage: MIDA boronates are crystalline solids that are generally stable for extended periods (>60 days) when stored on the benchtop under air, showing no detectable decomposition.[1] For optimal longevity, it is recommended to store them in well-sealed containers at ambient temperature, protected from excessive moisture and direct sunlight.

  • Handling: Standard laboratory practices for handling solid chemical reagents are sufficient for MIDA boronates. No special inert atmosphere techniques are typically required for weighing or transferring the solids.

  • Solvent Stability: While generally robust, prolonged exposure to certain solvents should be avoided. For instance, MIDA boronates should not be left in solutions containing alcohols for more than an hour, as some decomposition can occur.[3] Dichloromethane:methanol mixtures are suitable for thin-layer chromatography (TLC) analysis, but may cause some degradation during preparative column chromatography.[3]

Synthesis and Purification of MIDA Boronates

Synthesis Methodologies: From Harsh to Mild

Historically, the synthesis of MIDA boronates involved the dehydrative condensation of a boronic acid with MIDA at high temperatures (e.g., 110 °C) using a Dean-Stark apparatus to remove water.[5][6] While effective for simple substrates, these harsh, acidic conditions are incompatible with sensitive boronic acids.[5][7]

A significantly milder and more general procedure utilizes MIDA anhydride.[7][8][9] This reagent serves as both the MIDA source and an in-situ desiccant, enabling the conversion of a wide range of sensitive boronic acids into their MIDA boronate counterparts under gentler conditions.[6][8][9] This method avoids the high temperatures and acidic environment of the traditional Dean-Stark protocol.[5]

Protocol 1: Synthesis of a MIDA Boronate using MIDA Anhydride

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add the boronic acid (1.0 equiv).

  • Solvent Addition: Add anhydrous dioxane to the reaction vessel.

  • Addition of MIDA Anhydride: Add MIDA anhydride (1.1 - 1.5 equiv).

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 70-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR, LC-MS) until the starting boronic acid is consumed.

  • Work-up: Upon completion, the reaction mixture can be directly subjected to purification.

Purification: Leveraging the Unique Properties of MIDA Boronates

A key advantage of MIDA boronates is their compatibility with silica gel chromatography.[3][5] This allows for their isolation in high purity, a significant improvement over many crude boronic acids.[3]

Chromatographic Purification:

  • Eluent Systems: For non-polar MIDA boronates, hexane:ethyl acetate mixtures are effective.[3] For more polar analogues, a ternary eluent of hexanes:ethyl acetate with up to 10% methanol can be used to resolve compounds of similar polarity.[3] Acetic acid can also be a compatible co-eluent.[3]

Catch-and-Release Purification: A highly efficient and accessible purification method leverages the unique binary affinity of MIDA boronates for silica gel.[5][6][7] This "catch-and-release" strategy is particularly advantageous as it can be performed using simple laboratory equipment like a centrifuge, making it accessible to non-specialists.[6]

Experimental Workflow: Centrifuge-Based "Catch-Release-Precipitate" Purification

The following diagram illustrates the workflow for this simplified purification technique.

G cluster_0 Catch cluster_1 Release cluster_2 Precipitate load 1. Load Crude Reaction Mixture onto Silica Gel Column wash 2. Wash with Et₂O/MeOH (Impurities Eluted) load->wash elute 3. Elute with THF (MIDA Boronate Mobilized) wash->elute precipitate 4. Precipitate Pure MIDA Boronate from Eluent elute->precipitate

Caption: Workflow for the catch-release-precipitate purification of MIDA boronates.

Protocol 2: "Catch-Release-Precipitate" Purification
  • Catch: The crude reaction mixture containing the MIDA boronate is loaded onto a silica gel cartridge.

  • Wash: The cartridge is washed with a solvent system that selectively elutes impurities while the MIDA boronate remains bound to the silica, such as diethyl ether/methanol.[5][7]

  • Release: The desired MIDA boronate is then eluted from the silica gel using a different solvent, typically tetrahydrofuran (THF), which mobilizes the compound.[5][7]

  • Precipitate: Due to their high crystallinity, the pure MIDA boronate can often be isolated by direct precipitation from the eluent stream.[5][7]

Crystallization: MIDA boronates can also be readily purified by crystallization. A general method involves dissolving the crude material in a minimal amount of acetone, followed by the slow addition of diethyl ether until the solution becomes cloudy, which induces crystallization.[3]

Application in Suzuki-Miyaura Cross-Coupling: The "Slow-Release" Strategy

The stability of the sp³-hybridized boron center in MIDA boronates prevents their direct participation in the transmetalation step of the Suzuki-Miyaura catalytic cycle under anhydrous conditions. Deprotection is required to liberate the active sp²-hybridized boronic acid. This can be achieved rapidly with strong aqueous bases like 1M NaOH.[1]

However, the most powerful application of MIDA boronates in cross-coupling involves a "slow-release" of the boronic acid in situ. This is particularly beneficial for unstable boronic acids (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives) where slow generation of the active species prevents its decomposition from outcompeting the desired cross-coupling reaction.[1][10]

Table 1: Comparison of Deprotection/Release Conditions
ConditionBaseSolvent SystemRelease RateApplication
Fast Deprotection 1M NaOH (aq.)THF< 10 minutes at 23 °C[1]Stoichiometric generation of boronic acid
Slow Release K₃PO₄ (aq.)5:1 Dioxane/H₂O~3 hours at 60 °C[1]Cross-coupling of unstable boronic acids
Modified Slow Release (for 2-pyridyl) K₂CO₃4:1 DMF/IsopropanolTunableChallenging 2-pyridyl couplings[10]
Protocol 3: General "Slow-Release" Suzuki-Miyaura Cross-Coupling

This is a representative protocol and will likely require optimization based on the specific coupling partners.

  • Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., SPhos, 10 mol%).

  • Addition of Base and Solvents: Add potassium phosphate (K₃PO₄, ~7.5 equiv) and the dioxane/water (5:1) solvent mixture.

  • Reaction: Heat the reaction mixture (e.g., 60-100 °C) for the required time (typically 4-24 hours), monitoring by a suitable analytical technique.[10]

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Logical Relationship: The "Slow-Release" Concept

The following diagram illustrates the principle behind the slow-release cross-coupling.

G MIDA Air-Stable MIDA Boronate BA Unstable Boronic Acid MIDA->BA Slow Hydrolysis (e.g., K₃PO₄, H₂O) Decomp Decomposition (Protodeboronation, etc.) BA->Decomp Fast Product Cross-Coupled Product BA->Product Suzuki-Miyaura Coupling

Caption: The slow-release of unstable boronic acids from stable MIDA boronates minimizes decomposition.

Chemical Compatibility of MIDA Boronates

A significant advantage of MIDA boronates is their stability towards a wide range of common synthetic reagents, allowing for the multi-step synthesis of complex boronic acid building blocks from simple MIDA boronate starting materials.[3][11]

Table 2: Reagent Compatibility of MIDA Boronates
Reagent ClassCompatibleIncompatible
Oxidizing Agents DMP, PCC, MnO₂, O₃
Reducing Agents H₂/Pd-C, Red-AlLiAlH₄, DIBAL[11]
Acids p-TsOH, TFA, aq. HCl
Bases Pyridine, Et₃N, DBU, NaH, aq. NaHCO₃ (in the absence of alcohols)[12]Metal alkoxides[11]
Organometallics Grignard reagents, Organolithiums (at low temp.)
Fluoride Sources TBAF[11]
Workup/Extraction Water, brine, aq. NH₄Cl, aq. Na₂S₂O₃, aq. H₂O₂ (pH 6)[12]

This broad compatibility enables functional group transformations on a molecule already containing the MIDA boronate moiety, a strategy that is often not feasible with the corresponding free boronic acid.[11]

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in cross-coupling Incomplete hydrolysis of MIDA boronate.Increase reaction temperature, time, or water content. For challenging substrates, consider alternative bases or co-solvents (e.g., Cu(OAc)₂ for 2-pyridyl couplings).
Decomposition of the released boronic acid.Ensure the release rate is not too fast for the coupling rate. Consider lowering the temperature.
Difficulty in purifying MIDA boronate Co-elution of impurities.Utilize the "catch-release-precipitate" method.[6] For chromatography, try a ternary eluent system (e.g., hexanes/EtOAc/MeOH).[3]
MIDA boronate decomposes on silica gel column Prolonged exposure to alcoholic eluents.Avoid methanol in preparative chromatography if possible, or minimize the time the compound is on the column.[3]
Incomplete formation of MIDA boronate Insufficient water removal (Dean-Stark).Use the milder MIDA anhydride method, especially for sensitive substrates.[6][9]
Inactive MIDA anhydride.Ensure MIDA anhydride is stored under dry conditions.

References

  • Ballmer, D. J., et al. (2020).
  • Knapp, D. M., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 97, 275-291. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Angewandte Chemie International Edition, 55(43), 13532-13536. [Link]

  • Ballmer, D. J., et al. (2020). A Mild Method for Making MIDA Boronates. Figshare. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(14), 5042-5043. [Link]

  • Ballmer, D. J., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Ballmer, D. J., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(24), 9408–9414. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6967. [Link]

  • Li, C.-J., et al. (2015). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 17(13), 3146–3149. [Link]

  • Dick, G. R., et al. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(9), 3430–3431. [Link]

  • Dick, G. R., et al. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(9), 3430-3431. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • Kumar, A., & Singh, A. K. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(78), 9893-9907. [Link]

Sources

Application Notes & Protocols: The Expanding Role of Boronic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Chemical Virtuosity of Boronic Acids

For many years, boron-containing compounds were often overlooked in medicinal chemistry, partly due to misconceptions about toxicity.[1][2] However, the landmark FDA approval of the dipeptide boronic acid, bortezomib, in 2003 for multiple myeloma irrevocably shattered this paradigm.[3][4][5] This event catalyzed a surge of interest in boronic acids, revealing them as a versatile and powerful class of molecules for drug design.[1][6][7]

The utility of boronic acids stems from the unique properties of the boron atom. It possesses an empty p-orbital, making it a potent, yet gentle, Lewis acid. This allows it to form stable, reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serine, threonine, or catechols (diols).[8][9] This ability to act as a "transition-state analog" — mimicking the high-energy tetrahedral intermediates of enzymatic reactions — is the cornerstone of their success as highly specific and potent enzyme inhibitors.[10] Furthermore, their capacity for reversible diol binding has opened up non-inhibitory applications, such as in glucose sensing.[11][12]

This guide provides an in-depth exploration of key applications of boronic acid derivatives in modern drug discovery, complete with mechanistic insights and detailed experimental protocols for researchers in the field.

Application 1: Serine Protease Inhibition in Oncology & Beyond

The ability of boronic acids to form a reversible, tetrahedral adduct with the catalytic serine residue in proteases is their most exploited feature in drug discovery.[5] This has led to groundbreaking therapies targeting enzymes that are critical for cancer cell survival and bacterial resistance.

Mechanism: Proteasome Inhibition for Cancer Therapy

The ubiquitin-proteasome system is the primary engine for intracellular protein degradation, and its dysregulation is a hallmark of cancers like multiple myeloma.[13][14] The 26S proteasome, a multi-catalytic protease complex, contains a key chymotrypsin-like activity driven by a threonine residue at its N-terminus.[13][15]

Boronic acid-based drugs like bortezomib and ixazomib are designed as peptide analogues that are recognized by the proteasome.[1][3] The electrophilic boron atom is then attacked by the hydroxyl group of the catalytic N-terminal threonine.[1] This forms a stable, yet reversible, tetrahedral boronate complex, effectively blocking the enzyme's active site and halting its proteolytic activity.[16][17] The resulting accumulation of misfolded and regulatory proteins (such as pro-apoptotic factors) triggers programmed cell death (apoptosis) in malignant cells.[15][16][18]

Proteasome_Inhibition cluster_0 Proteasome Active Site cluster_1 Drug Molecule cluster_2 Inhibited Complex Threonine N-terminal Threonine (Catalytic Residue) Tetrahedral_Adduct Reversible Tetrahedral Boronate Complex (Enzyme Inhibited) Threonine->Tetrahedral_Adduct Bortezomib Bortezomib (Dipeptide Boronic Acid) Bortezomib->Threonine Nucleophilic Attack (from Threonine -OH) Bortezomib->Tetrahedral_Adduct

Figure 1: Mechanism of proteasome inhibition by a boronic acid derivative.

Protocol: In Vitro 20S Proteasome Chymotrypsin-Like Activity Assay

This protocol describes a quantitative, fluorescence-based assay to determine the inhibitory potency (IC50) of a boronic acid derivative against the chymotrypsin-like activity of the 20S proteasome. The assay relies on the cleavage of a fluorogenic peptide substrate, Suc-LLVY-AMC, which releases the highly fluorescent molecule AMC (7-Amino-4-methylcoumarin).[19][20]

A. Materials & Reagents

  • Purified Human 20S Proteasome

  • Proteasome Substrate: Suc-LLVY-AMC (in DMSO)

  • Test Inhibitor (Boronic Acid Derivative): Stock solution in DMSO

  • Positive Control Inhibitor: Bortezomib or MG-132 (in DMSO)[20]

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% (w/v) BSA, 0.001% (w/v) SDS

  • Opaque, black 96-well microplates (low-binding)

  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

B. Experimental Procedure

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor and Bortezomib in Assay Buffer. A typical starting range for a new compound might be 100 µM down to 1 pM in a 10-point, 1:3 dilution series.

  • Enzyme Preparation: Dilute the 20S proteasome stock to a final working concentration of 0.5 nM in chilled Assay Buffer.

  • Assay Plate Setup:

    • Blank Wells (No Enzyme): Add 50 µL of Assay Buffer.

    • Vehicle Control Wells (0% Inhibition): Add 40 µL of Assay Buffer and 10 µL of DMSO (at the same final concentration as the inhibitor wells).

    • Inhibitor Wells: Add 40 µL of Assay Buffer and 10 µL of the appropriate inhibitor dilution.

    • Positive Control Wells (100% Inhibition): Add 40 µL of Assay Buffer and 10 µL of a high concentration of Bortezomib (e.g., 1 µM).

  • Enzyme Addition & Pre-incubation: Add 50 µL of the 0.5 nM proteasome solution to all wells except the "Blank" wells. Mix gently by tapping the plate. Incubate the plate at 37°C for 15 minutes.

    • Causality Insight: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring a more accurate measurement of potency.

  • Substrate Addition & Kinetic Read:

    • Prepare the substrate solution by diluting the Suc-LLVY-AMC stock to 20 µM in Assay Buffer.

    • Add 10 µL of the 20 µM substrate solution to all wells to initiate the reaction (Final substrate concentration: 2 µM).

    • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity every 60 seconds for 30-60 minutes.[20]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the Blank wells from all other wells.

    • Normalize the data: % Inhibition = 100 * (1 - (RateInhibitor / RateVehicle)).

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application 2: Combating Antibiotic Resistance with β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics (e.g., penicillins, carbapenems) is a global health crisis, largely driven by the production of β-lactamase enzymes.[21][22] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Boronic acids have emerged as a new class of non-β-lactam inhibitors that can restore the efficacy of these crucial drugs.[4][23]

Mechanism: Reversible Covalent Inhibition of Serine β-Lactamases

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor approved for use in combination with the carbapenem antibiotic meropenem.[3][24][25] Its mechanism is analogous to that of proteasome inhibitors. The boronic acid acts as a transition state analog, mimicking the tetrahedral intermediate of β-lactam hydrolysis.[10] The boron atom forms a reversible covalent bond with the catalytic serine residue in the active site of Class A and C serine β-lactamases, such as Klebsiella pneumoniae carbapenemase (KPC).[23][26] This inhibition protects the partner antibiotic from degradation, allowing it to reach its target (penicillin-binding proteins) and kill the bacteria.[24][27]

Beta_Lactamase_Inhibition node_A β-Lactamase (e.g., KPC) node_C Meropenem (β-Lactam Antibiotic) node_A->node_C Degradation (Resistance) node_D Inhibited Enzyme Complex node_B Vaborbactam (Boronic Acid Inhibitor) node_B->node_A Inhibition (Forms Covalent Adduct) node_E Bacterial Cell Wall Synthesis node_C->node_E Inhibits node_F Bacterial Lysis node_E->node_F Leads to

Figure 2: Synergistic action of Vaborbactam and Meropenem.

Protocol: Spectrophotometric Assay for β-Lactamase Inhibition

This protocol measures the inhibition of a β-lactamase using the chromogenic substrate nitrocefin. Nitrocefin contains a β-lactam ring, and its hydrolysis by the enzyme results in a color change from yellow to red, which can be monitored by absorbance.[28][29]

A. Materials & Reagents

  • Purified β-Lactamase (e.g., KPC-2)

  • Substrate: Nitrocefin (stock in DMSO)

  • Test Inhibitor (Boronic Acid Derivative): Stock solution in DMSO

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 0.1 mg/mL BSA

  • Clear, flat-bottom 96-well microplates

  • Absorbance microplate reader (capable of reading at 490 nm)

B. Experimental Procedure

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in Assay Buffer. Dilute the nitrocefin stock to a working concentration of 200 µM in Assay Buffer.

  • Enzyme Preparation: Dilute the β-lactamase stock to a final working concentration (e.g., 1-5 nM, to be optimized) in chilled Assay Buffer.

  • Assay Plate Setup (in a 100 µL final volume):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the appropriate inhibitor dilution (or buffer/DMSO for controls).

    • Add 20 µL of the diluted enzyme solution. Mix and pre-incubate for 10 minutes at room temperature.

    • Self-Validation: Including a no-enzyme control is crucial to ensure that the test compound or buffer components do not cause non-enzymatic hydrolysis of nitrocefin.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of 200 µM nitrocefin solution to all wells (Final concentration: 40 µM).

    • Immediately measure the absorbance at 490 nm in kinetic mode at room temperature for 15-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear phase of the absorbance vs. time plot.

    • Calculate the % inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the results and determine the IC50 value as described in Protocol 1.2.

Application 3: Reversible Diol Binding for Glucose Sensing

Moving beyond enzyme inhibition, the ability of boronic acids to reversibly form cyclic esters with 1,2- or 1,3-diols is the basis for their use in continuous glucose monitoring systems for diabetes management.[11][30] This chemical approach offers a robust and stable alternative to traditional enzyme-based sensors.[12][31][32]

Mechanism: Competitive Displacement Assay

Fluorescent glucose sensors can be designed using a competitive binding system. A boronic acid-appended fluorophore is pre-complexed with a fluorescent quencher dye that also contains a diol (e.g., Alizarin Red S). In this state, the fluorescence is quenched. When glucose, a polyol, is introduced, it competes for binding to the boronic acid.[31] Due to its higher concentration or affinity, glucose displaces the quencher dye, restoring the fluorescence of the reporter molecule. The increase in fluorescence intensity is directly proportional to the glucose concentration.[33] Diboronic acid constructs are often used to enhance selectivity for glucose over other monosaccharides like fructose.[11][34]

Glucose_Sensing Fluorescence Displacement Assay node_A Boronic Acid- Fluorophore (Fluorescent) C C node_A->C node_B Quencher Dye (e.g., Alizarin Red S) node_C Quenched Complex (Low Fluorescence) node_D Glucose node_E Glucose-Bound Complex (High Fluorescence) E E C->E  + Glucose (Displacement) B B B->C E->C  - Glucose (Reversible) D D

Figure 3: Competitive binding mechanism for a fluorescent glucose sensor.

Protocol: A Fluorescence-Based Competitive Binding Assay for Glucose

This protocol outlines a method to characterize the glucose binding affinity of a novel boronic acid-based fluorescent sensor using a competitive displacement assay.

A. Materials & Reagents

  • Boronic Acid-based Fluorescent Sensor (stock in DMSO or buffer)

  • D-Glucose (stock in Assay Buffer)

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Opaque, black 96-well microplates

  • Fluorescence microplate reader

B. Experimental Procedure

  • Determine Optimal Sensor Concentration: First, titrate the fluorescent sensor in Assay Buffer to find a concentration that gives a robust signal (e.g., 80% of the detector's maximum) without being in a concentration-quenched regime.

  • Prepare Glucose Solutions: Prepare a serial dilution of D-glucose in Assay Buffer. A clinically relevant range is typically from 0 to 30 mM.[30]

  • Assay Plate Setup:

    • To each well, add the boronic acid sensor at its predetermined optimal concentration.

    • Add varying concentrations of the D-glucose solutions to the wells.

    • Include control wells with the sensor only (no glucose).

    • Bring all wells to a final, uniform volume (e.g., 200 µL) with Assay Buffer.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow binding to reach equilibrium.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the sensor.[35][36]

  • Data Analysis:

    • Correct all readings by subtracting the fluorescence of a buffer-only blank.

    • Normalize the fluorescence signal (F/F0), where F is the fluorescence in the presence of glucose and F0 is the fluorescence without glucose.

    • Plot F/F0 vs. Glucose Concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding) to calculate the dissociation constant (Kd), which is a measure of the sensor's affinity for glucose.

Application 4: Boron Neutron Capture Therapy (BNCT)

BNCT is a unique binary radiotherapy that combines a tumor-targeting boron-10 (¹⁰B) delivery agent with a beam of low-energy (thermal) neutrons.[37] It offers the potential for highly selective tumor cell destruction while sparing adjacent healthy tissue.[38]

Mechanism: Nuclear Fission at the Cellular Level

The therapy is a two-step process.[37] First, a patient is infused with a non-radioactive, tumor-seeking drug containing the stable isotope ¹⁰B, such as Boronophenylalanine (BPA), a boronic acid derivative.[37][39] BPA is selectively taken up by metabolically active tumor cells.

Next, the tumor is irradiated with a beam of low-energy neutrons.[40] The ¹⁰B atoms within the tumor cells have a very high probability of capturing these neutrons. This capture event triggers a nuclear fission reaction, instantly producing a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus.[37][38] These particles have a very short path length—roughly the diameter of a single cell (5-9 µm).[37] This ensures that their destructive energy is deposited almost exclusively within the boron-containing cancer cell, causing lethal damage while sparing neighboring healthy cells that did not uptake the ¹⁰B agent.[38]

Summary of Approved Boronic Acid-Based Drugs

The success of boronic acid derivatives is underscored by the growing number of FDA-approved drugs utilizing this versatile moiety.

Drug Name (Trade Name)Target/Mechanism of ActionTherapeutic Indication(s)FDA Approval Year
Bortezomib (Velcade®)26S Proteasome InhibitorMultiple Myeloma, Mantle Cell Lymphoma[3][13]2003[3][4]
Ixazomib (Ninlaro®)26S Proteasome Inhibitor (Oral)Multiple Myeloma2015[3][5]
Vaborbactam (in Vabomere®)Serine β-Lactamase InhibitorComplicated Urinary Tract & Abdominal Infections[3][5][25]2017[3][7]
Tavaborole (Kerydin®)Leucyl-tRNA Synthetase InhibitorOnychomycosis (Fungal Nail Infection)2014[3]
Crisaborole (Eucrisa®)Phosphodiesterase 4 (PDE4) InhibitorAtopic Dermatitis (Eczema)2016[4]

Conclusion and Future Directions

From potent anticancer and antibiotic-sparing agents to innovative diagnostic sensors, boronic acid derivatives have firmly established their place in the modern drug discovery toolkit.[6][41] Their unique ability to form reversible covalent interactions provides a powerful strategy for achieving high potency and selectivity against challenging biological targets.[8][42] Future research is poised to expand their applications further, targeting new enzyme classes, developing more sophisticated drug delivery systems, and refining their use in advanced therapeutic modalities like BNCT. The continued exploration of boron chemistry promises to yield a new generation of innovative medicines.[1][2]

References

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. National Center for Biotechnology Information. [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. [Link]

  • Bortezomib. Wikipedia. [Link]

  • Scalable In Vitro Proteasome Activity Assay: Methods and Protocols. ResearchGate. [Link]

  • VABOMERE (meropenem and vaborbactam) How It Works. Vabomere. [Link]

  • What is the mechanism of Bortezomib? Patsnap Synapse. [Link]

  • Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics. [Link]

  • Bortezomib. StatPearls - NCBI Bookshelf. [Link]

  • Vaborbactam – Knowledge and References. Taylor & Francis Online. [Link]

  • Vaborbactam Drug Information. PharmaCompass. [Link]

  • Neutron Capture Therapy: Principles and Applic
  • Vaborbactam. Wikipedia. [Link]

  • Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. National Center for Biotechnology Information. [Link]

  • Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. National Center for Biotechnology Information. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Neutron capture therapy. Principles and applications. International Atomic Energy Agency. [Link]

  • Proteasomes: Isolation and Activity Assays. National Center for Biotechnology Information. [Link]

  • Boron Neutron Capture Therapy - A Literature Review. National Center for Biotechnology Information. [Link]

  • Design and discovery of boronic acid drugs. PubMed. [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

  • Boron Neutron Capture Therapy: Principles and Potential. PubMed. [Link]

  • Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath. [Link]

  • Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam. Med-Tech News. [Link]

  • Have organoboronic acids and their esters been used in humans with cancer? Dr. Oracle. [Link]

  • Neutron capture therapy of cancer. Wikipedia. [Link]

  • Proteasomes: Isolation and Activity Assays. PubMed. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Royal Society of Chemistry. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Publications. [Link]

  • Proteasomes: Isolation and Activity Assays. National Center for Biotechnology Information. [Link]

  • Recent development of boronic acid-based fluorescent sensors. Royal Society of Chemistry. [Link]

  • Design and discovery of boronic acid drugs. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. National Center for Biotechnology Information. [Link]

  • Assays for Β-Lactamase Activity and Inhibition. Springer Nature Experiments. [Link]

  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. ACS Publications. [Link]

  • Rapid optical determination of β-lactamase and antibiotic activity. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions utilizing 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is grounded in established mechanistic principles and practical laboratory experience to help you navigate the complexities of this powerful C-C bond-forming reaction.

Introduction to the Reagent: A MIDA Boronate Ester

The reagent in focus, this compound, is an N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are valued for their high stability, often crystalline nature, and compatibility with a wide range of synthetic conditions, including chromatography.[1][2][3] This stability allows for a "slow-release" of the corresponding boronic acid under specific aqueous basic conditions, which is particularly advantageous when working with boronic acids that are otherwise prone to degradation, such as certain heteroaryl or polyfluorophenyl derivatives.[4][5][6]

The key to successfully using MIDA boronates lies in understanding their activation mechanism. A hydrolysis step is required to release the free boronic acid, which then participates in the catalytic cycle.[5][7][8] This controlled release helps to maintain a low concentration of the reactive boronic acid, minimizing side reactions like protodeboronation and homocoupling.[2][9]

Frequently Asked Questions (FAQs)

Here we address common queries regarding the use of this compound in Suzuki coupling reactions.

Q1: What are the main advantages of using this MIDA boronate ester over a traditional boronic acid?

A1: The primary advantages are:

  • Enhanced Stability: MIDA boronates are generally bench-stable, air-stable, and resistant to decomposition during storage and handling, unlike many boronic acids which can be susceptible to dehydration to form boroxines or protodeboronation.[1][2]

  • Compatibility with Chromatography: Their stability allows for purification by standard silica gel column chromatography, which is often not feasible for boronic acids.[2][9]

  • Controlled Release: The slow, controlled hydrolysis of the MIDA ester under reaction conditions releases the boronic acid in situ. This is especially beneficial for coupling partners that are unstable as free boronic acids, leading to improved yields and fewer side products.[4][6]

  • Utility in Iterative Cross-Coupling: The stability of MIDA boronates under anhydrous coupling conditions makes them ideal for sequential, iterative cross-coupling strategies, allowing for the synthesis of complex molecules in a stepwise manner.[2][9]

Q2: Are anhydrous conditions necessary for reactions with this MIDA boronate?

A2: It depends on the specific goal. While MIDA boronates are stable under anhydrous coupling conditions, their activation to participate in the Suzuki coupling requires hydrolysis.[2][5] Therefore, a controlled amount of water is often necessary. However, some Suzuki-Miyaura reactions with boronic esters can proceed under anhydrous conditions, though the mechanism may differ.[10] For slow-release cross-coupling, a biphasic system (e.g., THF/water) is often employed.[4] It's crucial to note that prolonged exposure to aqueous or alcoholic solvents, especially with heat or base, will lead to hydrolysis.[3]

Q3: What type of base is most effective for this reaction?

A3: The choice of base is critical and can significantly impact the reaction outcome. For MIDA boronates, the base facilitates the hydrolysis to the active boronic acid. While inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in biphasic systems, organic bases such as triethylamine (Et₃N) have also been shown to be effective, particularly in aqueous micellar catalysis systems.[1][11] In some cases, inorganic bases can lead to low product yields with MIDA boronates.[1][11] Therefore, screening of different bases is often recommended.

Q4: Can I use this reagent with aryl chloride coupling partners?

A4: Yes, but it may require more forcing conditions. Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings due to the strength of the C-Cl bond, which makes oxidative addition to the palladium catalyst more difficult.[12][13] To achieve successful coupling with aryl chlorides, it is often necessary to use more electron-rich and bulky phosphine ligands, higher temperatures, and sometimes higher catalyst loadings.[2][12][14] MIDA boronates have been successfully coupled with unactivated aryl chlorides.[7]

Troubleshooting Guide

Low yields or reaction failures in Suzuki coupling can be attributed to a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause(s) Proposed Solution(s)
Low to No Product Formation 1. Ineffective Catalyst System: The palladium catalyst or ligand may not be suitable for the specific substrates. The Pd(0) active species may not be forming or is being deactivated.[15][16] 2. Improper Base Selection: The chosen base may not be strong enough or suitable for promoting the hydrolysis of the MIDA boronate and the subsequent transmetalation step.[11] 3. Poor Solvent Choice: The solvent system may not be optimal for solubility of all components or for the catalytic cycle to proceed efficiently.[17][18][19] 4. Deactivated Reagents: The MIDA boronate may have prematurely hydrolyzed, or the aryl halide may have degraded.1. Screen Catalysts and Ligands: For aryl bromides, common catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) are good starting points.[14] For less reactive aryl chlorides, more electron-rich and bulky ligands are often required.[2] 2. Optimize the Base: Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or an organic base like Et₃N.[1][11] Ensure the base is finely powdered and dry.[15] 3. Solvent Screening: Common solvent systems include THF/water, dioxane/water, or toluene.[20] Ensure solvents are degassed and anhydrous if the reaction is intended to be run under such conditions before the addition of water for hydrolysis.[15] 4. Check Reagent Purity: Use freshly opened or properly stored reagents. Confirm the integrity of the MIDA boronate by NMR before use.
Significant Formation of Homocoupled Byproduct (Biphenyl from Boronate) 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.[2] 2. Inefficient Transmetalation: If the transfer of the aryl group from boron to palladium is slow, the boronic acid can undergo homocoupling.1. Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain the reaction under a positive pressure of an inert gas like argon or nitrogen.[15] 2. Optimize Reaction Conditions: Adjust the temperature, base, or ligand to facilitate a more efficient transmetalation step.
Formation of Protodeboronated Byproduct (Benzene from Boronate) 1. Premature Hydrolysis of MIDA Boronate: If the MIDA boronate hydrolyzes too quickly, the resulting boronic acid can be susceptible to protodeboronation, especially at elevated temperatures.[2] 2. Presence of Protic Impurities: Water or other protic species in the reaction mixture can lead to the cleavage of the C-B bond.1. Control Hydrolysis: Carefully control the amount of water and the temperature to ensure a slow, steady release of the boronic acid.[4] 2. Use Anhydrous Solvents: Ensure all solvents are properly dried before use.
Dehalogenation of the Aryl Bromide Starting Material 1. Presence of a Hydride Source: The palladium-aryl halide complex can react with a hydride source, leading to reduction instead of coupling.[15]1. Purify Solvents and Reagents: Ensure that solvents and other reagents are free from impurities that could act as hydride donors.

Experimental Protocols & Visualizations

Standard Protocol for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic aryl halide.

Reagents & Equipment:

  • This compound (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., THF/H₂O 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the this compound, the aryl halide, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture to the flask.

  • Seal the flask and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Aryl_Halide R¹-X Aryl_Halide->OxAdd Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation MIDA_Boronate R²-MIDA Hydrolysis Hydrolysis MIDA_Boronate->Hydrolysis Hydrolysis->Boronic_Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving low-yield Suzuki coupling reactions.

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Is the inert atmosphere adequate? Start->Check_Inert Improve_Inert Degas solvents thoroughly, maintain positive pressure. Check_Inert->Improve_Inert No Check_Reagents Are reagents pure and active? Check_Inert->Check_Reagents Yes Improve_Inert->Check_Reagents Purify_Reagents Use fresh/purified reagents. Check_Reagents->Purify_Reagents No Screen_Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃, Et₃N). Check_Reagents->Screen_Base Yes Purify_Reagents->Screen_Base Screen_Ligand Screen different ligands (e.g., Buchwald ligands). Screen_Base->Screen_Ligand Optimize_Temp_Conc Optimize temperature and concentration. Screen_Ligand->Optimize_Temp_Conc Success Yield Improved Optimize_Temp_Conc->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • D. M. Knapp, E. P. Gillis, and M. D. Burke, "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA Boronates," Journal of the American Chemical Society, 2009. [Link]

  • B. H. Lipshutz, et al., "Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents," Journal of the American Chemical Society, 2013. [Link]

  • A. N. Dick, J. W. Gillis, and M. D. Burke, "MIDA boronates are hydrolysed fast and slow by two different mechanisms," Nature Chemistry, 2010. [Link]

  • C. Fischer, et al., "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions," ChemistryOpen, 2019. [Link]

  • S. R. Neufeldt and M. S. Sanford, "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings," The Journal of Organic Chemistry, 2020. [Link]

  • S. M. P. Vital, et al., "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms," Request PDF, N/A. [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, N/A. [Link]

  • A. S. Thomas, et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," Journal of the American Chemical Society, 2016. [Link]

  • G. C. Lloyd-Jones, "CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling," Royal Society of Chemistry, 2014. [Link]

  • N. A. Cochrane, et al., "Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation," ACS Catalysis, 2021. [Link]

  • A. B. Holmes, et al., "Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers," Journal of Polymer Science Part A: Polymer Chemistry, 2017. [Link]

  • J. H. Clark, et al., "Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents," Beilstein Journal of Organic Chemistry, 2020. [Link]

  • S. R. Neufeldt and M. S. Sanford, "Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings," Request PDF, 2020. [Link]

  • M. D. Burke, et al., "Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis," Aldrichimica Acta, 2011. [Link]

  • G. C. Lloyd-Jones, "CHAPTER 8. Boron Reagent Activation in Suzuki–Miyaura Coupling," R Discovery, 2014. [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]

  • B. H. Lipshutz, et al., "Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents," Journal of the American Chemical Society, 2013. [Link]

  • Reddit, "Why am I getting low yield for my Suzuki coupling reaction?," Reddit, 2016. [Link]

  • ResearchGate, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?," ResearchGate, 2017. [Link]

  • T. Skrydstrup, et al., "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions," Organic Letters, 2014. [Link]

  • S. Muthusubramanian, et al., "A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media," Journal of the Indian Chemical Society, 2018. [Link]

  • Organic Chemistry Portal, "Suzuki Reaction - Palladium Catalyzed Cross Coupling," Common Organic Chemistry, N/A. [Link]

  • A. G. Myers, "The Suzuki Reaction," Chem 115, N/A. [Link]

  • V. P. Reddy, et al., "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions," Catalysis Science & Technology, 2019. [Link]

  • S. L. Buchwald, "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Accounts of Chemical Research, 2008. [Link]

  • S. L. Buchwald, et al., "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," Angewandte Chemie International Edition, 2011. [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, N/A. [Link]

  • Wikipedia, "Suzuki reaction," Wikipedia, 2023. [Link]

  • A. C. Spivey, et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, 2016. [Link]

  • P. Pale, et al., "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents," Molecules, 2019. [Link]

  • A. C. Spivey, et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, 2016. [Link]

  • S. G. Ballmer, M. A. B. H. Susan, and M. D. Burke, "Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate," Organic Letters, 2014. [Link]

Sources

troubleshooting failed reactions with 3-bromophenyl MIDA boronate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromophenyl MIDA Boronate

Welcome to the technical support center for researchers utilizing 3-bromophenyl MIDA boronate in their synthetic workflows. This guide is designed to provide in-depth, field-tested insights into troubleshooting common issues encountered during cross-coupling reactions. My approach is rooted in explaining the fundamental chemical principles behind each recommendation, empowering you to make informed decisions in your own experiments.

Section 1: Foundational Knowledge & Pre-reaction Checks

Before troubleshooting a reaction, it's crucial to ensure the integrity of your starting materials. MIDA (N-methyliminodiacetic acid) boronates are valued for their exceptional stability, but improper handling or compromised reagents can be a primary source of failure.[1][2]

FAQ 1: How can I be sure my 3-bromophenyl MIDA boronate is pure and ready for use?

Answer:

The stability of MIDA boronates to air, moisture, and even silica gel chromatography is one of their greatest assets.[2][3] Unlike many boronic acids, they are typically crystalline, free-flowing solids that are stable on the benchtop.[1][4] However, you should always verify the integrity of a new or old batch.

Recommended Purity Assessment Protocol:

  • Visual Inspection: The material should be a white to off-white crystalline solid. Significant discoloration may indicate decomposition or impurities.

  • ¹H NMR Spectroscopy: This is the most reliable method. Dissolve a small sample in DMSO-d₆. You should observe sharp, well-defined peaks corresponding to the 3-bromophenyl and MIDA protons. The presence of broad peaks or significant unidentifiable signals suggests degradation or impurities. The diastereotopic methylene protons on the MIDA backbone should appear as distinct signals, reflecting the rigid bicyclic structure.[5]

  • Solubility Check: The MIDA boronate should be readily soluble in solvents like THF, Dioxane, and DMF. Poor solubility could indicate the presence of inorganic impurities or polymeric byproducts.

FAQ 2: What are the ideal storage conditions for 3-bromophenyl MIDA boronate?

Answer:

While robust, optimal storage preserves the reagent's integrity for long-term use. Store it in a tightly sealed container at room temperature, away from strong acids and bases. Although it is relatively insensitive to atmospheric moisture for short periods, for long-term storage, keeping it in a desiccator is good practice.[1]

Section 2: Troubleshooting Low or No Product Yield

This is the most common issue faced by researchers. A failed Suzuki-Miyaura coupling can typically be traced back to one of a few key areas. The following logical workflow can help diagnose the problem.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_deprotection Was MIDA Deprotection Successful? start->check_deprotection Most Common Issue check_catalyst Is the Catalyst System Active? check_deprotection->check_catalyst Yes/Unsure solution_deprotection Adjust Base, Water, or Temperature check_deprotection->solution_deprotection No check_side_reactions Are Side Reactions Dominating? check_catalyst->check_side_reactions Yes/Unsure solution_catalyst Screen Ligands/Catalysts Ensure Anhydrous/Inert Conditions check_catalyst->solution_catalyst No solution_side_reactions Use 'Slow-Release' Conditions Degas Thoroughly check_side_reactions->solution_side_reactions Yes

Caption: General troubleshooting workflow for failed MIDA boronate reactions.

Issue A: Inefficient MIDA Group Deprotection

Question: My reaction stalled, and I recovered mostly starting materials. I suspect the MIDA boronate isn't reacting. Why?

Answer:

This is the most frequent cause of failure. 3-bromophenyl MIDA boronate is a stable pro-nucleophile . The dative N→B bond renders the boron center sp³-hybridized and unreactive towards transmetalation under anhydrous cross-coupling conditions.[3] To participate in the Suzuki-Miyaura catalytic cycle, the MIDA group must be hydrolyzed to generate the active sp²-hybridized boronic acid in situ. If this hydrolysis is incomplete or too slow, the reaction will not proceed.

The hydrolysis of MIDA boronates can occur via two distinct mechanisms: a very fast base-mediated pathway and a much slower neutral pathway involving water clusters.[6][7][8] Your reaction's success hinges on controlling which pathway dominates.

Causality & Solutions:

  • Incorrect Base Selection: The choice of base is paramount. It dictates the rate of hydrolysis.

    • "Slow-Release" Conditions: Weak inorganic bases like K₃PO₄ require water and elevated temperatures (e.g., 60-80 °C) to facilitate a slow, controlled hydrolysis of the MIDA group over several hours.[9] This is the standard and highly reliable method, especially for sensitive substrates, as it keeps the concentration of the potentially unstable free boronic acid low.[2][9]

    • "Fast-Release" Conditions: Strong aqueous bases like 1M NaOH will hydrolyze the MIDA boronate in minutes at room temperature.[5][7] This is useful if you need to generate the boronic acid quickly before adding the catalyst and coupling partner.

    • Anhydrous Conditions: Under strictly anhydrous conditions, even with a base like K₃PO₄ present, the MIDA boronate will remain largely intact.[5][7] This is why it can be used as a protecting group. If your "anhydrous" solvents contain trace water, you may see partial, uncontrolled reactivity.

  • Insufficient Water: In "slow-release" protocols (e.g., using K₃PO₄ in dioxane), water is a critical reagent for the hydrolysis. Using perfectly dry solvents without adding the requisite amount of water will prevent deprotection. A common solvent system is 5:1 to 10:1 dioxane/H₂O.[9][10]

  • Low Temperature: For slow-release conditions with K₃PO₄, thermal energy is required to achieve a reasonable rate of hydrolysis. Room temperature reactions with this base are often too slow to be practical.

Troubleshooting Table: MIDA Deprotection Conditions

Condition Base Solvent System Temperature Outcome & Rationale
Slow-Release K₃PO₄ (aq) or K₃PO₄ (solid) Dioxane/H₂O (e.g., 5:1) 60–100 °C Recommended Standard. Controlled release of boronic acid minimizes side reactions.[9]
Fast-Release 1M NaOH (aq) THF Room Temp Rapid, complete hydrolysis. Useful for a two-step, one-pot procedure.[7]
Failed Reaction Anhydrous K₃PO₄ Anhydrous Dioxane Room Temp No deprotection. MIDA boronate is stable under these conditions.[3]

| Green Chemistry | Et₃N (organic base) | Water with surfactant | Room Temp | Effective in micellar catalysis systems; inorganic bases were found to be ineffective here.[4][11] |

Issue B: Catalyst System and Side Reactions

Question: I see some product, but the yield is low and I have significant byproducts like biphenyl (from homocoupling) and benzene (from protodeboronation). What's happening?

Answer:

This indicates that while your MIDA deprotection is likely occurring, the subsequent cross-coupling is inefficient, allowing side reactions of the generated boronic acid to dominate.

Causality & Solutions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond. It is a common decomposition pathway for boronic acids, especially under basic conditions at elevated temperatures.[12] If the rate of transmetalation is slow, protodeboronation can become a major competing reaction.

    • Solution: The "slow-release" strategy using K₃PO₄ is designed specifically to combat this by keeping the instantaneous concentration of the free boronic acid low.[2][9] If you are still observing protodeboronation, ensure your catalyst system is active enough. Consider a more active ligand like SPhos or RuPhos.

  • Homocoupling: The coupling of two molecules of your 3-bromophenyl boronic acid to form 3,3'-dibromobiphenyl. This is often promoted by the presence of oxygen and Pd(II) species.[10]

    • Solution: Rigorously degas your reaction mixture. A minimum of three vacuum/argon cycles is recommended. Ensure you are using a high-purity Pd(0) source or that your Pd(II) precatalyst is efficiently reduced at the start of the reaction.

  • Catalyst/Ligand Mismatch: Aryl bromides are generally robust coupling partners, but an inefficient catalyst system can lead to slow turnover, allowing the side reactions mentioned above to take over.

    • Solution: For coupling with aryl bromides, a range of catalysts are effective. If a standard catalyst like Pd(PPh₃)₄ is failing, switch to a more robust system known for high activity with aryl halides.

Recommended Catalyst Systems for Aryl Bromides

Catalyst Precursor Ligand Typical Loading Notes
Pd(OAc)₂ SPhos 1-5 mol % Excellent for a wide range of aryl chlorides and bromides; often provides high turnover numbers.[9]
Pd₂(dba)₃ XPhos 1-3 mol % A highly active Buchwald ligand, effective for challenging couplings.
Pd(dtbpf)Cl₂ (Self-ligated) 2-4 mol % Shown to be effective for MIDA boronate couplings in aqueous media.[4][11]

| Pd(PPh₃)₄ | (Self-ligated) | 2-5 mol % | A classic catalyst, but can be less active and prone to decomposition at high temperatures. |

MIDA_Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle MIDA_Boronate Ar-B(MIDA) (Inactive) Boronic_Acid Ar-B(OH)₂ (Active) MIDA_Boronate->Boronic_Acid Hydrolysis (Base, H₂O) CRITICAL STEP PdII_ArX Ar'-Pd(II)L₂-X Boronic_Acid->PdII_ArX Pd0 Pd(0)L₂ Pd0->PdII_ArX Oxidative Addition (Ar'-X) PdII_ArAr Ar'-Pd(II)L₂-Ar PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product

Caption: The critical role of MIDA deprotection before the Suzuki cycle.

Section 3: Detailed Experimental Protocols

Protocol 1: General Slow-Release Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 3-bromophenyl MIDA boronate with a generic aryl/heteroaryl halide (Ar-X).

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromophenyl MIDA boronate (1.2 equiv.), the aryl halide coupling partner (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol %) and SPhos (4 mol %)).

  • Solvent Addition: Seal the vial with a septum. Evacuate and backfill with argon three times. Add degassed solvent (e.g., 1,4-dioxane) and degassed water to achieve a final solvent ratio of approximately 5:1 (dioxane:water) and a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 80 °C. Stir vigorously for the specified time (typically 4-12 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm consumption of the limiting reagent.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of 3-bromophenyl MIDA boronate. Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of aromatic signals between ~7.2-7.8 ppm corresponding to the 3-bromophenyl group.

    • Identify the MIDA ligand signals: a singlet for the N-CH₃ group and two doublets (or an AB quartet) for the diastereotopic CH₂ protons.[5]

    • The integration of the aromatic region to the MIDA protons should be consistent with the structure.

    • The absence of significant broad signals or peaks attributable to free boronic acid or N-methyliminodiacetic acid indicates high purity.

References

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Ogba, O. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed Central, NIH. [Link]

  • Knapp, D. M., et al. (2017). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship, University of California. [Link]

  • Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PubMed Central, NIH. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PubMed Central, NIH. [Link]

  • Lee, S. J., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Burke, M. D. (2011). Iterative cross-coupling with MIDA boronates. CORE. [Link]

  • Biscoe, M. R., et al. (2011). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central, NIH. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Wang, C., et al. (2016). The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA ester. ResearchGate. [Link]

  • Dudley, G. B., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Semantic Scholar. [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. [Link]

  • MIDA Boronates. (n.d.). Organic Syntheses. [Link]

  • A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with... (n.d.). Organic Syntheses. [Link]

Sources

optimization of reaction conditions for MIDA boronate coupling

Author: BenchChem Technical Support Team. Date: February 2026

MIDA Boronate Coupling Technical Support Center

A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting

Welcome to the technical support hub for N-methyliminodiacetic acid (MIDA) boronate cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who leverage the power of iterative cross-coupling. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues, optimize conditions, and push your syntheses forward with confidence.

MIDA boronates are exceptionally useful building blocks in modern organic synthesis.[1][2] Their stability to air, moisture, and silica gel chromatography makes them easy to handle, purify, and store.[1][2][3][4] The core principle of their use lies in a two-stage process: a controlled, base-mediated deprotection to reveal the reactive boronic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide is structured to address challenges that may arise in either of these critical stages.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Section 1: Deprotection (Hydrolysis) Failures

Question: My MIDA boronate isn't deprotecting, and I'm recovering only starting material. What's wrong?

Answer: This almost always points to an issue with the base or solvent system. The hydrolysis of the MIDA ligand is a critical first step and requires specific conditions.

  • Insufficient Water: The hydrolysis is mechanistically dependent on water. While many Suzuki couplings are run in nominally anhydrous organic solvents, MIDA deprotection requires an aqueous phase. Ensure your solvent system contains water. Common mixtures include THF/water, dioxane/water, or DMF/water.[5]

  • Incorrect Base Selection: Mild, aqueous basic conditions are necessary for deprotection.[3][5]

    • For rapid, complete deprotection prior to coupling: A strong base like 1M aqueous NaOH is effective.[3][5] This is typically done as a separate step, where the MIDA boronate is stirred with the base in a solvent like THF for 10-30 minutes at room temperature before the palladium catalyst and aryl halide are added.

    • For "slow-release" coupling: A weaker inorganic base like potassium phosphate (K₃PO₄) is ideal.[3][6] This strategy allows for the slow, in-situ generation of the boronic acid, which can be beneficial for unstable boronic acids (e.g., certain 2-heteroaryl derivatives) that would otherwise decompose under the reaction conditions.[6] Organic bases like triethylamine (Et₃N) are generally ineffective for deprotection and can lead to complete reaction failure.[7][8]

  • Phase Separation Issues: Vigorous stirring is crucial. If the aqueous and organic layers are not adequately mixed, the hydrolysis at the interface will be slow and inefficient. In some cases, a transient emulsion helps maintain a high rate of reaction.[9]

Question: My deprotection is sluggish, or I see a mixture of starting material and product. How can I improve the rate?

Answer: Sluggish deprotection suggests the conditions are borderline.

  • Increase Base Equivalents/Concentration: Ensure you are using a sufficient excess of base. For slow-release protocols with K₃PO₄, using up to 7.5 equivalents is reported.[6]

  • Increase Water Content: Modestly increasing the proportion of water in your co-solvent system can accelerate hydrolysis. However, be mindful that this can also impact the solubility of your organic reagents.

  • Gentle Heating: While many deprotections occur at room temperature, gentle heating to 40-60 °C can significantly increase the rate.[5][6] However, this also increases the rate of potential side reactions, such as protodeboronation.

Section 2: Low Cross-Coupling Yield & Side Reactions

Question: My MIDA boronate deprotects, but the subsequent cross-coupling yield is low.

Answer: This points to a problem with the catalytic cycle. Assuming deprotection is successful, the focus shifts to the palladium catalyst, ligands, coupling partners, and potential side reactions.

  • Catalyst/Ligand Inactivity:

    • Wrong Ligand Choice: The choice of phosphine ligand is critical. For many MIDA boronate couplings, particularly with challenging substrates like aryl chlorides, bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are required to promote efficient oxidative addition and reductive elimination.[6][10]

    • Catalyst Decomposition: The Pd(0) active species can be sensitive to air. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Using a stable Pd(II) precatalyst, like Pd(OAc)₂, which is reduced in situ, is a common and effective strategy.[6]

  • Protodeboronation: This is a major side reaction where the newly formed boronic acid reacts with a proton source (like water) to give an arene byproduct instead of the desired coupled product.[11]

    • Cause: This is often exacerbated by high temperatures and prolonged reaction times when the boronic acid concentration is high.

    • Solution: This is the primary reason the "slow-release" method using a mild base like K₃PO₄ is so effective. It keeps the instantaneous concentration of the unstable boronic acid low, favoring cross-coupling over decomposition.[6]

  • Homocoupling: You may observe byproducts from the coupling of two boronic acid molecules (boronic acid homocoupling) or two aryl halide molecules.

    • Cause: Boronic acid homocoupling can be promoted by oxygen or certain palladium species.

    • Solution: Thorough degassing of the reaction mixture is critical. Ensure high purity of reagents.

Question: I'm using an unstable boronic acid (e.g., 2-pyridyl, vinyl). My yields are consistently poor even with slow-release conditions.

Answer: Some substrates are exceptionally challenging. For notoriously unstable systems like 2-pyridyl boronates, standard slow-release conditions may still be suboptimal.

  • Specialized Conditions: The Burke group developed a modified protocol for 2-pyridyl MIDA boronates that uses a DMF/isopropanol solvent system and a copper(I) co-catalyst.[6] The hypothesis is that the in-situ-generated boronic ester (from isopropanol) is more stable than the boronic acid, and copper facilitates the otherwise difficult transmetalation step.[6]

  • Use a Precatalyst: For very fast couplings of unstable boronates, specialized palladium precatalysts that rapidly generate the active Pd(0) species can be beneficial. This allows the coupling to occur before the boronic acid has time to decompose.[12]

Frequently Asked Questions (FAQs)

Q1: Can I purify MIDA boronates using silica gel column chromatography? Yes. A key advantage of MIDA boronates is their general stability to silica gel chromatography, which is not true for many other boronic acid surrogates like trifluoroborates or even some pinacol esters.[2][3][4][5]

Q2: How should I store my MIDA boronates? MIDA boronates are typically free-flowing crystalline solids that are indefinitely stable on the benchtop under air.[1][3] For long-term storage, keeping them in a desiccator is good practice but not strictly necessary for routine use.

Q3: Are MIDA boronates stable to other reaction conditions? Remarkably so. The MIDA boronate functional group is robust and has been shown to be stable under a wide range of conditions, including anhydrous Suzuki, Stille, Heck, and Sonogashira couplings, as well as Grubbs metathesis, oxidations (Swern, Dess-Martin), and mild reductions.[5][11] This allows for the multi-step synthesis of complex MIDA boronates before the final deprotection and coupling step.[5]

Q4: What is the mechanism that makes MIDA boronates stable? The N-methyliminodiacetic acid (MIDA) ligand acts as a trivalent chelating ligand. The nitrogen and two carboxylate oxygens coordinate to the boron atom, changing its hybridization from sp² (in a boronic acid) to a more stable, tetrahedral sp³ geometry.[4] This tetrahedral "boronate" complex does not have the vacant p-orbital required for transmetalation in the Suzuki-Miyaura catalytic cycle, rendering it inert until the ligand is hydrolyzed by base.[5]

Key Experimental Protocols & Data

Protocol 1: Standard Slow-Release Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling aryl/heteroaryl chlorides with stable or unstable MIDA boronates.

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and SPhos (0.10 equiv).

  • Solvent & Base Addition: Add potassium phosphate (K₃PO₄, 7.5 equiv). Seal the vial with a septum.

  • Degassing: Purge the vial with dry argon or nitrogen for 15 minutes.

  • Solvent Addition: Via syringe, add the degassed solvent system (e.g., 5:1 dioxane/H₂O) to achieve the desired concentration (typically 0.07 M).[6]

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (a good starting point is 60-80 °C) and stir vigorously for the required time (typically 6-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel chromatography.

Data Tables for Quick Reference

Table 1: Common Palladium Catalysts & Ligands

Catalyst/Precatalyst Ligand Typical Substrates Notes
Pd(OAc)₂ SPhos Aryl/Heteroaryl Chlorides, Bromides A highly general and effective system for slow-release couplings.[3][6]
Pd₂(dba)₃ XPhos Sterically hindered substrates XPhos is often effective for very bulky coupling partners.[10]

| Pd(dppf)Cl₂ | (dppf) | Aryl Bromides, Iodides | A classic catalyst, but often less effective for challenging chlorides. |

Table 2: Base and Solvent Selection Guide

Goal Recommended Base Equivalents Solvent System Temperature
Rapid Deprotection aq. NaOH (1M) 2-3 THF 23 °C
Slow-Release (General) K₃PO₄ 3-7.5 Dioxane/H₂O (5:1) 60-100 °C

| Slow-Release (2-Pyridyl) | K₃PO₄ | 3-7.5 | DMF/Isopropanol | 80-100 °C |

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams illustrate the core concepts.

MIDA_Coupling_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_analysis Step 3: Analysis & Purification A Combine MIDA Boronate, Aryl Halide, Pd Catalyst, Ligand, and Base B Add Degassed Aqueous Solvent A->B C Heat and Stir (e.g., 60-100 °C) B->C D MIDA Hydrolysis (Boronic Acid Formation) C->D Base + H₂O E Suzuki-Miyaura Cross-Coupling D->E Pd(0) Cycle F Reaction Workup (Extraction) E->F G Purification (Silica Gel Chromatography) F->G H Final Product G->H

Caption: General workflow for a MIDA boronate slow-release cross-coupling reaction.

Troubleshooting_Tree Start Reaction Failed (Low Yield / No Product) CheckSM Recovered Starting MIDA Boronate? Start->CheckSM CheckYield Low Yield of Desired Product? Start->CheckYield DeprotectionFail Deprotection Failure CheckSM->DeprotectionFail Yes CouplingFail Coupling Failure CheckYield->CouplingFail Yes BaseIssue Check Base: - Is it aqueous? - Is it K₃PO₄ or NaOH? - Sufficient Equivalents? DeprotectionFail->BaseIssue WaterIssue Check Solvent: - Is water present? DeprotectionFail->WaterIssue MixingIssue Check Stirring: - Is it vigorous? DeprotectionFail->MixingIssue CatalystIssue Check Catalyst/Ligand: - Using SPhos/XPhos? - Properly degassed? CouplingFail->CatalystIssue SideReaction Check for Side Products: - Protodeboronation? - Homocoupling? CouplingFail->SideReaction SubstrateIssue Is Boronic Acid Unstable? (e.g., 2-pyridyl) CouplingFail->SubstrateIssue SlowRelease Solution: Use 'Slow-Release' (K₃PO₄) to minimize boronic acid decomposition. SideReaction->SlowRelease SpecialCond Solution: Use specialized conditions (e.g., Cu salt, DMF/IPA solvent). SubstrateIssue->SpecialCond

Caption: Decision tree for troubleshooting failed MIDA boronate coupling reactions.

References

  • Gillis, E. P.; Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta. [Link]

  • Gallou, F. et al. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Gallou, F. et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Denmark, S. E. et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]

  • Buchwald, S. L. et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Buchwald, S. L. et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Hall, D. G. et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Gillis, E. P. Iterative cross-coupling with MIDA boronates. CORE. [Link]

  • Burke, M. D. et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Gillis, E. P.; Burke, M. D. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar. [Link]

  • Burke, M. D. et al. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]

  • Gillis, E. P. Iterative cross-coupling with MIDA boronates. University of Illinois IDEALS. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling with Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during palladium-catalyzed cross-coupling reactions involving aryl bromides. By understanding the mechanistic underpinnings of these undesired pathways, you can effectively optimize your reaction conditions to maximize the yield and purity of your target molecules.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct that corresponds to the starting aryl bromide, but with the bromine replaced by hydrogen. What is this side reaction, and how can I prevent it?

A1: This is a classic case of hydrodehalogenation (or protodebromination). It's a common side reaction where the aryl-bromine bond is cleaved and replaced by an aryl-hydrogen bond, leading to a reduced, undesired arene byproduct.[1]

Mechanistic Insight: Hydrodehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This hydride can originate from various sources in your reaction mixture, including amine bases, alcohol solvents, or even trace amounts of water.[1][2][3][4] The aryl bromide undergoes oxidative addition to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br complex can then react with the hydride source. A subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the hydrodehalogenated product.[2][5]

Troubleshooting Flowchart for Hydrodehalogenation

G start High Hydrodehalogenation Observed base Evaluate Base Is it a potential hydride source (e.g., amines)? start->base solvent Examine Solvent Are you using alcohols or DMF? start->solvent ligand Assess Ligand Is it bulky and electron-rich? start->ligand water Check for Water Are reagents and solvents anhydrous? start->water sol_base Switch to a non-hydride source base (e.g., K2CO3, K3PO4, CsF) base->sol_base Yes sol_solvent Change to a less coordinating solvent (e.g., Toluene, Dioxane) solvent->sol_solvent Yes sol_ligand Employ bulky, electron-rich ligands (e.g., XPhos, SPhos, tBuXPhos) ligand->sol_ligand No sol_water Use anhydrous reagents and solvents water->sol_water No end Reduced Hydrodehalogenation sol_base->end sol_solvent->end sol_ligand->end sol_water->end

Caption: Troubleshooting hydrodehalogenation.

Detailed Troubleshooting Protocol:

Problem Area Underlying Cause Recommended Solution
Base Selection Amine bases or alkoxides can act as hydride donors. The strength and type of base can significantly influence the rate of hydrodehalogenation.[1][6]Switch to inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF), which are less likely to be hydride sources.[7]
Solvent Choice Solvents like DMF, dioxane, and alcohols can promote hydrodehalogenation.[1][8] DMF, in particular, can be oxidized by Pd(II) species to generate Pd(0) and can facilitate side reactions.[8]Consider switching to less coordinating or non-protic solvents such as toluene or THF. If using a protic solvent is unavoidable, ensure it is rigorously dried.
Ligand Properties Ligands that are not sufficiently bulky or electron-rich can lead to slower reductive elimination of the desired product, allowing the competing hydrodehalogenation pathway to dominate.[2]Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or tBuXPhos are known to accelerate the desired reductive elimination step.[2][9]
Presence of Water Trace amounts of water can serve as a hydrogen source for hydrodehalogenation.[3][4]Ensure all reagents, solvents, and glassware are thoroughly dried. Using anhydrous grade solvents and reagents is highly recommended.
Reaction Temperature Higher temperatures can sometimes accelerate the rate of hydrodehalogenation relative to the cross-coupling reaction.[1]If possible, try running the reaction at a lower temperature for a longer duration.
Q2: My reaction is producing a symmetrical biaryl derived from my aryl bromide starting material. What is causing this homocoupling?

A2: You are observing aryl homocoupling, often referred to as a Glaser-type side reaction. This occurs when two molecules of your aryl bromide couple with each other instead of with the intended coupling partner.

Mechanistic Insight: The homocoupling of aryl halides can be promoted by the presence of Pd(II) species in the reaction mixture.[5] This can happen if a Pd(II) precatalyst is used and its reduction to the active Pd(0) is inefficient, or if the reaction mixture is not properly degassed, allowing oxygen to re-oxidize Pd(0) to Pd(II).[5][10] In some cases, the reaction of an Ar-Pd(II)-X intermediate with another molecule of aryl halide can lead to the homocoupled product.

Troubleshooting Protocol for Aryl Homocoupling:

Problem Area Underlying Cause Recommended Solution
Catalyst Pre-activation Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[5][11]Ensure your reaction conditions are suitable for the reduction of your chosen precatalyst. The choice of solvent and base can be critical for this step.[11] Alternatively, consider using a Pd(0) source directly, such as Pd₂(dba)₃.
Oxygen Contamination The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[5][10]Thoroughly degas your reaction mixture using techniques such as freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Reaction Conditions Certain solvents and bases may favor homocoupling pathways.Screen different solvent and base combinations. For instance, in some systems, polar aprotic solvents might promote homocoupling more than nonpolar solvents.
Aryl Halide Reactivity Highly activated aryl bromides (those with strong electron-withdrawing groups) can be more prone to homocoupling.If possible, consider using a less activated aryl halide or carefully optimize the reaction temperature and time to favor the cross-coupling pathway.
Q3: I am working with an alkyl-boron reagent and observing an alkene byproduct. What is happening?

A3: This is likely due to β-hydride elimination. This side reaction is a common challenge when one of the coupling partners is an aliphatic compound containing β-hydrogens (hydrogens on the carbon atom second from the metal center).[5][12]

Mechanistic Insight: After transmetalation, an intermediate of the type R-alkyl-Pd(II)-L₂ is formed. If the alkyl group has a hydrogen atom on the β-carbon, this hydrogen can be transferred to the palladium atom, forming a Pd-H species and an alkene.[5] This pathway competes directly with the desired reductive elimination step that would form the C-C bond.[12][13]

Strategies to Mitigate β-Hydride Elimination

G start β-Hydride Elimination Observed ligand Ligand Selection: Bulky ligands can sterically hinder the syn-coplanar arrangement required for β-hydride elimination. start->ligand temp Reaction Temperature: Lower temperatures can disfavor the elimination pathway. start->temp substrate Substrate Design: If possible, use substrates lacking β-hydrogens. start->substrate sol_ligand Use bulky phosphine ligands (e.g., t-butyl groups) or chelating ligands with large bite angles. ligand->sol_ligand sol_temp Run the reaction at the lowest effective temperature. temp->sol_temp sol_substrate Utilize neopentyl or other groups without β-hydrogens. substrate->sol_substrate end Minimized β-Hydride Elimination sol_ligand->end sol_temp->end sol_substrate->end

Sources

MIDA Boronate Purification: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronate purification. As powerful, air-stable surrogates for often-unstable boronic acids, MIDA boronates have become indispensable in modern organic synthesis, particularly in iterative cross-coupling strategies.[1][2] However, their unique chemical properties—robustness under certain conditions and specific sensitivities under others—present distinct purification challenges.

This guide is designed to provide you, the researcher, with practical, field-proven insights into purifying products from MIDA boronate reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when purifying MIDA boronates.

Q1: Are MIDA boronates truly stable to silica gel chromatography?

A: Yes, overwhelmingly so. The compatibility of MIDA boronates with silica gel is one of their most significant advantages over other boronic acid surrogates like trifluoroborates.[3][4] The MIDA ligand forms a dative bond from its nitrogen to the boron center, creating a tetracoordinate, sp³-hybridized boron.[5][6] This coordinative saturation shields the boron's empty p-orbital, dramatically reducing its Lewis acidity and preventing the interactions with silica's acidic silanol groups that typically lead to the degradation of unprotected boronic acids.[5] This stability allows for routine purification by flash chromatography and reaction monitoring by TLC.[3][7]

Q2: What are the best general-purpose solvent systems for column chromatography of MIDA boronates?

A: The choice of eluent is critical and depends on the polarity of your specific MIDA boronate. A good starting point for TLC analysis is a dichloromethane/methanol mixture.[3] However, for preparative column chromatography, it's best to avoid this combination as it can sometimes lead to decomposition.[3] The following table summarizes more robust solvent systems.

Polarity of MIDA BoronateRecommended Eluent SystemNotes
Non-Polar Hexanes/Ethyl AcetateA standard and highly effective system for many aryl and alkyl MIDA boronates.[3]
Intermediate Polarity Hexanes/Ethyl Acetate/Methanol (up to 10%)This ternary mixture is particularly effective for separating compounds of similar polarity, including diastereomers.[3]
Polar Ethyl Acetate/Acetone or THF/Diethyl EtherThese systems are useful for more functionalized MIDA boronates.[3]
Acidic/Basic Analytes Additive-Modified SystemsAcetic acid is a generally compatible co-eluent if needed to improve peak shape for acidic or basic compounds.[3]

Q3: My MIDA boronate appears to be hydrolyzing on the column. What is happening?

A: While robust, MIDA boronates are not indestructible. Unintended hydrolysis is the most common failure mode. The primary culprits are prolonged exposure to nucleophilic solvents, particularly alcohols, or the presence of residual base or acid from the reaction workup.[3] MIDA boronates should not be left in alcohol-containing solutions for extended periods (e.g., more than an hour).[3] The mechanism of hydrolysis can be base-mediated, which is very fast, or a slower, neutral mechanism involving water clusters.[8][9][10] Ensure your solvents are dry and your crude material is properly neutralized before loading it onto the column.

Q4: Can I purify MIDA boronates by recrystallization?

A: Absolutely. MIDA boronates are typically highly crystalline, free-flowing solids.[3] This property makes recrystallization an excellent and often preferred method for purification, especially on a larger scale where chromatography can be cumbersome. A generally effective strategy is to dissolve the crude MIDA boronate in a minimum volume of acetone at room temperature, then slowly add diethyl ether until the solution becomes cloudy, which indicates the saturation point for crystallization to begin.[3]

Q5: How should I approach aqueous workups for MIDA boronate reaction mixtures?

A: MIDA boronates are generally stable to standard aqueous workups. You can perform extractions using ethyl acetate or dichloromethane.[3] They are even stable to mild aqueous bases like saturated sodium bicarbonate (NaHCO₃), provided that no alcohol solvents are present in the mixture.[3] However, strong aqueous bases like 1M sodium hydroxide (NaOH) will rapidly hydrolyze the MIDA group, intentionally liberating the free boronic acid.[3][8] This is the basis for their use as a protecting group.

Q6: What are the most common impurities I should expect after a reaction?

A: The most common impurities are typically unreacted starting materials (e.g., the starting halide or the initial MIDA boronate in a coupling reaction) and byproducts from the reaction itself. Crucially, if you are synthesizing a MIDA boronate from a crude boronic acid, residual impurities from that starting material will carry through. In fact, the formation of the MIDA boronate followed by its purification is a powerful method to obtain a highly pure boronic acid upon subsequent hydrolysis.[3]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

ProblemProbable Cause(s)Recommended Solution(s)
Low recovery of product after column chromatography. 1. High Affinity for Silica: Your MIDA boronate may be highly polar and is irreversibly adsorbing to the silica gel. 2. Accidental Hydrolysis: The product hydrolyzed to the more polar boronic acid, which is now stuck at the baseline.For Cause 1: Switch to a more polar eluent system, such as one containing THF. MIDA boronates show a unique binary affinity for silica; they are often immobile in solvents like diethyl ether but highly mobile in THF.[11][12] This is the basis for "catch-and-release" purification. For Cause 2: Analyze the silica at the top of your column. If it contains your product (as the boronic acid), re-evaluate your workup and chromatography conditions. Ensure solvents are dry and avoid prolonged exposure to alcohols.[3]
Product is contaminated with the starting boronic acid. Incomplete MIDA Protection Reaction: The initial formation of your MIDA boronate building block was not driven to completion. Standard dehydrative conditions (Dean-Stark) can be harsh and may not be suitable for sensitive boronic acids.[11][12]1. Optimize the Protection Step: For sensitive substrates, consider using milder conditions, such as reacting the boronic acid with MIDA anhydride, which acts as both the ligand source and an in-situ desiccant.[11][13] 2. Purify via MIDA Formation: Intentionally convert the entire crude boronic acid mixture to the MIDA boronates. The desired MIDA boronate can then be purified away from other non-boron-containing impurities via chromatography.[3]
TLC shows a new, more polar spot appearing over time. Hydrolysis: The MIDA boronate is deprotecting to the corresponding boronic acid, either in the reaction mixture, during workup, or in the TLC spotting solvent.1. Check for Base/Acid: Ensure the reaction mixture is fully neutralized before concentrating and purification. 2. Avoid Protic/Nucleophilic Solvents: Do not let your MIDA boronate sit in solutions containing methanol or ethanol for extended periods.[3] If you see this on the TLC plate, it's a strong indicator of instability under those specific conditions. 3. Analyze Quickly: Perform workup and purification steps promptly after the reaction is complete.
Difficulty separating diastereomers. Insufficient Resolution: The chosen eluent system is not providing enough selectivity to separate the stereoisomers.Use a Ternary Eluent: A mixture of hexanes, ethyl acetate, and a small amount of methanol (e.g., 5-10%) has been shown to be highly effective at resolving diastereomeric mixtures of MIDA boronates.[3]

Section 3: Standard Purification Protocols

These protocols provide detailed, step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Standard Silica Gel Flash Chromatography

This method is the workhorse for routine purification of MIDA boronates.

  • Prepare the Crude Sample: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the product is not fully soluble, you may need to pre-adsorb it onto a small amount of silica gel.

  • Select the Eluent: Determine the optimal solvent system by TLC analysis. Aim for an Rf value of ~0.2-0.3 for your desired product. Use the recommended solvent systems from the table in Section 1.

  • Pack and Equilibrate the Column: Pack a silica gel column with the chosen eluent system. Ensure the column is well-packed and equilibrated before loading the sample.

  • Load and Elute: Carefully load the sample onto the top of the column. Begin elution with the selected solvent system, collecting fractions.

  • Monitor Elution: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Important: Do not leave the purified MIDA boronate in the eluent for an unnecessarily long time, especially if it contains alcohol.[3]

Protocol 2: "Catch-and-Release" Purification on Silica Gel

This powerful technique leverages the unique binary affinity of MIDA boronates for silica and is ideal for automated synthesis or purifying products from iterative cross-coupling cycles.[11][12]

  • "Catch" Step: Load the crude reaction mixture (dissolved in a minimal volume of DCM or THF) onto a pre-packed silica gel cartridge.

  • Wash Step: Elute the cartridge with a non-polar solvent system in which the MIDA boronate is immobile, such as diethyl ether, potentially with a small amount of methanol (e.g., Et₂O/MeOH).[11][12] This step washes away non-MIDA-containing impurities and byproducts.

  • "Release" Step: Switch the eluent to pure tetrahydrofuran (THF). The MIDA boronate, which was previously immobile, will now elute rapidly from the column.[11][12]

  • Collect and Concentrate: Collect the THF eluent containing the purified MIDA boronate and remove the solvent under reduced pressure.

Protocol 3: General Recrystallization Procedure

This is the preferred method for obtaining highly pure, crystalline material, especially at scale.

  • Dissolution: Place the crude MIDA boronate in a clean flask. Add a minimal amount of a solvent in which the compound is reasonably soluble at room temperature (e.g., acetone).[3] Swirl or stir until fully dissolved.

  • Induce Precipitation: Slowly add a less polar "anti-solvent" in which the MIDA boronate is poorly soluble (e.g., diethyl ether or hexanes) until you observe persistent cloudiness (the cloud point).[3]

  • Crystallization: Stopper the flask and allow it to stand undisturbed at room temperature. For less soluble compounds, cooling in a refrigerator or freezer may be necessary. Crystals should form over several minutes to hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Section 4: Visual Workflows

Visualizing the decision-making process can streamline your purification strategy.

Purification_Decision_Tree start Crude MIDA Boronate Product check_scale Scale of Reaction? start->check_scale recrystallize Recrystallization (Protocol 3) check_scale->recrystallize  > 1g (Scale-up) is_iterative Iterative Coupling? check_scale->is_iterative  < 1g (Lab Scale) check_purity High Purity Needed? chromatography Flash Chromatography (Protocol 1) check_purity->chromatography  No check_purity->recrystallize  Yes catch_release Catch-and-Release (Protocol 2) is_iterative->check_purity  No is_iterative->catch_release  Yes

Caption: Decision tree for selecting a MIDA boronate purification method.

Catch_and_Release_Workflow load 1. LOAD Crude Mixture in THF/DCM wash 2. WASH Elute with Et2O/MeOH impurities Impurities & Byproducts wash->impurities release 3. RELEASE Elute with THF product Purified MIDA Boronate release->product crude Crude Reaction Mixture crude->load

Caption: Workflow for "Catch-and-Release" purification of MIDA boronates.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. Available at: [Link]

  • Churches, Q. (2011). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. Australian Journal of Chemistry, 64(11), 1474-1474. Available at: [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. Available at: [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol Research Portal. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Edinburgh Research Explorer. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. Available at: [Link]

  • Yadav, J. S., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. Available at: [Link]

  • Kelly, A., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH National Library of Medicine. Available at: [Link]

  • Synfacts. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub. Available at: [Link]

  • Kelly, A., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-111. Available at: [Link]

  • Kelly, A., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. NIH National Library of Medicine. Available at: [Link]

  • Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Lee, S. J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. NIH National Library of Medicine. Available at: [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. This guide provides in-depth troubleshooting advice, formatted as a series of frequently asked questions (FAQs), to address common challenges related to catalyst poisoning and reaction inefficiency. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested solutions to ensure the success of your experiments.

Part 1: Understanding the Reagent and its Role in Catalysis
Q1: What is this compound and why is it used in catalysis?

Answer: this compound is a specific type of boronic acid derivative known as an N-methyliminodiacetic acid (MIDA) boronate.[1][2] MIDA boronates serve as a highly stable and protected form of the corresponding boronic acid.

The key advantage of using this MIDA boronate lies in its exceptional stability. Unlike many free boronic acids, which can be unstable and prone to decomposition or side reactions, MIDA boronates are typically robust, crystalline solids that are stable to air, moisture, and chromatography.[3][4][5] The MIDA ligand chelates the boron atom, changing its hybridization from sp² to sp³, which effectively "turns off" its reactivity towards the transmetalation step in standard palladium-catalyzed cross-coupling reactions.[1] This protective feature allows for the slow, controlled release of the reactive boronic acid under specific conditions, which is highly advantageous for complex syntheses and can suppress unwanted side reactions like protodeboronation.[5]

Q2: How does the MIDA boronate participate in a Suzuki-Miyaura coupling reaction?

Answer: The MIDA boronate acts as a "pro-reagent" that must be activated in situ to participate in the catalytic cycle. The process involves a distinct deprotection step before the cross-coupling can proceed.

  • Deprotection (Activation): The reaction is initiated under mild aqueous basic conditions (e.g., using 1M NaOH or NaHCO₃).[1] The base hydrolyzes the MIDA ester, releasing the free, sp²-hybridized 3-bromophenylboronic acid. This is the active species required for the subsequent steps.

  • Catalytic Cross-Coupling: Once liberated, the boronic acid can enter the established Suzuki-Miyaura catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps.

The sequential nature of deprotection followed by coupling is a powerful tool in modern organic synthesis.[3][4]

G cluster_workflow MIDA Boronate Activation & Coupling Workflow reagent Inactive MIDA Boronate (sp³-Boron) deprotection Deprotection (Aqueous Base) reagent->deprotection 1. Add Base active_ba Active Boronic Acid (sp²-Boron) deprotection->active_ba 2. Release suzuki_cycle Suzuki-Miyaura Catalytic Cycle active_ba->suzuki_cycle 3. Enters Cycle product Coupled Product suzuki_cycle->product

Caption: Workflow for MIDA boronate use in Suzuki-Miyaura coupling.

Part 2: Troubleshooting Catalyst Poisoning & Deactivation
Q3: My Suzuki-Miyaura reaction using the MIDA boronate has stalled or shows low conversion. What are the likely causes?

Answer: Low or no conversion in these reactions typically points to one of three primary issues:

  • Catalyst Poisoning: The most common culprit is the presence of impurities in starting materials, reagents, or solvents that irreversibly bind to the palladium catalyst, shutting down its activity.[6][7]

  • Inefficient Deprotection: The MIDA boronate may not be hydrolyzing efficiently to release the active boronic acid. This starves the catalytic cycle of a key reactant, mimicking the symptoms of a poisoned catalyst.

  • General Catalyst Deactivation: The catalyst may be decomposing through pathways other than poisoning, such as thermal degradation or aggregation into inactive palladium black.[8][9]

Q4: How can I determine if catalyst poisoning is the root cause of my failed reaction?

Answer: A systematic, logical approach can help diagnose the issue.

G start Low Conversion Observed q1 Run control reaction with a trusted 'clean' substrate? start->q1 q2 Add fresh catalyst to stalled reaction? start->q2 a1_yes Reaction Succeeds q1->a1_yes Yes a1_no Reaction Fails q1->a1_no No res1 Indicates problem with MIDA boronate or its deprotection. a1_yes->res1 res2 Indicates general issue (solvent, base, catalyst batch, temperature). a1_no->res2 a2_yes Reaction Restarts q2->a2_yes Yes a2_no Reaction Still Stalled q2->a2_no No res3 Suggests catalyst has a finite lifetime under reaction conditions. a2_yes->res3 res4 Strongly suggests a poison is present in the reaction from the start. a2_no->res4

Sources

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Substrates with MIDA Boronates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity and poor yields when one or both coupling partners present significant steric challenges. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized procedures to help you navigate these demanding transformations.

The inherent stability of MIDA boronates makes them exceptional reagents, particularly for unstable boronic acids, by enabling a slow-release mechanism that minimizes decomposition.[1][2][3] However, when the organic moiety attached to the MIDA boronate is sterically encumbered, the reaction can become sluggish or fail altogether. This guide will address the root causes of these issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with a sterically hindered MIDA boronate is giving low to no yield. What are the primary factors to investigate?

A1: Low yields in these reactions typically stem from a few key bottlenecks in the catalytic cycle, exacerbated by steric hindrance. Here’s a breakdown of the likely culprits and how to address them:

  • Inefficient MIDA Boronate Hydrolysis: The slow-release of the boronic acid from the MIDA ester is the cornerstone of this methodology.[1] However, extreme steric bulk around the boron atom can further slow this hydrolysis rate, leading to an insufficient concentration of the active boronic acid for transmetalation. The hydrolysis of MIDA boronates can proceed through two different mechanisms, one of which is base-mediated.[4]

    • Troubleshooting:

      • Increase Temperature: Carefully increasing the reaction temperature can enhance the rate of hydrolysis. Monitor for potential substrate or product decomposition.

      • Optimize Base and Water Content: The choice and concentration of the base are critical. While K₃PO₄ is standard, a stronger base like Cs₂CO₃ or K₂CO₃ might be necessary. The amount of water is also a crucial factor; too little, and hydrolysis is inefficient, too much, and you risk rapid protodeboronation of the released boronic acid.[5]

      • Alternative Solvent Systems: Solvents that can better solubilize the base and promote the biphasic hydrolysis may be beneficial. Systems like dioxane/water or THF/water are common starting points.

  • Slow Oxidative Addition: If your organohalide is also sterically hindered or electron-rich, the initial oxidative addition to the Pd(0) center can be the rate-limiting step.

    • Troubleshooting:

      • Ligand Selection: This is often the most critical parameter. For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are designed to accelerate oxidative addition and are highly effective in these scenarios.[6]

      • Catalyst Choice: Ensure you are using an active Pd(0) source or a precatalyst that efficiently generates Pd(0) in situ. Consider using palladacycle precatalysts for improved stability and activity.[6]

  • Impeded Transmetalation/Reductive Elimination: Steric clash between the two coupling partners on the palladium center can hinder both the transmetalation and the final reductive elimination steps.

    • Troubleshooting:

      • Ligand Choice: Again, bulky ligands are key. They not only promote oxidative addition but also stabilize the palladium center and facilitate the subsequent steps of the catalytic cycle.

      • Higher Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome slow turnover.[7]

Q2: I'm observing significant protodeboronation of my MIDA boronate. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] This is particularly problematic with unstable boronic acids, which is why the slow-release from MIDA boronates is so effective. However, if the rate of cross-coupling is slow due to steric hindrance, the released boronic acid has a longer residence time in the reaction mixture, increasing the likelihood of protodeboronation.

  • Strategies to Mitigate Protodeboronation:

    • Optimize the Slow-Release Rate: The goal is to match the rate of boronic acid release to the rate of its consumption in the cross-coupling. If your coupling is slow, you may need to slow down the hydrolysis. This can be achieved by:

      • Using a milder base (e.g., K₂CO₃ instead of K₃PO₄).

      • Reducing the amount of water in the reaction.

      • Lowering the reaction temperature.

    • Highly Active Catalyst System: Employing a more active catalyst and ligand combination (as discussed in Q1) will accelerate the cross-coupling, thus consuming the boronic acid before it has a chance to decompose.[5]

    • Use of Additives: In some cases, additives like copper(I) salts have been shown to facilitate the transmetalation of challenging boronic acids, which could help to outcompete protodeboronation.[3]

Q3: My primary side-product is the homocoupling of my MIDA boronate. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid partner to form a symmetrical biaryl is often promoted by the presence of oxygen or excess Pd(II) species in the reaction.[6]

  • Preventing Homocoupling:

    • Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove any traces of oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[6][8]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of Pd(II) present at the start of the reaction.[6] If you are using a Pd(II) precatalyst, ensure that its reduction to the active Pd(0) species is efficient.

    • Appropriate Ligand: The choice of ligand can also influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-donating ligands generally favor the desired cross-coupling pathway.[6][8]

Experimental Protocols & Data

Optimized Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a sterically hindered MIDA boronate with a hindered aryl halide.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv), the sterically hindered MIDA boronate (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

    • In a separate vial, weigh out the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the bulky phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a rubber septum and purge with argon or nitrogen for 15-20 minutes.

    • Add the catalyst and ligand to the flask under a positive pressure of inert gas.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 5:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the aryl halide.

  • Execution and Monitoring:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction vigorously to ensure proper mixing of the biphasic system.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[6]

Table 1: Recommended Catalyst Systems for Hindered Couplings
Steric ChallengeRecommended LigandPalladium SourceTypical Loading (mol%)Notes
Ortho-substituted MIDA Boronate XPhos, SPhosPd₂(dba)₃, Pd(OAc)₂2 - 5These ligands are highly effective at promoting the coupling of hindered partners.
Di-ortho-substituted Aryl Halide RuPhos, BrettPhosPalladacycle G3/G42 - 5Palladacycle precatalysts are air-stable and highly active.
Tetra-ortho-substituted Biaryl Synthesis AntPhos, BI-DIMEPd(OAc)₂1 - 3These specialized ligands are designed for extremely hindered couplings.[9]

Visualizing the Challenges and Solutions

Diagram 1: The Impact of Steric Hindrance on the Suzuki-Miyaura Catalytic Cycle

G cluster_0 Standard Catalytic Cycle cluster_1 Challenges with Sterically Hindered Substrates cluster_2 Solutions Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Hindered_RE Slow Reductive Elimination Pd(0)L2->Hindered_RE Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Hindered_OA Slow Oxidative Addition Ar-Pd(II)-X(L2)->Hindered_OA Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Hindered_T Slow Transmetalation Ar-Pd(II)-Ar'(L2)->Hindered_T Reductive\nElimination->Pd(0)L2 Ar-Ar' Bulky_Ligands Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Hindered_OA->Bulky_Ligands High_Temp Increase Temperature Hindered_T->High_Temp Active_Catalyst Use Highly Active Precatalyst Hindered_RE->Active_Catalyst G start Low Yield with Hindered MIDA Boronate check_hydrolysis Is MIDA Boronate Hydrolysis Inefficient? start->check_hydrolysis check_catalyst Is the Catalyst System Optimal for Hindered Substrates? check_hydrolysis->check_catalyst No increase_temp Increase Temperature Optimize Base/Water check_hydrolysis->increase_temp Yes check_side_reactions Are Side Reactions (Protodeboronation, Homocoupling) Dominant? check_catalyst->check_side_reactions Yes change_ligand Switch to Bulky Ligand (XPhos, SPhos, etc.) check_catalyst->change_ligand No optimize_conditions Optimize Slow-Release Ensure Rigorous Degassing check_side_reactions->optimize_conditions Yes success Improved Yield check_side_reactions->success No, consult further increase_temp->check_catalyst change_ligand->check_side_reactions optimize_conditions->success

Caption: A decision-making workflow for troubleshooting challenging couplings.

References

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • González, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]

  • Lipshutz, B. H., et al. (2017). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie. [Link]

  • González, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Kwong, F. Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters. [Link]

  • González, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol Research Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

refining protocols for large-scale synthesis of MIDA boronate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of N-methyliminodiacetic acid (MIDA) boronate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up MIDA boronate production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.

Introduction: The Value of MIDA Boronates

MIDA boronates serve as exceptionally stable, crystalline, and easily handled surrogates for often unstable boronic acids.[1] Their robustness allows for compatibility with a wide range of reaction conditions, including silica gel chromatography, and they are stable for long-term benchtop storage under air.[2][3] This stability is attributed to the rigid bicyclic structure formed by the chelation of the boronic acid with the MIDA ligand, which protects the vacant p-orbital of the boron atom.[2] The protected boronic acid can be readily unmasked under mild aqueous basic conditions, enabling its participation in reactions like the Suzuki-Miyaura cross-coupling.[1] This guide will help you harness these advantages on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using MIDA boronates over traditional boronic acids or other esters (e.g., pinacol esters) for large-scale synthesis?

A1: The primary advantages are stability and ease of handling. Unlike many boronic acids which are prone to decomposition via protodeboronation, oxidation, or trimerization into boroxines, MIDA boronates are generally free-flowing, crystalline solids with remarkable benchtop stability.[1] This stability allows for precise stoichiometry in large-scale reactions and simplifies storage and transport. Furthermore, their universal compatibility with silica gel chromatography facilitates purification, a significant advantage over many other boronic acid derivatives.[2]

Q2: What is the recommended general method for preparing MIDA boronates on a large scale?

A2: For large-scale synthesis, the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA) is common. Traditionally, this is performed under Dean-Stark conditions in a solvent like toluene to azeotropically remove water.[2] More recently, a milder method using pre-dried MIDA anhydride has been developed, which avoids high temperatures and acidic conditions that can be detrimental to sensitive substrates.[1][4][5][6] This newer method is often preferred for its broader substrate scope and simpler procedure.[5][6]

Q3: Can I purify crude MIDA boronates without using column chromatography?

A3: Yes. MIDA boronates are highly crystalline, making recrystallization an excellent and scalable purification method.[2] A common and effective strategy is to dissolve the crude product in a minimal amount of acetone and then slowly add an anti-solvent like diethyl ether until the solution becomes cloudy, which induces crystallization.[2] This can be a more efficient and cost-effective method for large quantities than chromatography.

Q4: How stable are MIDA boronates to aqueous workup conditions?

A4: MIDA boronates are generally stable to a variety of aqueous workup solutions, including water, brine, and aqueous acids like HCl and NH4Cl.[2][7] They can also tolerate mild oxidative or reductive aqueous solutions.[2] However, they are sensitive to basic aqueous conditions, which cause hydrolysis of the MIDA ligand.[2][8] Prolonged exposure to alcoholic solvents can also lead to decomposition.[2]

Q5: What are the standard conditions for deprotecting a MIDA boronate to the free boronic acid?

A5: Deprotection is typically achieved under mild aqueous basic conditions. A common laboratory method is treatment with 1M aqueous NaOH in THF at room temperature, which is often complete in under 10 minutes.[7][9] For slower, more controlled release of the boronic acid, especially for unstable derivatives in one-pot coupling reactions, a milder base like aqueous K3PO4 can be used.[9]

Troubleshooting Guide

Problem 1: Low or No Yield of MIDA Boronate
Symptom Potential Cause Suggested Solution
Reaction stalls; starting material remains Inefficient water removal: In Dean-Stark syntheses, incomplete removal of water, a byproduct of the condensation, can prevent the reaction from reaching completion.Ensure the Dean-Stark apparatus is functioning correctly and the solvent is refluxing at the appropriate temperature to effectively azeotrope water. For large-scale reactions, a longer reaction time may be necessary. Consider using the MIDA anhydride method to bypass the need for water removal.[1][5]
Poor quality of starting boronic acid: The starting boronic acid may have decomposed prior to the reaction, especially if it is an unstable derivative (e.g., certain 2-heterocyclic or vinyl boronic acids).[9]Use freshly prepared or purchased boronic acid of high purity. Store sensitive boronic acids under inert atmosphere and at low temperatures.
Desired product not formed; complex mixture observed Decomposition of sensitive substrates: High temperatures and acidic conditions of traditional Dean-Stark methods can decompose sensitive boronic acids or functional groups on the substrate.[1]Switch to the milder MIDA anhydride method, which proceeds under neutral conditions and at lower temperatures.[1][5][6]
Problem 2: Difficulty in Purification
Symptom Potential Cause Suggested Solution
Product streaks on TLC or is difficult to separate by column chromatography Inappropriate solvent system: MIDA boronates have unique solubility properties. Common eluents may not provide good separation.For non-polar MIDA boronates, a hexanes:EtOAc mixture is effective. For more polar derivatives, a ternary eluent of hexanes:EtOAc with up to 10% methanol can improve separation.[2] Acetic acid can also be a compatible co-eluent.[2] Avoid using dichloromethane:methanol for preparative chromatography as it can cause decomposition.[2]
Oily product that won't crystallize Residual solvent or impurities: Solvents like DMSO used in the synthesis can be difficult to remove and may inhibit crystallization.Ensure the crude product is thoroughly dried under high vacuum. If impurities are preventing crystallization, first attempt a rapid purification via a silica plug using the "catch-and-release" protocol (see below) before setting up the crystallization.
Low recovery after crystallization Product is too soluble in the chosen solvent system: The MIDA boronate may have significant solubility even in the presence of an anti-solvent.Optimize the solvent/anti-solvent ratio. Cool the solution after adding the anti-solvent to further decrease solubility. Alternative crystallization solvents include acetonitrile:Et2O and EtOAc:Et2O.[2]
Problem 3: Product Instability or Decomposition
Symptom Potential Cause Suggested Solution
Product decomposes during workup or purification Exposure to incompatible reagents: MIDA boronates are sensitive to strong bases and certain nucleophiles like LiAlH4, DIBAL, and TBAF.[7] Prolonged exposure to alcohols can also cause hydrolysis.[2]During workup, use neutral or acidic aqueous solutions.[2][7] Avoid alcoholic solvents in workups unless deprotection is intended. When performing chromatography, do not let the product stand in solutions containing alcohols for extended periods.[2]
Product degrades during subsequent reaction steps Incompatible reaction conditions: While robust, MIDA boronates can be cleaved under basic conditions, especially with heating.[2]If a subsequent reaction requires basic conditions, ensure they are anhydrous. The MIDA boronate is generally unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures (up to 80 °C). For reactions requiring aqueous base, the MIDA group will likely be cleaved.

Experimental Workflows & Protocols

Workflow 1: Large-Scale MIDA Boronate Synthesis via Dehydrative Condensation

This workflow outlines the traditional and robust method for synthesizing MIDA boronates.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Charge Reactor: 1. Boronic Acid (1.0 eq) 2. MIDA (1.1 eq) 3. Toluene & DMSO B Equip with Dean-Stark Apparatus & Condenser A->B C Heat to Reflux (e.g., ~110-120 °C) B->C D Monitor Water Collection in Dean-Stark Trap C->D E Monitor Reaction by TLC/LCMS until complete D->E F Cool to Room Temp E->F G Filter Crude Product or Concentrate Solvent F->G H Wash Solid with Non-polar Solvent G->H I Dry Under High Vacuum H->I

Caption: General workflow for large-scale MIDA boronate synthesis.

Protocol 1: Synthesis of 4-Bromophenyl MIDA Boronate (Multi-gram Scale)

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add 4-bromophenylboronic acid (e.g., 25.0 g, 1.0 equiv), N-methyliminodiacetic acid (MIDA, 1.1 equiv), toluene, and a minimal amount of DMSO to aid solubility.

  • Dehydration: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected and analysis of an aliquot (e.g., by TLC or 1H NMR) shows complete consumption of the starting boronic acid.

  • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate product will often crystallize directly from the reaction mixture.

  • Purification: Collect the solid by filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or additional toluene) to remove residual DMSO and non-polar impurities.

  • Drying: Dry the resulting white, crystalline solid under high vacuum to yield analytically pure 4-bromophenyl MIDA boronate.

Workflow 2: Purification by "Catch-and-Release" on Silica Gel

This technique leverages the unique affinity of MIDA boronates for silica gel, allowing for rapid, non-chromatographic purification.[1]

G A 1. Load Crude Mixture onto Silica Gel Plug/Cartridge B 2. Wash ('Catch') Elute impurities with Et₂O or Et₂O/MeOH A->B C MIDA Boronate remains bound to silica B->C D 3. Elute ('Release') Switch solvent to THF C->D E Collect pure MIDA boronate solution D->E

Caption: "Catch-and-Release" purification workflow.

Protocol 2: General "Catch-and-Release" Purification [1]

  • Loading: Dissolve the crude MIDA boronate in a minimal amount of a solvent like dichloromethane or acetone and load it onto a short plug of silica gel.

  • Catch and Wash: Wash the silica plug thoroughly with diethyl ether (Et2O). This will elute non-polar impurities while the MIDA boronate remains adsorbed ("caught") on the silica. A small amount of methanol (MeOH) can be added to the Et2O to remove more polar impurities if necessary.

  • Release: Once all impurities have been washed away (monitored by TLC of the eluent), switch the eluting solvent to tetrahydrofuran (THF). The THF will mobilize the MIDA boronate, "releasing" it from the silica.

  • Collection: Collect the THF fraction containing the pure MIDA boronate. The solvent can then be removed by rotary evaporation to yield the purified product.

References

  • Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]

  • Lee, S. J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Knapp, D. M., et al. (2020). Mild and simple method for making MIDA boronates. Morressier. [Link]

  • Knapp, D. M., et al. (2021). 3. Organic Syntheses. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Jana, A., & Ali, A. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Gillis, E. P. (2009). ITERATIVE CROSS-COUPLING WITH MIDA BORONATES. CORE. [Link]

  • Coombs, J. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]

  • Knapp, D. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Knapp, D. M., et al. (2020). A Mild Method for Making MIDA Boronates. Illinois Experts. [Link]

Sources

addressing solubility issues of boronic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Boronic Acid Precursors. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of boronic acid precursors during their experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the lab. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the complex issues of boronic acid solubility.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common and critical questions our team receives regarding the handling and dissolution of boronic acid precursors.

FAQ 1: My arylboronic acid won't dissolve in my organic reaction solvent. What is the first thing I should try?

Answer:

The initial and often most effective approach is a combination of gentle heating and solvent screening. Many boronic acids, particularly arylboronic acids, exhibit significantly increased solubility with a moderate increase in temperature.[1]

However, the choice of solvent is paramount. Boronic acids display a wide range of solubilities depending on the solvent's polarity and hydrogen bonding capability.[2][3][4] Phenylboronic acid, for instance, has high solubility in ethers (like THF, 1,4-dioxane, or dipropyl ether) and ketones (like acetone), but very low solubility in nonpolar hydrocarbon solvents like hexanes or methylcyclohexane.[2][5] Chloroform offers moderate solubility and can be useful for crystallization.[2][5]

Causality: The solubility is dictated by the intermolecular forces between the boronic acid and the solvent. Polar solvents can interact favorably with the dihydroxyboryl group. In contrast, nonpolar solvents cannot effectively solvate this polar functional group, leading to poor solubility. Furthermore, arylboronic acids can self-condense into cyclic trimers called boroxines, which are often less soluble than the monomeric acid.[4][6] Using a slightly more polar solvent or one capable of disrupting the boroxine structure can be highly effective.

Troubleshooting Workflow: Initial Dissolution Failure

A Start: Boronic Acid Insoluble B Select Appropriate Solvent Class (e.g., Ether, Ketone, Polar Aprotic) A->B C Apply Gentle Heat (e.g., 40-60 °C) with Stirring B->C D Is solution clear? C->D E Yes: Proceed with Reaction D->E Yes F No: Troubleshoot Further D->F No

Caption: Initial troubleshooting workflow for dissolving boronic acids.

FAQ 2: I've tried heating and different solvents, but my boronic acid is still not dissolving. I suspect it has formed a boroxine. How can I confirm this and what should I do?

Answer:

The formation of a cyclic trimeric anhydride, known as a boroxine, is a common issue, especially with arylboronic acids under dehydrating conditions or upon prolonged storage.[4][6] Boroxines are often less soluble and can complicate reaction stoichiometry.

Confirmation: The most direct way to confirm boroxine formation is via ¹H NMR spectroscopy. When the boronic acid monomer dehydrates to form the boroxine, the chemical environment of the aromatic protons changes, leading to a new set of signals in the NMR spectrum. You can often observe both the monomer and boroxine species in equilibrium in an anhydrous NMR solvent.

Resolution Protocol: Boroxine Hydrolysis If you suspect boroxine formation is hindering solubility, a simple hydrolysis procedure can revert it to the monomeric boronic acid.[7]

  • Dissolution: Dissolve the boronic acid/boroxine sample in a suitable polar aprotic solvent like 1,4-dioxane or THF.

  • Hydration: Add a small volume of deionized water to the solution, typically 5-10% of the total volume (e.g., 0.5 mL of water for every 10 mL of solvent).[7]

  • Equilibration: Stir the mixture at room temperature for 30-60 minutes. The boroxine will hydrolyze back to the monomeric boronic acid, and the solution should become homogeneous.[7]

  • Usage: You can either use this solvent mixture directly in your reaction (if compatible) or remove the solvent in vacuo to isolate the monomeric boronic acid before proceeding.

Causality: The B-O-B bonds in the boroxine are susceptible to hydrolysis. The addition of water shifts the equilibrium from the anhydride back to the free acid, which is typically more soluble in the chosen solvent system.

cluster_0 Equilibrium Monomer 3 R-B(OH)₂ (More Soluble Monomer) Boroxine [R-B-O]₃ (Less Soluble Trimer) Monomer->Boroxine + 3 H₂O Boroxine->Monomer - 3 H₂O

Caption: The equilibrium between boronic acid monomer and its boroxine trimer.

FAQ 3: My reaction is in an aqueous or protic solvent system, and solubility is extremely low. How can I improve it?

Answer:

Improving the solubility of boronic acids in aqueous media is a critical challenge, particularly in drug formulation and bioconjugation. The key is to manipulate the acid-base equilibrium of the boronic acid.[8][9][10]

A boronic acid (R-B(OH)₂) is a Lewis acid that exists in equilibrium with its anionic tetrahedral boronate form (R-B(OH)₃⁻).[11][12] The neutral trigonal form is generally less water-soluble, while the charged boronate species is significantly more soluble. The typical pKa of an arylboronic acid is around 9.[12]

Strategy 1: pH Adjustment Increasing the pH of the solution above the pKa of the boronic acid will shift the equilibrium towards the more soluble boronate form.[8][13]

  • Protocol: Carefully add a base (e.g., NaOH, KOH, or an organic base like triethylamine) to your aqueous mixture to raise the pH. Monitor the pH to avoid conditions that might degrade other components of your reaction. For many boronic acids, adjusting the pH to >9.5 will substantially increase solubility.

Strategy 2: Use of Complexing Agents (Polyols) A more sophisticated approach is to use a complexing agent, such as a polyol (a compound with multiple hydroxyl groups). Mannitol, sorbitol, and glycerol are excellent choices.[13][14]

  • Mechanism: Polyols, particularly those with 1,2- or 1,3-diol motifs, react reversibly with boronic acids to form cyclic boronate esters.[12][14] This process has two key benefits:

    • The resulting boronate ester is often more water-soluble than the parent boronic acid.[14]

    • The formation of the ester lowers the apparent pKa of the boron center, often by 2-3 units.[14][15] This means the more soluble anionic tetrahedral form becomes accessible at or near physiological pH (pH ~7.4), which is crucial for biological applications.[11][14] The formulation of the drug Velcade® (bortezomib) with mannitol is a classic example of this strategy.[14]

Data Summary: Effect of Additives on Solubility & pKa
StrategyAdditive ExampleMechanism of ActionTypical OutcomeReference
pH Adjustment NaOH / KOHShifts equilibrium to anionic boronate R-B(OH)₃⁻Increased solubility at pH > pKa[13][16]
Complexation MannitolForms soluble cyclic boronate esterIncreased solubility; lowers apparent pKa[14][15]
Complexation SorbitolForms soluble cyclic boronate esterUsed for extraction into aqueous phase[17][18]
Co-Solubilization GlycerolIncreases solubility through complexationEnhanced aqueous concentration[13]
Co-Solubilization MonoethanolamineForms a soluble amine complexCan achieve high boron concentration[13]
FAQ 4: I need to improve solubility but also maintain stability for storage or a subsequent reaction step. Should I derivatize my boronic acid?

Answer:

Yes, derivatization is an excellent and widely used strategy to enhance both solubility and stability. Boronic acids can be labile and prone to decomposition or boroxine formation.[19] Converting them to boronate esters is a common and effective solution.[2][20]

Common Derivatization Strategies:

  • Pinacol Esters: Reacting the boronic acid with pinacol is one of the most common methods. Pinacol boronate esters are generally more soluble in a wider range of organic solvents than the parent acids and are significantly more stable, preventing boroxine formation.[2][5] They are often crystalline, stable solids that are easy to handle and purify.

  • MIDA Esters (N-methyliminodiacetic acid): MIDA boronates are highly stable, crystalline solids that are robust to chromatography. They can enhance aqueous solubility and plasma stability in drug discovery contexts.[20] A key advantage is their clean deprotection under mild basic conditions to release the free boronic acid in situ for reaction.

  • DABO Boronates (Diethanolamine): Complexation with diethanolamine forms air-stable, crystalline DABO boronates. These are particularly useful for stabilizing labile heterocyclic boronic acids and can often be used directly in cross-coupling reactions without a separate deprotection step.[19]

Experimental Protocol: Preparation of a Phenylboronic Acid Pinacol Ester

This protocol provides a general method for converting a boronic acid to its more stable and soluble pinacol ester.

  • Setup: To a round-bottom flask, add the arylboronic acid (1.0 eq), pinacol (1.1 eq), and a suitable solvent (e.g., toluene, THF, or dichloromethane).

  • Reaction: Stir the mixture at room temperature. The reaction is an equilibrium. To drive it to completion, water must be removed.

    • Method A (Azeotropic Removal): If using toluene, heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

    • Method B (Drying Agent): If using THF or DCM, add an anhydrous drying agent like MgSO₄ and stir at room temperature for several hours or overnight.

  • Workup: Once the reaction is complete (monitor by TLC or GC-MS), filter off any drying agent. Remove the solvent under reduced pressure.

  • Purification: The crude pinacol ester can often be purified by recrystallization (e.g., from hexanes) or by flash chromatography on silica gel.

Section 2: Core Concepts Explained

The Boronic Acid ⇌ Boronate ⇌ Boroxine System

Understanding the equilibria at play is fundamental to troubleshooting solubility. A boronic acid in solution is rarely a single species.

Caption: Key equilibria governing boronic acid species and solubility.

  • Acid-Base Equilibrium (A ⇌ B): In aqueous solution, the Lewis acidic trigonal boronic acid accepts a hydroxide ion to form the tetrahedral boronate.[11][12] This equilibrium is pH-dependent. At pH values above the pKa, the more soluble anionic boronate form dominates.[8][10]

  • Dehydration Equilibrium (A ⇌ C): In non-aqueous environments or upon heating, three molecules of the boronic acid can condense, eliminating three molecules of water to form the cyclic boroxine.[4] This process is reversible by adding water.[7]

By understanding which species is favored under your experimental conditions, you can take logical steps—like adjusting pH or adding a small amount of water—to generate the more soluble species required for your experiment.

References
  • Smart.DHgate. (2025). Boric Acid Not Dissolving? Reasons & Troubleshooting Tips.
  • Manhas, S., et al. (2019). Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols. Green Chemistry.
  • Various Authors. (2014). How i can dissolve boric acid to get a Boron % yield of more than 10%?
  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Manhas, S., et al. (2019). Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols. Green Chemistry (RSC Publishing).
  • Ingri, N. (2025). The role of boron in controlling the pH of lithium brines. PubMed Central.
  • Drug Discovery and Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
  • Request PDF. (n.d.).
  • KU ScholarWorks. (n.d.).
  • NIH. (n.d.).
  • AA Blocks. (2019). Chemistry Of Boronic Esters.
  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
  • Plamondon, L., et al. (2002). Formulation of boronic acid compounds.
  • Silva, F., et al. (2020).
  • Wikipedia. (n.d.). Boronic acid.
  • ProQuest. (n.d.).
  • Benchchem. (n.d.).
  • Reddit. (2017).
  • Hall, D. G. (Ed.). (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • BenchChem. (2025). Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide.
  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • MDPI. (2023).

Sources

Validation & Comparative

A Comparative Guide to Boronic Acids: Spotlight on 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, boronic acids and their derivatives stand as indispensable tools. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, heavily relies on the reactivity and stability of these organoboron compounds. However, the inherent instability of many free boronic acids presents significant challenges related to storage, handling, and reaction efficiency. This guide provides a detailed comparison of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a representative N-methyliminodiacetic acid (MIDA) boronate, with other commonly used classes of boronic acids, offering insights for researchers, scientists, and professionals in drug development.

The Challenge with Traditional Boronic Acids

Free boronic acids, while highly effective in many synthetic transformations, are often prone to decomposition pathways such as protodeboronation, oxidation, and the formation of trimeric boroxines.[1][2] This instability can lead to inconsistent reaction yields and complicates purification and long-term storage.[1] To mitigate these issues, various protecting groups for boronic acids have been developed, leading to more stable and handleable boronic acid surrogates.[1][3]

Introducing MIDA Boronates: A Paradigm of Stability and Controlled Reactivity

This compound belongs to the class of N-methyliminodiacetic acid (MIDA) boronates. This class of compounds has emerged as a robust solution to the stability issues of traditional boronic acids.[4][5] The MIDA ligand forms a dative bond with the boron center, creating a tetracoordinate boron species that is exceptionally stable to air and moisture.[6][7] This enhanced stability allows for long-term benchtop storage without degradation and simplifies purification by silica gel chromatography.[2][8]

A key feature of MIDA boronates is their ability to undergo a controlled, slow release of the corresponding boronic acid under specific aqueous basic conditions.[2][9] This "slow-release" mechanism is particularly advantageous in cross-coupling reactions involving unstable boronic acids, as it maintains a low concentration of the reactive species in solution, minimizing decomposition and maximizing coupling efficiency.[2][9]

Comparative Analysis: MIDA Boronates vs. Other Boronic Acid Derivatives

To provide a clear perspective, the following table compares the key properties of MIDA boronates with two other widely used classes of boronic acid derivatives: pinacol esters and potassium organotrifluoroborates.

FeatureMIDA BoronatesPinacol EstersPotassium Organotrifluoroborates
Stability Exceptional; stable to air, moisture, and silica gel chromatography.[2][8]Generally stable for purification, but can be susceptible to hydrolysis.[1]Crystalline solids with excellent stability in air and moisture.[10]
Handling Free-flowing, crystalline solids.[11]Often liquids or low-melting solids.[12]Crystalline solids.[10]
Reactivity Require deprotection (hydrolysis) to release the active boronic acid.[2]Can often be used directly in coupling reactions.[1]Require specific conditions for activation.[10]
Purification Compatible with silica gel chromatography.[8]Generally compatible with silica gel chromatography.[1]Can be challenging to purify by chromatography.
Slow Release Capable of slow release of boronic acid under specific basic conditions.[2]Not a characteristic feature.Not a characteristic feature.
Applications Ideal for iterative cross-coupling and synthesis with unstable boronic acids.[8][13]Widely used in a broad range of cross-coupling reactions.[11]Versatile reagents in various coupling reactions.[10]

Experimental Data: Suzuki-Miyaura Coupling Performance

The practical advantage of MIDA boronates is evident in their performance in Suzuki-Miyaura cross-coupling reactions. In many cases, particularly with challenging or unstable coupling partners, MIDA boronates provide superior yields compared to their corresponding free boronic acids.[2][14] For instance, studies have shown that even after prolonged benchtop storage, MIDA boronates maintain their reactivity and deliver high yields, while the corresponding boronic acids show significant degradation and reduced performance.[2]

One study demonstrated that in the coupling of various aryl MIDA boronates with aryl bromides, the use of the MIDA boronate resulted in an 89% yield, whereas the free boronic acid only afforded a 73% yield under the same conditions.[14][15]

Experimental Workflow: Synthesis and Application of MIDA Boronates

The synthesis and application of MIDA boronates follow a well-established workflow.

G cluster_synthesis Synthesis of MIDA Boronate cluster_coupling Suzuki-Miyaura Cross-Coupling BoronicAcid Boronic Acid Heating Heating BoronicAcid->Heating MIDA N-Methyliminodiacetic Acid (MIDA) MIDA->Heating Solvent Anhydrous Solvent (e.g., DMF) Solvent->Heating MIDA_Boronate 2-(3-Bromophenyl)-6-methyl- 1,3,6,2-dioxazaborocane-4,8-dione Heating->MIDA_Boronate Coupling Coupling Reaction MIDA_Boronate->Coupling MIDA_Boronate->Coupling Slow Release of Boronic Acid ArylHalide Aryl Halide ArylHalide->Coupling Catalyst Pd Catalyst & Ligand Catalyst->Coupling Base Aqueous Base (e.g., K3PO4) Base->Coupling Product Coupled Product Coupling->Product

Caption: General workflow for the synthesis and application of MIDA boronates in Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Synthesis of 2-(Aryl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

This protocol provides a general procedure for the synthesis of MIDA boronates.

  • Reactant Preparation: In a reaction vial, combine the desired aryl boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).[16]

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the vial.[16]

  • Reaction: Heat the mixture to 160 °C for 10 minutes.[16]

  • Workup: After cooling to room temperature, remove the DMF under reduced pressure. The resulting MIDA boronate can often be purified by recrystallization or silica gel chromatography.[16]

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling using a MIDA Boronate

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction utilizing a MIDA boronate.

  • Reaction Setup: To a reaction vessel, add the MIDA boronate (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2, 2-4 mol%), and a suitable ligand.

  • Solvent and Base: Add a solvent system (e.g., an organic solvent and water) and an aqueous solution of a base (e.g., K3PO4 or Na2CO3).[14][15]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or GC-MS.[14][15]

  • Workup and Purification: Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Logical Relationship: The Role of the MIDA Ligand

The unique properties of MIDA boronates stem from the tridentate nature of the N-methyliminodiacetic acid ligand.

G BoronicAcid Boronic Acid (Lewis Acidic, Unstable) MIDA_Boronate MIDA Boronate (Tetracoordinate Boron, Stable) BoronicAcid->MIDA_Boronate Protection MIDA_Ligand MIDA Ligand (Tridentate, Electron Donating) MIDA_Ligand->MIDA_Boronate Hydrolysis Hydrolysis MIDA_Boronate->Hydrolysis Deprotection Base Aqueous Base Base->Hydrolysis Hydrolysis->BoronicAcid Slow Release

Caption: The reversible protection-deprotection cycle of a boronic acid using the MIDA ligand.

This dative bonding effectively shields the empty p-orbital of the boron atom, rendering the MIDA boronate less Lewis acidic and therefore more stable.[5] The hydrolysis of the MIDA boronate, which is the deprotection step, is facilitated by an aqueous base, regenerating the active boronic acid in a controlled manner for subsequent reaction.[9]

Conclusion

This compound, as a representative MIDA boronate, offers significant advantages over traditional boronic acids and other derivatives in terms of stability, handling, and controlled reactivity. Its exceptional benchtop stability and compatibility with a wide range of synthetic conditions make it a valuable tool for complex molecule synthesis and drug discovery.[8][17] The ability to perform a slow release of the active boronic acid under mild basic conditions addresses the long-standing challenge of working with unstable boronic acids, leading to more reliable and higher-yielding cross-coupling reactions.[2][9] For researchers seeking robust and versatile building blocks for organic synthesis, MIDA boronates represent a superior choice.

References

  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
  • Chem-Station Int. Ed. Protecting Groups for Boronic Acids. (2016-05-09).
  • LaPorte, A. J., Feldner, J. E., Spies, J. C. et al. MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie - International Edition. 2023;62(40):e202309566.
  • National Institutes of Health. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.
  • Sigma-Aldrich. MIDA Boronates.
  • Vantourout, J. C. et al. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. 2013;135(45):17231-17234.
  • National Institutes of Health. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • National Institutes of Health. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
  • National Institutes of Health. MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Lennox, A. J. J., Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2014;43(1):412-443.
  • Sci-Hub. MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions.
  • PubMed. MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. (2023-10-02).
  • BLDpharm. BLD Insights | MIDA Boronate: A New Organo-boron Reagent. (2021-10-25).
  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Royal Society of Chemistry. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates.
  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions.
  • Wiley Online Library. ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis.
  • MDPI. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. (2022-08-09).
  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of MIDA boronates.
  • Chem-Station Int. Ed. MIDA boronate. (2014-02-09).
  • CORE. iterative cross-coupling with mida boronates.
  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

Sources

A Comparative Guide to the Validation of Suzuki Coupling Products Using 3-Bromophenyl MIDA Boronate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of the boron reagent is critical to the success of this reaction, influencing stability, reactivity, and ultimately, the yield and purity of the desired product. This guide provides an in-depth technical comparison of 3-bromophenyl MIDA boronate with its traditional counterparts—boronic acids and pinacol esters—offering experimental insights and data to inform your selection of reagents for robust and reproducible Suzuki couplings.

The Challenge with Traditional Boron Reagents

While widely used, arylboronic acids and their pinacol esters are not without their challenges. Boronic acids are notoriously prone to decomposition pathways such as protodeboronation and homocoupling, especially under the basic reaction conditions of the Suzuki coupling.[1] This instability can lead to reduced yields and complex purification profiles. Pinacol esters offer improved stability over boronic acids but can exhibit sluggish reactivity, often requiring more forcing conditions.[2][3]

Introducing 3-Bromophenyl MIDA Boronate: A Paradigm of Stability and Controlled Reactivity

N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of reagents that address the limitations of traditional boronic acids and esters. The MIDA ligand forms a stable, tetracoordinate boronate complex that is remarkably robust. These crystalline solids are bench-top stable, compatible with silica gel chromatography, and unreactive in anhydrous cross-coupling conditions, making them ideal for multi-step synthesis and iterative cross-coupling strategies.[2]

The key to the utility of MIDA boronates lies in their ability to undergo a slow, controlled hydrolysis under mild aqueous basic conditions to release the active boronic acid in situ. This "slow-release" mechanism maintains a low concentration of the reactive boronic acid, thereby minimizing side reactions and maximizing the yield of the desired cross-coupled product.[4]

Performance Comparison: MIDA Boronate vs. Boronic Acid and Pinacol Ester

The advantages of MIDA boronates are not merely theoretical. Experimental data consistently demonstrates their superior performance in Suzuki-Miyaura couplings.

Boron ReagentCoupling PartnerProductYield (%)Reference
p-Tolyl MIDA boronate5-Bromopyrimidine5-(p-Tolyl)pyrimidine89[5][6]
p-Tolylboronic acid5-Bromopyrimidine5-(p-Tolyl)pyrimidine73[5][6]
Thienyl MIDA boronateDithienyl monomerPoly(3-hexylthiophene)up to 94[4][7]
Thienyl pinacol boronateDithienyl monomerPoly(3-hexylthiophene)lower yield[4][7]

As the data indicates, the use of a MIDA boronate resulted in a significantly higher yield compared to the corresponding free boronic acid in the coupling of a p-tolyl group.[5][6] Furthermore, in the context of polymerization, a thienyl MIDA boronate outperformed its pinacol ester counterpart, yielding a higher molecular weight polymer in greater yield.[4][7]

The Causality Behind Experimental Choices: A Deeper Dive

The success of a Suzuki coupling with a MIDA boronate is intrinsically linked to the careful selection of reaction parameters.

The Role of the Base and Solvent in MIDA Boronate Deprotection

The deprotection of the MIDA boronate to the active boronic acid is the crucial first step in the catalytic cycle. This hydrolysis is base-mediated, and the choice of base and solvent system is paramount for controlling the rate of this process.[8][9][10]

  • Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are commonly used in conjunction with a protic solvent (often water) to facilitate the hydrolysis of the MIDA ester. The hydroxide ions generated in situ attack a carbonyl carbon of the MIDA ligand, initiating the release of the boronic acid.[8][9] The use of a milder base like K₃PO₄ can promote a slower, more controlled release of the boronic acid, which is particularly advantageous for sensitive substrates.

  • Organic Bases (e.g., Triethylamine): In some systems, particularly those aiming for greener reaction conditions in water, organic bases like triethylamine have been shown to be effective.[1][11] However, in other cases, inorganic bases are superior, highlighting the need for optimization based on the specific substrates.[1]

  • Solvent Systems: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is typically employed.[6] The organic solvent solubilizes the reactants and the palladium catalyst, while water is essential for the hydrolysis of the MIDA boronate and to dissolve the inorganic base.[6]

The Suzuki-Miyaura Catalytic Cycle with MIDA Boronates

The overall process can be visualized as follows:

Suzuki_Miyaura_MIDA cluster_deprotection MIDA Boronate Deprotection cluster_suzuki Suzuki-Miyaura Cycle MIDA_Boronate Ar-B(MIDA) Boronic_Acid Ar-B(OH)₂ MIDA_Boronate->Boronic_Acid H₂O, Base Pd0 Pd(0)L₂ Ox_Add Ar'-Pd(II)(X)L₂ Pd0->Ox_Add Oxidative Addition (Ar'-X) Transmetalation Ar'-Pd(II)(Ar)L₂ Ox_Add->Transmetalation Transmetalation (Ar-B(OH)₂) Red_Elim Ar-Ar' Transmetalation->Red_Elim Reductive Elimination Red_Elim:e->Pd0:w

Caption: MIDA Boronate in the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki Coupling of 3-Bromophenyl MIDA Boronate with an Aryl Halide

This protocol provides a general procedure that can be adapted for the coupling of 3-bromophenyl MIDA boronate with various aryl or heteroaryl halides.

Sources

A Comparative Guide to Confirming the Structure of Compounds Synthesized with 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of MIDA Boronates in Biaryl Synthesis

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the formation of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1] The choice of the organoboron reagent is critical to the success of these transformations. While boronic acids are widely used, their inherent instability and propensity for side reactions such as protodeboronation can limit their utility, especially in complex, multi-step syntheses.[2]

This guide focuses on 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione , a member of the N-methyliminodiacetic acid (MIDA) boronate family. MIDA boronates serve as exceptionally stable, crystalline, and readily handled surrogates for boronic acids.[2] Their robust nature allows for compatibility with a wide range of reaction conditions and purification techniques, including silica gel chromatography, a significant advantage over their boronic acid counterparts.[3] The MIDA ligand effectively "protects" the boronic acid moiety, rendering it unreactive under anhydrous cross-coupling conditions. Deprotection is conveniently achieved under mild aqueous basic conditions, allowing for the slow, controlled release of the reactive boronic acid in situ, which can suppress unwanted side reactions.[3]

This guide provides a comprehensive comparison of methodologies for confirming the structure of biaryl compounds synthesized using this compound. We will delve into the causality behind experimental choices, present detailed analytical protocols, and compare the utility of this reagent against alternative synthetic strategies for accessing meta-substituted biaryl compounds.

I. Structural Confirmation of a Model Compound: Synthesis of 3-Methoxybiphenyl

To illustrate the process of structural confirmation, we will consider a model Suzuki-Miyaura reaction between this compound and 4-methoxyphenylboronic acid to synthesize 3-methoxybiphenyl.

A. Experimental Workflow: A Self-Validating System

The following workflow outlines the key stages from reaction setup to the definitive confirmation of the product's structure. Each step is designed to ensure the integrity and reproducibility of the results.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Reactants: 2-(3-Bromophenyl)-MIDA-boronate 4-Methoxyphenylboronic acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification tlc TLC Analysis purification->tlc nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr ms Mass Spectrometry (GC-MS, HRMS) nmr->ms ir IR Spectroscopy ms->ir data_analysis Data Interpretation & Comparison ir->data_analysis final_structure Confirmed Structure: 3-Methoxybiphenyl data_analysis->final_structure

Caption: Workflow for the synthesis and structural confirmation of 3-methoxybiphenyl.

B. Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of MIDA boronates.[3]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water in a 4:1 ratio). The presence of water is crucial for the in-situ hydrolysis of the MIDA boronate.

  • Reaction: Heat the mixture to a temperature of 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

C. Spectroscopic Data and Interpretation

The purified product is subjected to a suite of analytical techniques to confirm its identity as 3-methoxybiphenyl.

Table 1: Expected Spectroscopic Data for 3-Methoxybiphenyl

Analytical TechniqueExpected DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 7.55-7.52 (m, 2H), 7.42-7.38 (m, 1H), 7.35-7.31 (m, 1H), 7.20-7.16 (m, 2H), 6.98-6.95 (m, 2H), 6.90-6.87 (m, 1H), 3.85 (s, 3H).The presence of aromatic protons in the expected regions and a singlet at ~3.85 ppm corresponding to the methoxy group are indicative of the target molecule. The coupling patterns will be consistent with a 1,3-disubstituted benzene ring and a 1,4-disubstituted benzene ring.
¹³C NMR (CDCl₃, 100 MHz)δ 159.9, 142.9, 141.2, 129.8, 129.7, 128.2, 122.5, 119.8, 115.3, 112.8, 55.3.The number of distinct aromatic carbon signals and the presence of a signal around 55.3 ppm for the methoxy carbon support the proposed structure.
Mass Spectrometry (GC-MS)Molecular Ion (M⁺) at m/z = 184.The molecular weight of 3-methoxybiphenyl (C₁₃H₁₂O) is 184.23 g/mol . The observation of the molecular ion peak at m/z 184 confirms the elemental composition.[4]
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₃H₁₂O [M+H]⁺: 185.0961, Found: (e.g., 185.0963).HRMS provides a highly accurate mass measurement, which can definitively confirm the molecular formula of the synthesized compound.
IR Spectroscopy ~3050-3000 cm⁻¹ (aromatic C-H stretch), ~1600, 1500 cm⁻¹ (C=C stretch), ~1250, 1040 cm⁻¹ (C-O stretch).The presence of characteristic absorption bands for aromatic rings and the C-O ether linkage further corroborates the structure.

II. Comparative Analysis: Alternative Reagents and Methods

While this compound offers significant advantages in terms of stability and ease of handling, it is essential to consider alternative approaches for the synthesis of meta-substituted biaryls to make an informed decision based on the specific requirements of a research project.

A. Alternative Boron Reagents

Table 2: Comparison of Boron Reagents for Meta-Arylation

Reagent TypeAdvantagesDisadvantages
Boronic Acids Commercially available, well-established reactivity.Often unstable, prone to protodeboronation and trimerization (boroxines), can be difficult to purify.[1]
Pinacol Esters More stable than boronic acids, generally compatible with chromatography.Can be less reactive than boronic acids, may require harsher conditions for coupling.
Trifluoroborate Salts Highly stable, crystalline solids, often show enhanced reactivity.Not compatible with silica gel chromatography, requiring alternative purification methods.[5]
MIDA Boronates Exceptionally stable, crystalline, compatible with chromatography, allows for slow release of boronic acid.[2][3]Requires an additional synthetic step to prepare from the corresponding boronic acid.

The choice of boron reagent is often a trade-off between stability, reactivity, and ease of handling and purification. For complex, multi-step syntheses where the boron-containing intermediate must be carried through several transformations, the stability of MIDA boronates is a distinct advantage.

B. Alternative Synthetic Strategies: Direct C-H Arylation

A powerful alternative to the Suzuki-Miyaura coupling is the direct C-H arylation of arenes. This approach avoids the pre-functionalization of one of the coupling partners with a boron moiety, offering a more atom-economical route to biaryls.

Synthetic Strategies cluster_suzuki Suzuki-Miyaura Coupling cluster_cha Direct C-H Arylation suzuki_start1 Aryl-Br (MIDA Boronate) suzuki_reaction Pd Catalyst, Base suzuki_start1->suzuki_reaction suzuki_start2 Aryl'-B(OH)₂ suzuki_start2->suzuki_reaction suzuki_product Aryl-Aryl' suzuki_reaction->suzuki_product cha_start1 Aryl-H cha_reaction Pd Catalyst, Directing Group/Ligand cha_start1->cha_reaction cha_start2 Aryl'-Br cha_start2->cha_reaction cha_product Aryl-Aryl' cha_reaction->cha_product

Caption: Comparison of Suzuki-Miyaura coupling and direct C-H arylation pathways.

Key Considerations for Direct C-H Arylation:

  • Regioselectivity: Achieving meta-selectivity in C-H arylation can be challenging and often requires the use of specialized directing groups that can be synthetically cumbersome to install and remove.[6]

  • Substrate Scope: The scope of C-H arylation can be more limited compared to the Suzuki-Miyaura coupling, and the reaction conditions can be harsher.

  • Catalyst Systems: Palladium-catalyzed C-H arylation often employs different ligand systems and oxidants compared to Suzuki-Miyaura reactions.[7]

While direct C-H arylation presents a more streamlined synthetic route on paper, the practical challenges of controlling regioselectivity often make the Suzuki-Miyaura coupling with a well-chosen boronic acid surrogate, such as a MIDA boronate, a more reliable and predictable strategy for accessing specific isomers of biaryl compounds.

III. Conclusion: A Robust and Reliable Tool for Biaryl Synthesis

The structural confirmation of compounds synthesized using this compound relies on a systematic application of standard and advanced analytical techniques, primarily NMR spectroscopy and mass spectrometry. The inherent stability and ease of handling of this MIDA boronate make it a superior choice for complex synthetic endeavors where intermediate purification is necessary.

When compared to other boronic acid surrogates, MIDA boronates offer an optimal balance of stability and reactivity under controlled conditions. While alternative methods like direct C-H arylation are emerging as powerful tools, the predictability and broad substrate scope of the Suzuki-Miyaura coupling, particularly when employing robust reagents like MIDA boronates, ensure its continued prominence in the synthesis of valuable biaryl compounds for research, drug discovery, and materials science. The experimental framework and comparative analysis provided in this guide are intended to empower researchers to make informed decisions and confidently confirm the structures of their synthesized compounds.

References

  • St. Denis, J. D., Scully, C. C. G., Lee, C. F., & Yudin, A. K. (2018). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 20(18), 5894–5898. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Various Authors. (2021). Palladium‐Catalyzed C H Arylation. Request PDF. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. Retrieved from [Link]

  • Lipshutz, B. H., Ghorai, S. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH Public Access. [Link]

  • Powers, I. G., & Uyeda, C. (2012). Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts. ACS Publications. [Link]

  • PubChem. (n.d.). 3-Methoxybiphenyl. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2017). Palladium-catalyzed interannular meta-C-H arylation. Chemical Communications, 53(13), 2166–2169. [Link]

  • Various Authors. (2021). Meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst. Request PDF. [Link]

  • Various Authors. (2016). Arylation Using a Palladium(II)/Palladium(IV) Catalyst System. Request PDF. [Link]

  • Various Authors. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Leeds. [Link]

  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 123. [Link]

  • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 1079–1091. [Link]

  • Various Authors. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Royal Society of Chemistry. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • Blakemore, P. R., et al. (2014). Enantioselective Synthesis of Biaryl Compounds via Suzuki–Miyaura Cross-Coupling Using a Palladium Complex of 7′-Butoxy-7-(diphenylphosphino)-8,8′-biquinolyl: Investigation of a New Chiral Ligand Architecture. Sci-Hub. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(84), 12686-12705. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7183. [Link]

  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1787. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

Sources

MIDA Boronates: A Superior Alternative to Traditional Boronic Acids for Precision Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing Stability, Control, and Efficiency in Cross-Coupling Reactions

In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids have long been celebrated as versatile and indispensable reagents. However, their inherent instability, propensity for side reactions, and often challenging purification present significant hurdles for researchers in drug discovery and materials science. This guide introduces N-methyliminodiacetic acid (MIDA) boronates as a transformative solution to these long-standing challenges. Through a detailed comparison, supported by experimental data, we will demonstrate the profound advantages of adopting MIDA boronates for more robust, efficient, and predictable synthetic outcomes.

The Challenge with Traditional Boronic Acids: A Stability Standpoint

Traditional boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are notoriously unstable.[1][2] They are susceptible to various decomposition pathways, including protodeboronation, oxidation, and polymerization, which can be accelerated by heat, base, or the palladium catalyst itself.[1] This instability not only complicates their long-term storage but also leads to diminished yields and reproducibility in cross-coupling reactions, particularly with less reactive coupling partners like aryl chlorides.[1]

To illustrate this critical issue, a stability study was conducted comparing a range of unstable boronic acids with their corresponding MIDA boronates. The results, summarized in the table below, are striking.

Table 1: Comparative Benchtop Stability of Boronic Acids vs. MIDA Boronates [1]

EntryBoronic Acid/MIDA Boronate% Decomposition of Boronic Acid (15 days, air)% Decomposition of MIDA Boronate (≥60 days, air)
12-Furan>85%0%
22-Benzofuran~50%0%
32-Thiophene~60%0%
42-Benzothiophene~25%0%
52-Pyrrole>85%0%
62-Indole>85%0%
7Vinyl>85%0%
8Cyclopropyl~70%0%

As the data unequivocally shows, while the free boronic acids undergo significant to near-complete decomposition within two weeks, the corresponding MIDA boronates remain perfectly stable for over two months under ambient conditions.[1] This exceptional stability is a cornerstone of the MIDA boronate platform.

The MIDA Boronate Solution: A Triad of Advantages

MIDA boronates address the shortcomings of traditional boronic acids through a unique structural design. The N-methyliminodiacetic acid ligand chelates to the boron atom, inducing a change in hybridization from sp² to sp³ and forming a stable, bicyclic structure.[3][4][5] This structural modification imparts three key advantages: enhanced stability, controlled reactivity, and simplified purification.

Unprecedented Stability and Handling

As demonstrated in Table 1, MIDA boronates are indefinitely stable on the benchtop as free-flowing, crystalline solids.[1][6][7] This air and moisture stability eliminates the need for specialized handling and storage conditions, offering significant practical benefits in a laboratory setting. Furthermore, MIDA boronates are compatible with silica gel chromatography, a feature rarely observed with traditional boronic acids which are prone to decomposition on silica.[1][6][8][9][10][11] This allows for straightforward purification of MIDA boronate intermediates, ensuring high purity for subsequent reactions.

Controlled Reactivity via Slow Release

A key innovation of the MIDA boronate platform is the ability to control the release of the active boronic acid in situ. While MIDA boronates are unreactive under anhydrous Suzuki-Miyaura conditions, the protecting group can be readily cleaved under mild aqueous basic conditions to liberate the corresponding boronic acid.[3][5][9][12][13] This "slow-release" mechanism is crucial when working with unstable boronic acids. By generating the reactive species gradually in the reaction mixture, its concentration is kept low, minimizing decomposition and side reactions such as homocoupling.[1][4]

The rate of deprotection can be tuned by the choice of base and reaction conditions. For instance, 1 M aqueous NaOH in THF leads to rapid deprotection (typically <10 minutes at 23 °C), while milder conditions like aqueous K₃PO₄ in dioxane at 60 °C promote a continuous release over several hours.[1][14][15][16] This tunable release allows for optimization of reaction conditions for a wide range of substrates.

Slow_Release_Mechanism MIDA_Boronate Stable MIDA Boronate (sp³ Boron) Transition_State Hydrolysis Transition State MIDA_Boronate->Transition_State Slow Hydrolysis Aqueous_Base Aqueous Base (e.g., K₃PO₄, H₂O) Aqueous_Base->Transition_State Boronic_Acid Reactive Boronic Acid (sp² Boron) Transition_State->Boronic_Acid Cross_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Cross_Coupling Transmetalation Product Coupled Product Cross_Coupling->Product MIDA_Synthesis_Workflow Start Start: Boronic Acid + MIDA Reaction Dehydrative Condensation (Toluene/DMSO, Reflux) with Dean-Stark Trap Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product End: Pure MIDA Boronate Purification->Product

Sources

A Comparative Guide to Palladium Catalyst Performance for the Suzuki-Miyaura Coupling of 3-Bromophenyl MIDA Boronate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The advent of N-methyliminodiacetic acid (MIDA) boronates has further revolutionized this field by providing benchtop-stable, crystalline solids that circumvent the stability and purification challenges often associated with traditional boronic acids.[1][2][3] Their unique stability to a wide range of reaction conditions, including silica gel chromatography, makes them ideal for multi-step syntheses.[4][5]

A critical parameter for a successful Suzuki-Miyaura coupling is the choice of the palladium catalyst. The catalyst's efficiency dictates reaction kinetics, yield, and functional group tolerance. This guide provides an in-depth performance comparison of various common palladium catalysts in the context of coupling 3-bromophenyl MIDA boronate, a representative electron-neutral aryl bromide substrate. We will delve into the causality behind experimental choices and provide actionable protocols to empower your synthetic endeavors.

The Heart of the Reaction: The Palladium Catalyst and its Ligands

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is profoundly influenced by the ligands coordinated to the metal center. These ligands modulate the catalyst's electronic properties and steric environment, directly impacting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7] Generally, sterically bulky and electron-rich phosphine ligands accelerate these steps, leading to more efficient catalysis.[6][8][9]

The unique nature of MIDA boronates adds another layer to catalyst selection. Under anhydrous conditions, the MIDA ligand protects the boron center, preventing premature reaction.[4][10] The coupling proceeds via a slow, controlled release of the corresponding boronic acid upon hydrolysis with a mild aqueous base, which helps to suppress common side reactions like protodeboronation.[3][11] Therefore, the chosen catalyst must remain active and stable under these hydrolytic conditions.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)-X L2 Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar' L2 Oxidative_Addition->Transmetalation Ar'-B(MIDA) + Base/H₂O Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Formation Product Coupled Product (Ar-Ar') Reductive_Elimination->Product ArX 3-Bromophenyl MIDA Boronate (Ar-X) ArX->Oxidative_Addition ArB Organoboron Reagent (Ar'-B(OR)₂) ArB->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Palladium Catalyst Performance Comparison

The choice of catalyst can dramatically alter the outcome of the reaction with 3-bromophenyl MIDA boronate. While many catalysts can effect the transformation, the key differentiators are reaction time, temperature, catalyst loading, and robustness.

Catalyst SystemLigand TypeTypical LoadingCommon ConditionsPerformance Insights & Causality
Pd(PPh₃)₄ Monodentate Triarylphosphine2-5 mol%Toluene or Dioxane, aq. Na₂CO₃ or K₃PO₄, 80-110 °CA classic, reliable "workhorse" catalyst.[7] However, it often requires higher temperatures and longer reaction times compared to modern systems.[12] The triphenylphosphine ligands are less electron-donating than dialkylbiarylphosphines, leading to slower rates of oxidative addition and reductive elimination.
Pd(dppf)Cl₂ Bidentate Ferrocenylphosphine1-3 mol%Dioxane, THF, or Toluene, aq. K₂CO₃ or K₃PO₄, 70-90 °COften shows superior performance to Pd(PPh₃)₄, providing higher yields in shorter times.[12] The dppf ligand's "wide bite angle" and electron-rich nature stabilize the palladium center and promote the reductive elimination step.[13] It is an excellent choice for general screening.
Pd₂(dba)₃ + Buchwald Ligands (e.g., XPhos, SPhos)Monodentate Dialkylbiarylphosphine0.5-2 mol%Toluene or Dioxane, aq. K₃PO₄, RT to 80 °CThis combination represents the state-of-the-art for many Suzuki couplings.[6] The bulky and highly electron-donating nature of Buchwald ligands dramatically accelerates the catalytic cycle, often enabling reactions at room temperature with low catalyst loadings.[6][14]
Buchwald Precatalysts (e.g., XPhos Pd G2/G3)Monodentate Dialkylbiarylphosphine0.5-2 mol%Toluene or Dioxane, aq. K₃PO₄, RT to 80 °CThese precatalysts offer enhanced air-stability and convenience, rapidly forming the active monoligated Pd(0) species in solution.[14][15] This rapid activation is particularly advantageous for coupling unstable boronic acids, minimizing decomposition before coupling occurs.[14]
Pd(dtbpf)Cl₂ in Water Bidentate Ferrocenylphosphine2-4 mol%Water with surfactant (e.g., TPGS-750-M), Et₃N, RT to 40 °CA green chemistry approach that eliminates organic solvents.[16][17] The use of a designer surfactant creates nanomicelles where the reaction occurs. This method has proven effective for MIDA boronates, offering a simplified workup—often just filtration to isolate the product.[17]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromophenyl MIDA Boronate with 4-Methoxyphenylboronic Acid

This protocol details a reliable method using a modern, highly active Buchwald precatalyst, which ensures high yield and efficiency.

Catalyst System: XPhos Pd G3 Precatalyst Base: Potassium Phosphate (K₃PO₄) Solvent: 1,4-Dioxane / Water

Materials:

  • 3-Bromophenyl MIDA boronate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Reaction vial with stir bar

  • Nitrogen or Argon source for inert atmosphere

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Reaction & Monitoring cluster_workup Workup & Purification A Weigh Solids: 1. 3-Bromophenyl MIDA boronate 2. 4-Methoxyphenylboronic acid 3. K₃PO₄ 4. XPhos Pd G3 B Add solids to reaction vial A->B C Seal vial B->C D Evacuate and backfill with N₂/Ar (3x) C->D E Add anhydrous Dioxane and Water via syringe D->E F Place vial in pre-heated block (e.g., 80 °C) E->F G Stir for specified time (e.g., 1-4 hours) F->G H Monitor reaction by TLC or LC-MS G->H I Cool to RT, add Ethyl Acetate and Water H->I Upon completion J Separate organic layer, extract aqueous layer I->J K Dry organic layer (Na₂SO₄), filter, and concentrate J->K L Purify by silica gel column chromatography K->L

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Preparation: To a clean, dry reaction vial containing a magnetic stir bar, add 3-bromophenyl MIDA boronate, 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv). Finally, add the XPhos Pd G3 precatalyst (0.02 equiv) in a glovebox or under a stream of inert gas.

    • Causality: Adding the catalyst last minimizes its exposure to air. K₃PO₄ is a strong enough base to facilitate both the hydrolysis of the MIDA boronate and the transmetalation step.

  • Inerting the Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Evacuate the vial and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Causality: The active Pd(0) species is oxygen-sensitive. Removing oxygen prevents catalyst degradation and ensures high catalytic activity.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane, followed by deionized water to create a 5:1 to 10:1 dioxane/water mixture. The final concentration of the limiting reagent should be approximately 0.1 M.

    • Causality: Water is essential for the slow hydrolysis of the MIDA boronate to the active boronic acid. Dioxane is an excellent solvent for solubilizing the organic reagents and the catalyst.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure biaryl product.

    • Trustworthiness: The stability of the MIDA boronate functional group to silica gel is a key advantage, allowing for the purification of complex molecules bearing this handle if it is not consumed in the reaction.[4]

Conclusion

For the Suzuki-Miyaura coupling of 3-bromophenyl MIDA boronate, modern palladium catalysts featuring bulky, electron-rich dialkylbiarylphosphine ligands, such as those in the Buchwald family of catalysts and precatalysts, offer superior performance. They enable faster reactions at lower temperatures and catalyst loadings compared to traditional catalysts like Pd(PPh₃)₄. While Pd(dppf)Cl₂ remains a robust and highly effective choice for general applications, the investment in advanced catalyst systems is often justified by significant improvements in efficiency and yield, particularly in complex, multi-step syntheses. The choice of catalyst should always be guided by the specific demands of the substrate, desired reaction conditions, and economic considerations.

References

  • Burke, M. D., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Unknown Author. (n.d.). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. University of Arizona Libraries. [Link]

  • Lee, S. J. (2008). Iterative cross-coupling with MIDA boronates. CORE. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • Kumar, A., & Kumar, K. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(94), 12576-12593. [Link]

  • Reddy, K. S., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 67(15), 5349-5351. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30334-30340. [Link]

  • Dick, G. R., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17334–17337. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Dick, G. R., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Al-dujaili, A. H., et al. (2022). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [Link]

  • Doerner, A., & Kappe, C. O. (2012). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. European Journal of Organic Chemistry, 2012(28), 5441-5461. [Link]

  • Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]

  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. ResearchGate. [Link]

  • Singh, A., et al. (2024). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. [Link]

  • Mondal, B., & Roy, B. C. (2020). Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues. ChemistrySelect, 5(1), 28-52. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4834–4837. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061–14063. [Link]

  • Unknown Author. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • Mpelane, O., et al. (2022). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]

Sources

A Comparative Guide to Synthesis with MIDA Boronates: Case Studies in Efficiency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of modern organic synthesis, the choice of reagents is paramount. In the realm of cross-coupling reactions, boronic acids have been transformative, yet their inherent instability and incompatibility with many reaction conditions present significant hurdles. This guide provides an in-depth comparison of N-methyliminodiacetic acid (MIDA) boronates against traditional boronic acids and their pinacol esters, supported by experimental data from successful, complex syntheses. We will explore the fundamental advantages of the MIDA platform and illustrate its power through detailed case studies.

The MIDA Boronate Advantage: Beyond a Simple Protecting Group

MIDA boronates are not merely another protecting group for boronic acids; they represent a paradigm shift in how we approach the synthesis of complex molecules.[1][2][3] The unique trivalent coordination of the MIDA ligand to the boron center renders it exceptionally stable.[4] This stability translates to several key advantages over traditional boronic acids and other boronate esters like pinacolates.[5][6][7]

Key Advantages of MIDA Boronates:

  • Benchtop Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term storage without degradation.[8]

  • Chromatographic Compatibility: Unlike boronic acids, which can degrade on silica gel, MIDA boronates are universally compatible with standard chromatographic purification methods.[1][5][6] This allows for the isolation of highly pure building blocks, a critical factor in multi-step synthesis.

  • Broad Reagent Compatibility: The MIDA-protected boron moiety is inert to a wide range of common synthetic reagents, enabling multi-step transformations on the MIDA boronate-containing molecule without affecting the boron functionality.[2][5][6]

  • Controlled Deprotection: The MIDA group is readily cleaved under mild aqueous basic conditions to liberate the corresponding boronic acid in situ for subsequent reactions.[1][8] This "slow-release" mechanism can be particularly advantageous for cross-coupling reactions involving unstable boronic acids.[4][9]

The following diagram illustrates the fundamental difference in the structure of boronic acid and a MIDA boronate, which underpins these advantages.

G cluster_0 Boronic Acid (sp² hybridized) cluster_1 MIDA Boronate (sp³ hybridized) a R-B(OH)₂ b Empty p-orbital (Lewis acidic, reactive) a->b Prone to protodeboronation & decomposition c R-B(MIDA) d Protected Boron (Stable, unreactive) c->d Resistant to many reagents

Caption: Structural comparison of boronic acid and MIDA boronate.

Case Study 1: Total Synthesis of (+)-Crocacin C

The total synthesis of the natural product (+)-crocacin C showcases the power of MIDA boronates in enabling complex, multi-step sequences.[5] The key challenge in this synthesis was the construction of a complex, stereochemically rich fragment that also bore a boronic acid functionality for a late-stage cross-coupling.

The Challenge: Traditional synthetic routes would require the introduction of the sensitive boronic acid group at the very end of the synthesis, limiting the flexibility of the overall strategy.

The MIDA Boronate Solution: By employing a MIDA boronate, the Burke group was able to perform a multi-step synthesis to construct the required complex fragment while the boron functionality was already in place.[5] This was possible due to the remarkable stability of the MIDA boronate to a variety of reaction conditions.

Comparative Performance

The following table highlights the superior stability of a model MIDA boronate compared to other boron reagents under strongly acidic and oxidizing conditions.

Boron ReagentStructureYield after Jones Oxidation
MIDA Boronate p-hydroxymethylphenyl MIDA boronate90% (of the corresponding carboxylic acid)
Boronic Acidp-hydroxymethylphenylboronic acidDecomposed
Pinacol Esterp-hydroxymethylphenylboronic acid pinacol esterDecomposed
Trifluoroborate SaltPotassium p-hydroxymethylphenyltrifluoroborateDecomposed

Data sourced from Gillis, E. P., et al. J. Am. Chem. Soc. 2008, 130 (43), pp 14259–14267.[6]

This data clearly demonstrates the enhanced stability of the MIDA boronate, which was instrumental in the successful synthesis of (+)-crocacin C.

Experimental Workflow: Synthesis of a Key Intermediate for (+)-Crocacin C

The following diagram outlines the key steps in the synthesis of a bifunctional building block for (+)-crocacin C, starting from acrolein MIDA boronate. This workflow highlights the compatibility of the MIDA boronate with various synthetic transformations.

G start Acrolein MIDA Boronate step1 Paterson Aldol Reaction start->step1 step2 Diastereoselective Reduction step1->step2 step3 Silica Gel Chromatography (Diastereomer Separation) step2->step3 step4 Permethylation step3->step4 step5 PMB Ether Cleavage step4->step5 step6 DMP Oxidation step5->step6 step7 Takai Olefination step6->step7 end Bifunctional Building Block step7->end

Caption: Synthetic workflow for a key (+)-crocacin C intermediate.

Case Study 2: Iterative Cross-Coupling (ICC) and the Synthesis of Ratanhine

A groundbreaking application of MIDA boronates is the development of iterative cross-coupling (ICC), a strategy that mimics the modularity of peptide synthesis to construct complex molecules from bifunctional building blocks.[1][10] This was elegantly demonstrated in the first total synthesis of the neolignan natural product, ratanhine.[1][11]

The ICC Strategy:

The core of the ICC strategy lies in the use of "B-protected haloboronic acids," which are MIDA boronates bearing a halogen atom. The MIDA group "protects" the boronic acid, allowing for a selective Suzuki-Miyaura coupling at the halogen site. Subsequent deprotection of the MIDA boronate reveals a new boronic acid, ready for the next coupling reaction.

The following diagram illustrates the fundamental cycle of iterative cross-coupling.

G cluster_0 Iterative Cross-Coupling Cycle start Halo-MIDA Boronate (Building Block A) couple Suzuki-Miyaura Coupling with Building Block B start->couple deprotect Deprotection (aq. Base) deprotect->couple Next Iteration couple->deprotect product Coupled Product (with MIDA boronate) couple->product

Caption: The iterative cross-coupling (ICC) cycle using MIDA boronates.

Comparative Performance in ICC

The success of ICC is critically dependent on the ability to selectively perform a cross-coupling reaction in the presence of a protected boronic acid. A direct comparison highlights the superiority of MIDA boronates in this regard.

Protected Boronic AcidCoupling PartnerConditionsSelectivity (Coupling at Partner vs. Protected Boronic Acid)
MIDA Boronate 4-butylphenylboronic acidAnhydrous Suzuki-Miyaura24 : 1
Pinacol Boronate4-butylphenylboronic acidAnhydrous Suzuki-MiyauraLow to moderate selectivity
Boronic Acid4-butylphenylboronic acidAnhydrous Suzuki-Miyaura1 : 1 (no selectivity)

Data based on findings reported in Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.[12]

This high selectivity is what enables the controlled, iterative assembly of molecular fragments, a process that is not feasible with traditional boronic acids or pinacol esters under these conditions.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling with a MIDA Boronate
  • To an oven-dried vial is added the aryl halide (1.0 equiv), the MIDA boronate (1.1 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol %), and a suitable anhydrous solvent (e.g., dioxane).

  • The vial is sealed and purged with an inert atmosphere (e.g., argon).

  • A solution of a suitable base (e.g., K₃PO₄, 3.0 equiv) in water is added.

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired coupled product.

Experimental Protocol: Deprotection of a MIDA Boronate
  • The MIDA boronate is dissolved in a suitable solvent mixture (e.g., THF/water or methanol/water).

  • An aqueous solution of a mild base (e.g., 1 M NaOH or saturated NaHCO₃) is added.

  • The mixture is stirred at room temperature for a short period (e.g., 10-30 minutes).

  • The resulting boronic acid can be used directly in a subsequent reaction or isolated by acidification and extraction.

Conclusion

MIDA boronates offer a robust and versatile platform for modern organic synthesis, overcoming many of the limitations associated with traditional boronic acids and their esters. Their exceptional stability, compatibility with a wide range of reagents, and amenability to chromatographic purification make them ideal for complex, multi-step syntheses.[5][6] Furthermore, the development of iterative cross-coupling strategies based on MIDA boronates has opened up new avenues for the modular and efficient construction of complex molecules, including natural products and potential drug candidates.[1][11][10][13] For researchers in drug development and other fields, the adoption of MIDA boronate chemistry can significantly streamline synthetic routes, enabling the rapid generation of molecular diversity and accelerating the discovery process.[14][15]

References

  • Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14259–14267. [Link]

  • Ballmer, S. G., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access, 42(3), 17-27. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Sharma, A., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(78), 9959-9972. [Link]

  • Knapp, D. M. (2012). Iterative Cross-Coupling with MIDA Boronates. CORE. [Link]

  • Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC. [Link]

  • Grillo, A. S., et al. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. the grillo lab. [Link]

  • Damon Runyon Cancer Research Foundation. (2022). New molecular building kit “blows door wide open” for drug development. [Link]

  • ResearchGate. (2021). MIDA boronate library synthesized and screened for biological activity. [Link]

  • Request PDF. (2025). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. [Link]

  • Chem-Station. (2014). MIDA boronate. [Link]

  • Organic Syntheses. (2018). 3 - Organic Syntheses Procedure. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access, 131(22), 7881–7889. [Link]

  • ResearchGate. (2017). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17302–17305. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Grillo, A. S., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Suzuki-Miyaura Reactions: A Comparative Analysis of Boron Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning transformation that has revolutionized the construction of carbon-carbon bonds.[1][2] Its widespread adoption in pharmaceuticals, agrochemicals, and materials science is a testament to its versatility and functional group tolerance.[3][4] At the heart of this powerful reaction lies the organoboron reagent, the nucleophilic partner whose identity profoundly dictates the reaction's efficiency, scope, and practicality.

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the comparative performance of common boron reagents—boronic acids, boronic esters, and organotrifluoroborates. We will explore the nuanced interplay between their structural attributes and reactivity, providing the field-proven insights necessary to make informed decisions for your specific synthetic challenges.

The Catalytic Heart of the Matter: The Suzuki-Miyaura Cycle

Before we dissect the individual boron reagents, it is crucial to understand the mechanistic framework in which they operate. The Suzuki-Miyaura reaction is a palladium-catalyzed process that generally proceeds through a well-established catalytic cycle.[1][5]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Reagent Activation Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L_n-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₂ + Base) RedElim R¹-R² Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration BoronReagent R²-B(OR)₂ ActivatedBoron [R²-B(OR)₂(OH)]⁻ BoronReagent->ActivatedBoron Base Activation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

The cycle commences with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group (R²) from the boron reagent is transferred to the palladium center, a step critically facilitated by the presence of a base.[6][7] The cycle culminates in reductive elimination, which forms the desired C-C bond (R¹-R²) and regenerates the active Pd(0) catalyst.[1] The efficiency of the transmetalation step is intrinsically linked to the nature of the boron reagent.

A Comparative Analysis of Boron Reagents

The choice of boron reagent is a critical parameter that influences not only the reaction outcome but also the practicality of the entire synthetic sequence. Here, we compare the workhorses of the Suzuki-Miyaura reaction: boronic acids, boronic esters (with a focus on pinacol and MIDA esters), and potassium organotrifluoroborates.

Boronic Acids: The Classic Choice

Boronic acids are often the default choice for Suzuki-Miyaura couplings due to their commercial availability and high reactivity.[1]

Advantages:

  • High Reactivity: Boronic acids are generally more reactive than their ester counterparts, often leading to faster reaction times.

  • Atom Economy: They are more atom-economical compared to boronic esters, which carry a protecting group that is ultimately discarded.

Disadvantages:

  • Instability: Boronic acids are prone to decomposition via protodeboronation and can form cyclic trimeric anhydrides called boroxines.[8][9] This can complicate stoichiometry and lead to reproducibility issues.[9]

  • Purification Challenges: Many boronic acids are difficult to purify, often presenting as waxy solids.[9]

  • Limited Functional Group Tolerance: The Lewis acidic nature of the boron atom can lead to incompatibility with certain functional groups.[9]

Boronic Esters: Enhanced Stability and Versatility

To address the stability issues of boronic acids, a variety of boronic esters have been developed, with pinacol and MIDA (N-methyliminodiacetic acid) esters being prominent examples.

Pinacol esters are widely used due to their improved stability compared to boronic acids, making them easier to handle, purify, and store.[4][10]

Advantages:

  • Enhanced Stability: Bpin esters are significantly more stable to air and moisture than boronic acids, reducing decomposition during storage and handling.[3][11]

  • Ease of Purification: They are often crystalline solids and are generally easier to purify by chromatography.[10]

Disadvantages:

  • Lower Reactivity: Pinacol esters can be less reactive than boronic acids, sometimes requiring more forcing reaction conditions.[12]

  • Hydrolytic Instability: While more stable than boronic acids, they can still be susceptible to hydrolysis, which can be a drawback in certain applications.[10][11]

MIDA boronates are a class of exceptionally stable boronic esters that have enabled significant advancements in complex molecule synthesis through iterative cross-coupling.[12][13]

Advantages:

  • Exceptional Stability: MIDA boronates are remarkably stable to a wide range of reaction conditions, including chromatography, allowing for multi-step synthesis with the boronate moiety intact.[12][14]

  • Controlled Reactivity: They are inert under anhydrous Suzuki-Miyaura conditions and require an aqueous base to slowly hydrolyze and release the active boronic acid for coupling.[12][14] This controlled release minimizes side reactions.

  • Iterative Synthesis: Their stability allows for sequential, controlled cross-coupling reactions, making them invaluable for the synthesis of complex molecules.[1][13]

Disadvantages:

  • Deprotection Step Required: The MIDA group must be cleaved to enable transmetalation, which adds a step to the overall process.

  • Potentially Slower Reactions: The slow-release nature of the boronic acid can lead to longer reaction times.

Potassium Organotrifluoroborates (R-BF₃K): The Stability Champions

Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids and esters in many applications, offering exceptional stability and ease of handling.[8][15]

Advantages:

  • Outstanding Stability: R-BF₃K salts are crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature.[8]

  • Resistance to Protodeboronation: The tetracoordinate nature of the boron atom makes them significantly less prone to protodeboronation compared to their tricoordinate counterparts.[8]

  • Stoichiometric Precision: Their stability and well-defined nature eliminate the stoichiometric ambiguity associated with boronic acids and their boroxine anhydrides.[9]

  • Broad Functional Group Tolerance: The trifluoroborate moiety is stable to a wide range of reagents, enabling functional group manipulation on the organotrifluoroborate itself before cross-coupling.[16][17][18]

Disadvantages:

  • Activation Required: Similar to MIDA boronates, they require in-situ hydrolysis to the corresponding boronic acid for the reaction to proceed, which can be slow.[19][20]

  • Potentially Different Optimal Conditions: The optimal conditions for Suzuki-Miyaura reactions with organotrifluoroborates can differ from those for boronic acids and esters.

Performance Benchmark: A Comparative Table

FeatureBoronic AcidsPinacol Boronate Esters (Bpin)MIDA BoronatesPotassium Organotrifluoroborates (R-BF₃K)
Stability Low (prone to decomposition and boroxine formation)[8][9]Moderate (more stable than boronic acids but can hydrolyze)[3][11]High (stable to a wide range of reaction conditions)[12][14]Very High (indefinitely stable to air and moisture)[8]
Handling Can be challenging (often waxy solids)[9]Generally straightforward (often crystalline)[10]Straightforward (crystalline solids)Easy (free-flowing crystalline solids)[8]
Reactivity HighModerate to HighLow (requires activation)[14]Moderate (requires activation)[19]
Purification Often difficult[9]Generally easyEasyEasy
Key Advantage High reactivity, atom economyGood balance of stability and reactivityEnables iterative cross-coupling[13]Exceptional stability and ease of use
Key Disadvantage Instability, purification issuesPotential for hydrolysisRequires a deprotection stepSlower reaction rates due to hydrolysis step[19]

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for Suzuki-Miyaura reactions with each class of boron reagent. Note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid

This protocol is a general starting point for the coupling of an aryl halide with a generic arylboronic acid.[21]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Na₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent mixture via syringe.

  • Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Pinacol Boronate Ester

This protocol is adapted for use with pinacol boronate esters, often requiring slightly more forcing conditions.[5]

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl pinacol boronate ester (1.1 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol)

  • Cs₂CO₃ (2.5 mmol)

  • 1,4-Dioxane (anhydrous, 8 mL) and Water (2 mL)

Procedure:

  • In a pressure flask equipped with a stir bar, combine the aryl halide, aryl pinacol boronate ester, and cesium carbonate.

  • Under an argon atmosphere, add the anhydrous 1,4-dioxane and water.

  • Sparge the mixture with a stream of argon for 10 minutes.

  • Add the Pd(dppf)Cl₂ catalyst and continue to sparge with argon for an additional 10 minutes.

  • Seal the vessel and heat the reaction mixture to 85-100 °C overnight.

  • After cooling to room temperature, filter the mixture through a pad of celite, rinsing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate

This protocol is a general method for the coupling of aryl halides with potassium organotrifluoroborates.[22]

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium organotrifluoroborate (1.0 mmol)

  • PdCl₂ (0.02 mmol)

  • PPh₃ (0.06 mmol)

  • Cs₂CO₃ (3.0 mmol)

  • THF/H₂O (9:1, 10 mL)

Procedure:

  • In a reaction vessel, combine the aryl halide, potassium organotrifluoroborate, cesium carbonate, triphenylphosphine, and palladium(II) chloride.

  • Add the THF/H₂O solvent mixture.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction to reflux and monitor by TLC or GC/MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Workflow for Boron Reagent Selection

The choice of the optimal boron reagent is a multi-faceted decision. The following workflow can guide this selection process.

Reagent_Selection Start Synthetic Goal Stability Is exceptional stability or a protected boron moiety required? Start->Stability Iterative Is iterative cross-coupling needed? Stability->Iterative Yes Reactivity Is high reactivity paramount? Stability->Reactivity No MIDA Use MIDA Boronate Iterative->MIDA Yes BF3K Consider R-BF₃K or Bpin Iterative->BF3K No BoronicAcid Consider Boronic Acid Reactivity->BoronicAcid Yes Bpin Consider Bpin or Boronic Acid Reactivity->Bpin No

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. As a stable, crystalline N-methyliminodiacetic acid (MIDA) boronate, this compound offers significant advantages in synthesis due to its stability to air, moisture, and chromatography.[1][2][3] However, its composition—containing a halogenated aromatic ring and a boron atom—necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This document moves beyond mere procedural lists to explain the chemical rationale behind each step, empowering laboratory professionals to manage this waste stream with confidence and precision.

Hazard Identification and Risk Assessment

Understanding the chemical nature of this compound is fundamental to its safe handling and disposal. The risk profile is derived from its constituent parts: the bromophenyl group, the boron atom, and the MIDA ligand.

  • Halogenated Aromatic Compound: The presence of the 3-bromophenyl group places this compound in the category of halogenated aromatic compounds. Such compounds can be persistent in the environment and may form hazardous byproducts upon improper disposal, such as incineration at inadequate temperatures.[4][5] Therefore, it is critical to segregate this waste into a dedicated halogenated organic waste stream.[6][7]

  • Organoboron Compound: While MIDA boronates are designed for stability, they can hydrolyze under certain conditions (e.g., mild aqueous base) to release the parent boronic acid.[1][8] Phenylboronic acids and their derivatives are generally classified as irritants, capable of causing skin, eye, and respiratory tract irritation.[9][10] Although the toxicity of boron is generally low, high concentrations can have adverse effects.[11]

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[12][13] While this specific compound may not be explicitly listed, its characteristics warrant its treatment as hazardous waste to ensure full compliance and safety.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Irritant May cause irritation upon contact. Similar boronic acids are classified as skin irritants.[9]Nitrile gloves (ensure no breakthrough), lab coat.
Eye Irritant May cause serious eye irritation.[9]ANSI-rated safety glasses or chemical splash goggles.
Respiratory Irritant Inhalation of dust may irritate the respiratory tract.Use in a well-ventilated area or chemical fume hood.
Environmental Hazard As a halogenated organic, it poses a risk of environmental persistence.Prevent release into the environment. Do not dispose down the drain.

On-Site Waste Management and Segregation Protocol

Proper segregation at the point of generation is the most critical step in laboratory waste management.[14][15] Mixing of incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step-by-Step Waste Collection Procedure
  • Select an Appropriate Waste Container:

    • Use a dedicated, sealable hazardous waste container compatible with organic solids. A wide-mouth glass bottle with a screw-top cap is recommended.

    • Ensure the container is clean and dry before the first use.

  • Label the Container Correctly:

    • Proper labeling is a primary requirement by regulatory bodies like the EPA and OSHA.[16]

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly list all chemical constituents. Write out the full chemical name: "This compound ". Avoid abbreviations.

    • Include the name of the generating laboratory, building, and room number.[17]

  • Designate as Halogenated Waste:

    • Crucially, mark the container as "Halogenated Organic Waste ". This ensures it is routed to the correct disposal pathway, typically high-temperature incineration capable of safely breaking down halogenated compounds.[6][18]

  • Accumulate Waste Safely:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][17] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the container closed at all times except when adding waste.

    • Do not mix this solid waste with liquid solvent waste streams.

Spill Management Protocol

Even with careful handling, spills can occur. A prompt and correct response is essential to mitigate exposure and contamination.

  • Assess the Situation:

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office.

  • Control the Area:

    • Alert personnel in the immediate vicinity.

    • If flammable solvents are present, turn off any nearby ignition sources.[7]

  • Cleanup of Small Spills (Solid Material):

    • Ensure you are wearing the appropriate PPE as detailed in Table 1.

    • Gently sweep or vacuum the solid material into a suitable container. Use a vacuum equipped with a HEPA filter if available.[19] Avoid generating dust.[10]

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), then with soap and water.

    • Collect all cleanup materials (gloves, wipes, etc.) and place them in the hazardous waste container along with the spilled chemical.

    • Label the waste as "Spill Debris containing this compound".

Final Disposal Pathway: From Lab to Treatment

The ultimate disposal of this chemical waste must be handled by trained professionals through a licensed hazardous waste disposal vendor.[20] Laboratory personnel are responsible for the safe transition of the waste from the lab to the designated central storage area.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Waste Management cluster_disposal Final Disposal Generation Waste Generated (Solid Residue, Contaminated Items) Identify Identify as Hazardous: Halogenated Organic Solid Generation->Identify Step 1 Container Select & Pre-Label Waste Container Identify->Container Step 2 Collect Collect Waste in Sealed Container Container->Collect Step 3 SAA Store in Satellite Accumulation Area (SAA) Collect->SAA Step 4 Full Container is Full (or >1 year in SAA) SAA->Full Transfer Transfer to Central Accumulation Area (CAA) Full->Transfer EH&S Protocol Pickup Arrange Pickup by Licensed Waste Vendor Transfer->Pickup Transport Secure Transportation Pickup->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: Disposal workflow for this compound.

  • Full Container Management: Once the waste container is full (or has been in the SAA for up to one year for partially filled containers), it must be removed from the SAA within three days.[17]

  • Transfer to Central Accumulation: Follow your institution's specific procedures for transferring the sealed and properly labeled container to the central accumulation area (CAA) or main hazardous waste storage facility.[16]

  • Professional Disposal: From the CAA, a licensed hazardous waste hauler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[20] Given its chemical nature, high-temperature incineration is the most appropriate disposal technology to ensure the complete destruction of the halogenated organic molecule.[16][18]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage waste containing this compound not only in compliance with regulations but with a deep understanding of the scientific principles that ensure a safe and responsible laboratory environment.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from US Bio-Clean website: [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU website: [Link]

  • Sciencemadness Wiki. (2023). Proper disposal of chemicals. Retrieved from Sciencemadness.org: [Link]

  • Lab Manager. (2022). Managing Hazardous Chemical Waste in the Lab. Retrieved from Lab Manager website: [Link]

  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA.gov: [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS website: [Link]

  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from Needle.Tube website: [Link]

  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from Medical Waste Services website: [Link]

  • ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website: [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA.gov: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from Nipissing University website: [Link]

  • Georgia Tech Professional Education. (n.d.). Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Retrieved from GTPE website: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from OSHA.gov: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. PubChem Compound Summary for CID 44542259. Retrieved from PubChem: [Link]

  • Organic Syntheses. (2022). Preparation of MIDA anhydride and Reaction with Boronic Acids. Retrieved from OrgSyn.org: [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from CDMS website: [Link]

  • ResearchGate. (2024). (PDF) Halogenated Aromatic Compounds. Retrieved from ResearchGate: [Link]

  • ResearchGate. (2022). (PDF) Boron and Boron-Containing Compounds Toxicity. Retrieved from ResearchGate: [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. Retrieved from ATSDR.cdc.gov: [Link]

  • Materion. (2015). Safety Data Sheet: Boron pieces. Retrieved from Materion website: [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron - Chapter 5: Production, Import/Export, Use, and Disposal. Retrieved from NCBI Bookshelf: [Link]

  • Kurt J. Lesker Company. (2018). Safety Data Sheet: Boron (pieces). Retrieved from Lesker.com: [Link]

  • Chem-Station. (2014). MIDA boronate. Retrieved from Chem-Station.com: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Retrieved from Cole-Parmer website: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.